1alpha, 24, 25-Trihydroxy VD2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C28H44O4 |
|---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
trans-(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O4/c1-18(13-15-28(6,32)26(3,4)31)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(29)17-25(30)19(21)2/h9-10,13,15,18,22-25,29-32H,2,7-8,11-12,14,16-17H2,1,3-6H3/b15-13+,20-9?,21-10-/t18-,22-,23-,24+,25+,27-,28?/m1/s1 |
InChI-Schlüssel |
KRGCLKZOZQUAFK-QBXDOCLBSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery of 1α,24,25-Trihydroxyvitamin D2: A Landmark in Understanding Vitamin D Metabolism
An In-depth Technical Guide on the Isolation, Identification, and Characterization of a Key Vitamin D2 Metabolite
Introduction
The intricate metabolism of vitamin D is a cornerstone of calcium and phosphate (B84403) homeostasis, with its various hydroxylated forms playing distinct roles in physiological regulation. While the metabolism of vitamin D3 has been extensively studied, the metabolic fate of vitamin D2 (ergocalciferol) has also been a subject of significant research. A pivotal moment in this field was the discovery of 1α,24,25-trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂), a novel metabolite that shed further light on the catabolic pathways of the vitamin D endocrine system. This technical guide provides a comprehensive overview of the historical discovery of 1α,24,25-(OH)₃D₂, detailing the experimental protocols that were instrumental in its isolation and identification, and presenting the key findings in a structured format for researchers, scientists, and drug development professionals.
Historical Context: The Quest for Vitamin D Metabolites
By the mid-1980s, the scientific community had established that vitamin D requires sequential hydroxylations to become biologically active. The conversion of vitamin D to 25-hydroxyvitamin D (25(OH)D) in the liver and its subsequent 1α-hydroxylation in the kidney to form the active hormone, 1α,25-dihydroxyvitamin D (1α,25(OH)₂D), were well-documented. Research then began to focus on the further metabolism and catabolism of these active forms, which are crucial for regulating their circulating levels and preventing potential toxicity. The enzyme 25-hydroxyvitamin D-24-hydroxylase (CYP24A1) was identified as a key player in this process, catalyzing the hydroxylation of vitamin D metabolites at the C-24 position. While much of this work centered on vitamin D3, the metabolic pathways of the commercially utilized vitamin D2 remained less understood.
The Seminal Discovery: In Vitro Production and Isolation
In 1986, a groundbreaking study by G. Satyanarayana Reddy and Kou-Yi Tserng provided the first definitive evidence for the existence of 1α,24,25-trihydroxyvitamin D2.[1] Their work, published in Biochemistry, detailed the in vitro production, isolation, and structural elucidation of this novel metabolite.[1]
Experimental Protocol: The Perfused Rat Kidney Model
The researchers utilized an isolated perfused rat kidney model, a sophisticated technique for studying renal metabolism in a controlled environment.[1]
1. Perfusion Medium: A modified Krebs-Henseleit bicarbonate buffer containing bovine serum albumin, glucose, and a mixture of essential amino acids was used as the perfusate.
2. Substrate: The experiment commenced with the perfusion of isolated rat kidneys with 1,25-dihydroxyvitamin D2 (1,25-(OH)₂D₂).[1]
3. Sample Collection: The perfusate was collected over a specific duration to allow for the metabolic conversion of the substrate.
Isolation and Purification: A Multi-Step Chromatographic Approach
The isolation of the newly formed metabolites from the complex perfusate required a meticulous multi-step purification process.
1. Lipid Extraction: The perfusate was first subjected to a lipid extraction procedure using a methanol-methylene chloride solvent system to separate the lipid-soluble vitamin D metabolites from the aqueous components.[1]
2. High-Performance Liquid Chromatography (HPLC): The lipid extract was then fractionated using high-performance liquid chromatography (HPLC). This technique, which was becoming increasingly sophisticated in the 1980s, allowed for the separation of the various vitamin D metabolites based on their polarity. The study likely employed a normal-phase HPLC system, which was common for separating these structurally similar compounds.
| Parameter | Description |
| Chromatography Mode | High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | Likely a silica-based column (e.g., Zorbax-SIL) |
| Mobile Phase | A non-polar solvent system, such as hexane (B92381) with a small percentage of a more polar solvent like isopropanol (B130326) or methanol, was likely used. The exact composition would have been optimized to achieve separation. |
| Detection | Ultraviolet (UV) absorption at approximately 265 nm, which is the characteristic absorption maximum for the vitamin D chromophore. |
Structural Elucidation: The Power of Spectroscopy and Chemical Derivatization
Once purified, the researchers employed a combination of analytical techniques to determine the precise chemical structure of the isolated metabolite.
Ultraviolet (UV) Absorption Spectrophotometry
The purified metabolite exhibited a characteristic UV absorption spectrum with a maximum absorbance (λmax) at 265 nm and a minimum at 228 nm. This spectrum is indicative of the cis-triene chromophore system present in vitamin D compounds, confirming that the basic vitamin D structure was intact.[2]
Mass Spectrometry (MS)
Chemical Reactions
To further confirm the positions of the hydroxyl groups, specific chemical reactions were performed. For instance, periodate (B1199274) oxidation can be used to cleave vicinal diols (hydroxyl groups on adjacent carbons). The reactivity of the metabolite to such specific chemical tests provided crucial confirmatory evidence for the 24,25-dihydroxy structure on the side chain.[3]
The Metabolic Pathway Unveiled
The identification of 1α,24,25-trihydroxyvitamin D2 provided a clearer picture of the metabolic cascade of vitamin D2. The study by Reddy and Tserng also identified two further metabolites, 1α,24,25,28-tetrahydroxyvitamin D2 and 1α,24,25,26-tetrahydroxyvitamin D2, which were produced when the kidney was perfused with the newly discovered 1α,24,25-(OH)₃D₂.[1] This demonstrated a stepwise hydroxylation pathway.
Significance and Biological Activity
The discovery of 1α,24,25-trihydroxyvitamin D2 was significant as it demonstrated a novel catabolic pathway for the active form of vitamin D2.[1] This pathway, mediated by the enzyme CYP24A1, is crucial for regulating the levels of active vitamin D and preventing hypercalcemia.
Subsequent research has explored the biological activity of this trihydroxy metabolite. While generally considered a step in the inactivation pathway, 1,24,25-trihydroxyvitamin D3 (the vitamin D3 analogue) has been shown to possess some biological activity, although significantly less than 1,25-(OH)₂D₃.[4] Studies on the specific biological activity of 1α,24,25-(OH)₃D₂ have been more limited, but it is generally understood to have a much lower affinity for the vitamin D receptor (VDR) compared to 1α,25-(OH)₂D₂.
| Compound | Relative VDR Binding Affinity | Primary Role |
| 1α,25-(OH)₂D₂ | High | Active hormone |
| 1α,24,25-(OH)₃D₂ | Low | Catabolic intermediate |
Conclusion
The discovery of 1α,24,25-trihydroxyvitamin D2 by Reddy and Tserng in 1986 was a landmark achievement in the field of vitamin D metabolism. Through the innovative use of the isolated perfused rat kidney model and a combination of sophisticated analytical techniques, they were able to isolate and definitively identify this novel metabolite. Their work not only elucidated a key step in the catabolism of vitamin D2 but also paved the way for a deeper understanding of the intricate regulatory mechanisms of the vitamin D endocrine system. This in-depth technical guide serves as a testament to their pioneering research and provides a valuable resource for contemporary scientists working to further unravel the complexities of vitamin D and its impact on human health.
References
- 1. Isolation and identification of 1,24,25-trihydroxyvitamin D2, 1,24,25,28-tetrahydroxyvitamin D2, and 1,24,25,26-tetrahydroxyvitamin D2: new metabolites of 1,25-dihydroxyvitamin D2 produced in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Michael F. Holick - Wikipedia [en.wikipedia.org]
Synthesis of 1α, 24, 25-Trihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1α, 24, 25-Trihydroxyvitamin D2 (1α, 24, 25-(OH)₃VD₂), a key metabolite in the vitamin D₂ endocrine system. The document outlines both the biological and chemical synthesis pathways, offering detailed experimental protocols for the core reactions. Quantitative data, including enzyme kinetics and reaction yields, are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to provide clear, logical representations of the processes involved. This guide is intended to be a valuable resource for researchers and professionals involved in the study of vitamin D metabolism and the development of novel vitamin D analogs.
Introduction
Vitamin D₂ (ergocalciferol) undergoes a series of enzymatic hydroxylations to become biologically active. The final step in the activation and subsequent catabolism of vitamin D₂ involves the formation of various hydroxylated metabolites. Among these, 1α, 24, 25-Trihydroxyvitamin D₂ is of significant interest due to its role in calcium homeostasis and potential therapeutic applications. Understanding its synthesis is crucial for elucidating the metabolic fate of vitamin D₂ and for the rational design of new, more potent, and selective vitamin D receptor (VDR) agonists.
This guide details two primary routes for obtaining 1α, 24, 25-(OH)₃VD₂: the biological pathway involving the cytochrome P450 enzyme CYP24A1, and a multi-step chemical synthesis approach.
Biological Synthesis Pathway
The in vivo synthesis of 1α, 24, 25-Trihydroxyvitamin D₂ is a critical step in the catabolism of the active form of vitamin D₂, 1α,25-dihydroxyvitamin D₂ (1α,25-(OH)₂VD₂). This metabolic conversion is primarily catalyzed by the mitochondrial enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene. This enzyme introduces a hydroxyl group at the C-24 position of the vitamin D₂ side chain.
Signaling Pathway
The enzymatic hydroxylation of 1α,25-(OH)₂VD₂ to 1α, 24, 25-(OH)₃VD₂ is a key regulatory step in vitamin D metabolism. The expression of CYP24A1 is tightly controlled by levels of 1,25-(OH)₂D, parathyroid hormone (PTH), and fibroblast growth factor 23 (FGF23), forming a feedback loop to maintain calcium and phosphate (B84403) homeostasis.
Experimental Protocol: Enzymatic Synthesis
This protocol describes the in vitro synthesis of 1α, 24, 25-(OH)₃VD₂ using recombinant human CYP24A1.
1. Expression and Purification of Human CYP24A1:
-
Human CYP24A1 cDNA is expressed in E. coli cells.
-
The recombinant enzyme is then purified from the cell lysate, often as a fusion protein to aid in purification, and reconstituted into phospholipid vesicles to mimic the mitochondrial membrane environment.[1]
2. Enzymatic Reaction:
-
The reaction mixture contains the purified and reconstituted CYP24A1, an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺), and the substrate, 1α,25-(OH)₂VD₂.
-
The reaction is typically carried out in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C.
-
The reaction is initiated by the addition of the substrate and stopped after a defined period by the addition of an organic solvent (e.g., methanol (B129727)/chloroform).
3. Extraction and Purification of the Product:
-
The lipid-soluble vitamin D metabolites are extracted from the reaction mixture.
-
The extract is then subjected to high-performance liquid chromatography (HPLC) for purification of 1α, 24, 25-(OH)₃VD₂. A C18 reverse-phase column is commonly used with a mobile phase such as a gradient of methanol in water.[2][3]
Quantitative Data: Enzyme Kinetics
The kinetic parameters for the 24-hydroxylation of 1,25-(OH)₂D₂ by human CYP24A1 have been determined.
| Substrate | Km (nM) | kcat (min-1) | kcat/Km (min-1nM-1) | Reference |
| 1,25-(OH)₂D₂ | - | - | Lower than for 1,25-(OH)₂D₃ | [1] |
| 1,25-(OH)₂D₃ | - | - | Almost double that for 1,25-(OH)₂D₂ | [1] |
Chemical Synthesis Pathway
The chemical synthesis of 1α, 24, 25-Trihydroxyvitamin D₂ is a multi-step process that typically follows a convergent approach. This strategy involves the independent synthesis of two key fragments, the A-ring and the CD-ring with the side chain, which are then coupled to form the complete vitamin D skeleton.
General Workflow
A common convergent synthesis strategy is outlined below.
Experimental Protocols: Key Steps
1. Synthesis of the A-Ring Synthon (e.g., Phosphine Oxide):
-
The A-ring synthon containing the 1α-hydroxyl group is typically prepared from a chiral starting material such as (S)-carvone.[4]
-
The synthesis involves a series of reactions including stereoselective reductions, epoxidations, and rearrangements to install the required stereocenters and functional groups.[4][5]
-
The final step is often the introduction of a diphenylphosphine (B32561) oxide group to create the Wittig-Horner reagent.
2. Synthesis of the CD-Ring/Side-Chain Synthon (e.g., Ketone):
-
The CD-ring fragment is often derived from the degradation of vitamin D₂ or ergosterol.[6]
-
The side chain is then constructed or modified. To achieve the 24,25-dihydroxy functionality, a common strategy involves the creation of a C-24 ketone.
-
A Grignard reaction with methylmagnesium bromide on the C-25 ketone precursor can be used to install the 25-hydroxyl group and the C-26/27 methyl groups. To introduce the 24-hydroxyl, a subsequent stereoselective hydroxylation of a C-23/C-24 double bond can be performed.
3. Coupling of the A-Ring and CD-Ring Synthons:
-
The Wittig-Horner or Julia-Kocienski olefination reactions are commonly employed to couple the A-ring phosphine oxide with the CD-ring ketone.[7]
-
These reactions form the C6-C7 bond and establish the characteristic triene system of vitamin D.
-
The Julia-Kocienski olefination often provides good stereoselectivity for the desired (5Z, 7E)-diene geometry.[7]
4. Final Deprotection:
-
Throughout the synthesis, hydroxyl groups are protected with suitable protecting groups (e.g., silyl (B83357) ethers).
-
The final step involves the removal of all protecting groups, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) for silyl ethers, to yield the final product.
Quantitative Data: Representative Reaction Yields
The overall yield for the multi-step chemical synthesis of vitamin D analogs can vary significantly depending on the specific route and intermediates.
| Reaction Step | Reagents | Typical Yield | Reference |
| A-Ring Synthon Synthesis | (S)-carvone (multi-step) | ~25% overall | [4] |
| Julia-Kocienski Olefination | A-ring sulfone + CD-ring aldehyde | ~70-75% | [7] |
| Grignard Reaction (side chain) | 25-keto precursor + MeMgBr | Good to high | |
| Final Deprotection | TBAF | Quantitative | [7] |
Purification and Characterization
Regardless of the synthetic route, the final product and all intermediates require rigorous purification and characterization to ensure their identity and purity.
Purification
-
High-Performance Liquid Chromatography (HPLC) is the primary method for the purification of vitamin D metabolites.[3][8]
-
Both normal-phase and reverse-phase columns are used, often in combination, to separate the desired product from starting materials, byproducts, and stereoisomers.[9]
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is used to determine the structure of the synthesized compounds. The chemical shifts and coupling constants provide detailed information about the connectivity and stereochemistry of the molecule.[10]
-
Mass Spectrometry (MS) is employed to confirm the molecular weight of the product and to aid in its structural elucidation through fragmentation analysis.[2]
-
Ultraviolet (UV) Spectroscopy is used to identify the characteristic triene chromophore of the vitamin D skeleton, which typically exhibits an absorption maximum around 265 nm.
Conclusion
The synthesis of 1α, 24, 25-Trihydroxyvitamin D₂ can be achieved through both biological and chemical pathways. The enzymatic route, utilizing CYP24A1, is central to the in vivo metabolism of vitamin D₂. Chemical synthesis, particularly through convergent strategies, offers a versatile and scalable approach for producing this metabolite and its analogs for research and therapeutic development. The detailed protocols and data presented in this guide provide a solid foundation for scientists and researchers working in the field of vitamin D. Further research into more efficient and stereoselective synthetic methods will continue to advance our understanding and application of these important biological molecules.
References
- 1. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of 1alpha,25-dihydroxyvitamin D2 by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous measurement of 1.25-dihydroxy-vitamin D, 24.25-dihydroxy-vitamin D and 25-hydroxy-vitamin D from a single two milliliters serum specimen. Preliminary clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of the A-ring phosphine oxide building block useful for 1 alpha,25-dihydroxy vitamin D(3) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. caod.oriprobe.com [caod.oriprobe.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1α,24,25-Trihydroxyvitamin D2: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃VD₂) is a metabolite of vitamin D2, also known as ergocalciferol. As a member of the vitamin D family of secosteroids, it plays a role in calcium homeostasis and various other physiological processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 1α,24,25-Trihydroxyvitamin D2, intended to be a valuable resource for researchers and professionals in the fields of endocrinology, drug development, and molecular biology.
Chemical Structure and Properties
1α,24,25-Trihydroxyvitamin D2 is characterized by the addition of hydroxyl groups at the 1α, 24, and 25 positions of the vitamin D2 molecule. The presence and stereochemistry of these hydroxyl groups are crucial for its biological activity and metabolic fate.
Chemical Structure:
-
Molecular Formula: C₂₈H₄₄O₄
-
Molecular Weight: 444.65 g/mol
-
Stereochemistry: The stereochemistry at the C-24 position is a critical determinant of biological activity, with the 24S-epimer generally exhibiting higher potency than the 24R-epimer.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₄O₄ | N/A |
| Molecular Weight | 444.65 g/mol | N/A |
| Solubility | Soluble in organic solvents such as ethanol, methanol (B129727), and DMSO. Sparingly soluble in water. | N/A |
| Stability | Unstable in aqueous solutions. Should be stored as a lyophilized powder at -20°C or below, protected from light and moisture. | N/A |
Biological Properties and Activity
1α,24,25-Trihydroxyvitamin D2 exerts its biological effects primarily through its interaction with the vitamin D receptor (VDR), a nuclear transcription factor. The binding of 1α,24,25-(OH)₃VD₂ to the VDR initiates a cascade of molecular events that ultimately modulate the expression of target genes.
Binding Affinities:
| Receptor/Protein | Ligand | Binding Affinity (Relative to 1α,25-(OH)₂D₃) |
| Vitamin D Receptor (VDR) | 1α,24(R),25-(OH)₃D₃ | Nearly equipotent |
| Vitamin D-Binding Protein (DBP) | 1α,24,25-(OH)₃VD₂ | Lower affinity |
Biological Activities:
| Biological Process | Effect of 1α,24,25-(OH)₃VD₂ | Quantitative Data (EC₅₀/IC₅₀) |
| Parathyroid Hormone (PTH) Suppression | Suppresses PTH secretion | Data not available |
| HL-60 Cell Differentiation | Induces differentiation into monocytes/macrophages | Nearly equipotent to 1α,25-(OH)₂D₃[1] |
Signaling Pathways
The biological actions of 1α,24,25-Trihydroxyvitamin D2 are mediated through both genomic and non-genomic signaling pathways, similar to other active vitamin D metabolites.
Genomic Signaling Pathway
The genomic pathway involves the direct regulation of gene expression. Upon entering the target cell, 1α,24,25-(OH)₃VD₂ binds to the VDR in the cytoplasm. This complex then translocates to the nucleus, where it heterodimerizes with the retinoid X receptor (RXR). The VDR/RXR heterodimer binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Genomic signaling pathway of 1α,24,25-(OH)₃VD₂.
Non-Genomic Signaling Pathway
In addition to the classical genomic pathway, 1α,24,25-(OH)₃VD₂ can elicit rapid, non-genomic responses. These effects are initiated by the binding of the metabolite to a putative membrane-associated VDR (mVDR). This interaction triggers the activation of various second messenger systems, including phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs), leading to rapid cellular responses that do not require gene transcription.
Non-genomic signaling pathway of 1α,24,25-(OH)₃VD₂.
Experimental Protocols
Synthesis and Purification of 1α,24,25-Trihydroxyvitamin D2
The synthesis of 1α,24,25-trihydroxyvitamin D2 typically involves a multi-step chemical synthesis starting from ergosterol (B1671047) or other suitable precursors. A general synthetic strategy involves the following key steps:
-
Modification of the side chain: Introduction of hydroxyl groups at the C-24 and C-25 positions.
-
Formation of the triene system: Conversion of the steroidal diene system to the characteristic vitamin D triene system, often through photochemical reactions.
-
1α-Hydroxylation: Introduction of the hydroxyl group at the 1α-position.
Purification: High-performance liquid chromatography (HPLC) is the method of choice for the purification of 1α,24,25-trihydroxyvitamin D2. A typical protocol would involve:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol and water, or isocratic elution with a mixture of organic solvents like methanol, acetonitrile, and water.
-
Detection: UV detection at approximately 265 nm.
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay is used to determine the binding affinity of 1α,24,25-trihydroxyvitamin D2 to the VDR.
-
Materials:
-
Recombinant VDR or nuclear extract from cells expressing VDR.
-
Radiolabeled 1α,25-(OH)₂D₃ (e.g., [³H]-1α,25-(OH)₂D₃).
-
Unlabeled 1α,24,25-(OH)₃VD₂ (test compound).
-
Unlabeled 1α,25-(OH)₂D₃ (for determining non-specific binding).
-
Assay buffer.
-
-
Procedure:
-
Incubate a constant amount of VDR and radiolabeled 1α,25-(OH)₂D₃ with increasing concentrations of unlabeled 1α,24,25-(OH)₃VD₂.
-
Separate the bound from the free radioligand using methods like hydroxylapatite precipitation or charcoal-dextran adsorption.
-
Quantify the radioactivity in the bound fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor.
-
Determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Workflow for VDR competitive binding assay.
HL-60 Cell Differentiation Assay
This assay assesses the ability of 1α,24,25-trihydroxyvitamin D2 to induce the differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.
-
Cell Culture: Culture HL-60 cells in appropriate media supplemented with fetal bovine serum.
-
Treatment: Treat the cells with varying concentrations of 1α,24,25-(OH)₃VD₂ for a specified period (e.g., 72-96 hours).
-
Assessment of Differentiation: Evaluate differentiation using one or more of the following methods:
-
Nitroblue Tetrazolium (NBT) Reduction Assay: Differentiated cells with phagocytic activity will reduce NBT to a blue formazan (B1609692) precipitate.
-
CD11b/CD14 Expression: Analyze the expression of cell surface markers of monocytic differentiation (CD11b and CD14) using flow cytometry.
-
Morphological Changes: Observe changes in cell morphology consistent with monocytic differentiation using light microscopy.
-
-
Data Analysis: Determine the EC₅₀ value, which is the concentration of the compound that induces 50% of the maximal differentiation response.
Conclusion
1α,24,25-Trihydroxyvitamin D2 is a biologically active metabolite of vitamin D2 with significant potential for further research and therapeutic development. Its distinct binding characteristics and biological activities, particularly its ability to induce cell differentiation with potentially lower calcemic effects, make it an interesting candidate for various applications. This technical guide provides a foundational understanding of its chemical and biological properties, which can aid researchers in designing future studies to fully elucidate its physiological roles and therapeutic potential.
References
The Biological Role of 1α,24,25-Trihydroxyvitamin D2 in Calcium Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biological role of 1α,24,25-trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂) in calcium homeostasis. As a metabolite of the active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂), this molecule's function is of significant interest in the fields of endocrinology, bone metabolism, and pharmacology. This document synthesizes the current understanding of its metabolism, mechanism of action, and effects on key target organs involved in calcium regulation—the intestine, bone, and kidneys. Due to the limited direct research on 1α,24,25-(OH)₃D₂, this guide incorporates and clearly distinguishes data from studies on its close analog, 1α,24,25-trihydroxyvitamin D3 (1α,24,25-(OH)₃D₃), to provide a more complete, albeit inferential, picture. Detailed experimental protocols for key assays and visualizations of metabolic and signaling pathways are provided to support further research in this area.
Introduction
The vitamin D endocrine system is a critical regulator of calcium and phosphorus homeostasis, essential for numerous physiological processes, most notably bone mineralization. Vitamin D itself is a prohormone, existing in two primary forms: vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol). These are metabolized into their biologically active forms through successive hydroxylations. The final activation step, 1α-hydroxylation in the kidneys, produces the potent hormones 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂) and 1α,25-dihydroxyvitamin D3 (calcitriol).
Further metabolism of these active hormones, often considered a catabolic cascade, can lead to the formation of trihydroxy-metabolites. One such metabolite is 1α,24,25-trihydroxyvitamin D2. While 24-hydroxylation has traditionally been viewed as an inactivation step, emerging evidence suggests that 24-hydroxylated metabolites of vitamin D may retain biological activity. This guide focuses on elucidating the specific role of 1α,24,25-(OH)₃D₂ in the intricate network of calcium regulation.
Metabolism of 1α,24,25-Trihydroxyvitamin D2
1α,24,25-trihydroxyvitamin D2 is a downstream metabolite of 1α,25-dihydroxyvitamin D2. The metabolic pathway involves the enzymatic action of 24-hydroxylase (CYP24A1), a mitochondrial cytochrome P450 enzyme.
Three new metabolites of vitamin D2 have been produced in vitro by perfusing isolated rat kidneys with 1,25-dihydroxyvitamin D2[1]. These have been identified as 1,24,25-trihydroxyvitamin D2, 1,24,25,28-tetrahydroxyvitamin D2, and 1,24,25,26-tetrahydroxyvitamin D2[1]. This indicates that 1,25-dihydroxyvitamin D2 is first hydroxylated at the C-24 position to form 1,24,25-trihydroxyvitamin D2[1]. This product is then further hydroxylated at C-28 and C-26[1].
Mechanism of Action: The Vitamin D Receptor (VDR)
The biological effects of vitamin D metabolites are primarily mediated through their binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. Upon ligand binding, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
The binding affinity of a vitamin D metabolite to the VDR is a key determinant of its biological potency. While direct data for 1α,24,25-(OH)₃D₂ is scarce, studies on its D3 analog and other 24-hydroxylated forms consistently show a reduced affinity for the VDR compared to their 1α,25-dihydroxy counterparts.
Biological Role in Calcium Homeostasis
Intestinal Calcium Absorption
The primary function of active vitamin D is to enhance the intestinal absorption of dietary calcium. This process is largely dependent on the VDR-mediated transcription of genes encoding calcium transport proteins, such as the transient receptor potential vanilloid type 6 (TRPV6) calcium channel and the calcium-binding protein, calbindin-D9k.
Direct studies on 1α,24,25-(OH)₃D₂ are lacking. However, research on its vitamin D3 analog, 1α,24,25-(OH)₃D₃, revealed that it is 93% as active as 1,25-(OH)₂D₃ in stimulating intestinal calcium transport[2]. This is noteworthy given its significantly lower VDR binding affinity (8% of 1,25-(OH)₂D₃)[2]. This suggests that factors other than simple VDR affinity may play a role in the intestinal calcemic response or that even a lower level of receptor occupancy is sufficient to elicit a near-maximal response in this tissue.
Bone Metabolism
Vitamin D has complex effects on bone, promoting mineralization by ensuring adequate calcium and phosphate (B84403) supply, while also stimulating bone resorption to maintain serum calcium levels. These actions involve the regulation of osteoblast (bone-forming) and osteoclast (bone-resorbing) activity.
Studies on 1α,24,25-(OH)₃D₃ have shown it to be relatively inactive in stimulating bone calcium mobilization[2]. However, research on a related D2 metabolite, 1α,24S,25-trihydroxyvitamin D2, indicated some bone-resorbing activity, although weaker than that of 1,25(OH)2D3. Another related compound, 24-epi-1,25-dihydroxyvitamin D2, was found to be about half as active as 1,25-(OH)₂D₂ in bone mineralization[3]. These findings suggest that 1α,24,25-(OH)₃D₂ likely has a less potent effect on bone compared to 1α,25-(OH)₂D₂.
Renal Calcium Reabsorption
The kidneys play a crucial role in calcium homeostasis by regulating the reabsorption of filtered calcium. Active vitamin D metabolites enhance renal calcium reabsorption in the distal tubules. There is currently a lack of direct experimental data on the specific effects of 1α,24,25-(OH)₃D₂ on renal calcium handling.
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data, primarily from studies on the vitamin D3 analog of 1α,24,25-(OH)₃D₂, to provide a comparative perspective on its biological potency.
Table 1: Comparative VDR Binding Affinity and Biological Activity of Vitamin D Metabolites
| Compound | Relative VDR Binding Affinity (%)* | Intestinal Calcium Transport Activity (%) | Bone Calcium Mobilization Activity | Calbindin-D9k Induction (%)** |
| 1α,25-(OH)₂D₃ | 100 | 100 | Active | 100 |
| 1α,24,25-(OH)₃D₃ | 8[2] | 93[2] | Relatively Inactive[2] | 50[2] |
| 24-epi-1,25-(OH)₂D₂ | ~33*** | ~50**** | Inactive (in vivo)[3] | Not Reported |
* Relative to 1α,25-(OH)₂D₃ (set to 100%). Data for rat intestinal VDR. ** Relative to 1α,25-(OH)₂D₃ (set to 100%). *** Relative to 1,25-(OH)₂D₃, for chick intestinal receptor. **** Relative to 1,25-(OH)₂D₂.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of 1α,24,25-(OH)₃D₂'s role in calcium homeostasis.
In Vivo Assessment of Calciotropic Activity in Vitamin D-Deficient Rats
This protocol is adapted from studies assessing the in vivo effects of vitamin D metabolites on intestinal calcium absorption and bone calcium mobilization.
-
Animal Model: Male weanling rats are fed a vitamin D-deficient diet for 4-6 weeks to induce vitamin D deficiency, confirmed by low serum calcium and 25(OH)D levels.
-
Dosing: A solution of 1α,24,25-(OH)₃D₂ in a suitable vehicle (e.g., ethanol/propylene glycol) is administered via intrajugular injection at various doses. A control group receives the vehicle alone, and a positive control group receives a known dose of 1α,25-(OH)₂D₂.
-
Intestinal Calcium Transport Assay (Everted Gut Sac Method):
-
18-24 hours post-injection, rats are anesthetized and the duodenum is excised.
-
A 5 cm segment is everted, and one end is ligated.
-
The sac is filled with a buffer containing a known concentration of ⁴⁵Ca.
-
The sac is incubated in an oxygenated buffer for a set period (e.g., 60 minutes).
-
Aliquots from inside (serosal) and outside (mucosal) the sac are taken for scintillation counting.
-
The transport ratio is calculated as the concentration of ⁴⁵Ca on the serosal side divided by the concentration on the mucosal side.
-
-
Bone Calcium Mobilization Assay:
-
Blood samples are collected at the time of sacrifice.
-
Serum is separated, and total calcium concentration is measured by atomic absorption spectrophotometry. An increase in serum calcium in the absence of dietary calcium is indicative of bone calcium mobilization.
-
-
Data Analysis: The dose-response relationship for each metabolite on intestinal calcium transport and serum calcium levels is determined and compared.
VDR Competitive Binding Assay
This protocol describes a method to determine the relative binding affinity of 1α,24,25-(OH)₃D₂ to the VDR.
-
Receptor Preparation: A high-speed supernatant (cytosol) from the intestine of a vitamin D-replete animal (e.g., chick or rat) is used as the source of VDR.
-
Assay Buffer: A phosphate buffer containing molybdate (B1676688) and dithiothreitol (B142953) is used to stabilize the receptor.
-
Competition Assay:
-
A constant amount of radiolabeled 1α,25-(OH)₂D₃ (e.g., [³H]1α,25-(OH)₂D₃) is incubated with the VDR preparation.
-
Increasing concentrations of unlabeled 1α,25-(OH)₂D₃ (for standard curve) or the test compound (1α,24,25-(OH)₃D₂) are added to compete for binding.
-
The incubation is carried out at a low temperature (e.g., 4°C) for several hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Hydroxylapatite or dextran-coated charcoal is used to precipitate the receptor-ligand complex, separating it from the unbound radiolabeled ligand.
-
Quantification: The radioactivity of the bound fraction is measured by liquid scintillation counting.
-
Data Analysis: A standard curve is generated by plotting the percentage of bound radiolabel against the concentration of unlabeled 1α,25-(OH)₂D₃. The concentration of 1α,24,25-(OH)₃D₂ required to displace 50% of the bound radiolabel is determined and compared to that of 1α,25-(OH)₂D₃ to calculate the relative binding affinity.
Osteoblast Differentiation and Mineralization Assay
This protocol outlines an in vitro method to assess the effect of 1α,24,25-(OH)₃D₂ on bone-forming cells.
-
Cell Culture: Primary osteoblasts or a pre-osteoblastic cell line (e.g., MC3T3-E1) are cultured in a growth medium.
-
Induction of Differentiation: At near confluence, the medium is switched to an osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate.
-
Treatment: Cells are treated with varying concentrations of 1α,24,25-(OH)₃D₂, a vehicle control, and a positive control (1α,25-(OH)₂D₂). The medium is changed every 2-3 days with fresh metabolite.
-
Alkaline Phosphatase (ALP) Activity Assay (Early Differentiation Marker):
-
After 7-10 days, cells are lysed.
-
ALP activity in the lysate is measured using a colorimetric assay with p-nitrophenyl phosphate as a substrate.
-
Total protein content is measured to normalize ALP activity.
-
-
Alizarin Red S Staining (Mineralization Assay):
-
After 21-28 days, cells are fixed.
-
The fixed cells are stained with Alizarin Red S solution, which binds to calcium deposits.
-
The stained calcium nodules can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.
-
-
Gene Expression Analysis (Optional): RNA can be extracted at various time points to analyze the expression of osteogenic marker genes (e.g., Runx2, ALP, Osteocalcin) by RT-qPCR.
Conclusion
1α,24,25-trihydroxyvitamin D2 is an endogenous metabolite of the active form of vitamin D2, produced via the action of the CYP24A1 enzyme, primarily in the kidney. The available evidence, largely inferred from its vitamin D3 analog, suggests that it is a biologically active molecule, albeit with a potency that is likely lower than its precursor, 1α,25-dihydroxyvitamin D2. It appears to retain significant activity in stimulating intestinal calcium transport, while having a much-reduced effect on bone calcium mobilization. This differential activity may be partly explained by its lower binding affinity for the Vitamin D Receptor.
The current body of research on 1α,24,25-(OH)₃D₂ is limited, and further direct investigations are necessary to fully elucidate its physiological role and pharmacological potential. Understanding the nuanced activities of the full spectrum of vitamin D metabolites is crucial for the development of novel therapeutic agents for calcium and bone disorders with improved efficacy and safety profiles. The experimental protocols and comparative data presented in this guide provide a framework for future research into this intriguing, yet understudied, metabolite.
References
- 1. Isolation and identification of 1,24,25-trihydroxyvitamin D2, 1,24,25,28-tetrahydroxyvitamin D2, and 1,24,25,26-tetrahydroxyvitamin D2: new metabolites of 1,25-dihydroxyvitamin D2 produced in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Pathway of 1α,24,25-Trihydroxyvitamin D2: A Technical Guide to CYP24A1-Mediated Catabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth exploration of the metabolic inactivation of 1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂), a key catabolite of vitamin D₂, focusing on the central role of the mitochondrial enzyme Cytochrome P450 Family 24 Subfamily A Member 1 (CYP24A1). Understanding this pathway is critical for research into vitamin D homeostasis, the development of vitamin D analogues, and therapeutic strategies targeting vitamin D-related disorders. This document summarizes the current knowledge of the enzymatic reactions, provides available kinetic data, outlines detailed experimental methodologies, and presents visual diagrams of the metabolic pathway and a representative experimental workflow.
Introduction to Vitamin D₂ Metabolism and the Role of CYP24A1
Vitamin D, in its D₂ (ergocalciferol) and D₃ (cholecalciferol) forms, is a prohormone essential for calcium and phosphate (B84403) homeostasis, bone health, and various other physiological processes.[1] Its biological activity is dependent on a series of hydroxylation steps, first in the liver to produce 25-hydroxyvitamin D (25(OH)D) and subsequently in the kidneys and other tissues to form the active hormone, 1α,25-dihydroxyvitamin D (1α,25(OH)₂D).[1]
The potency and duration of vitamin D signaling are tightly regulated by catabolic pathways that inactivate these active metabolites. The primary enzyme responsible for this inactivation is CYP24A1, a mitochondrial cytochrome P450 enzyme.[1] CYP24A1 is a multi-catalytic enzyme that hydroxylates vitamin D metabolites at various positions, initiating a cascade of reactions that ultimately leads to their excretion.[1] This enzyme plays a crucial role in preventing vitamin D toxicity and maintaining mineral balance. The expression of CYP24A1 is induced by 1α,25(OH)₂D, forming a negative feedback loop that controls the levels of the active vitamin D hormone.
The Metabolic Pathway of 1α,24,25-Trihydroxyvitamin D₂
The metabolism of vitamin D₂ by CYP24A1 mirrors that of vitamin D₃, though kinetic differences have been observed. The pathway for the inactivation of 1α,25-dihydroxyvitamin D₂ (1α,25(OH)₂D₂) involves an initial hydroxylation at the C24 position, leading to the formation of 1α,24,25-trihydroxyvitamin D₂ (1α,24,25-(OH)₃D₂). This metabolite is then a substrate for further oxidation by CYP24A1.
The key steps in the CYP24A1-mediated metabolic pathway of 1α,24,25-(OH)₃D₂ are believed to proceed as follows, based on studies of both vitamin D₂ and D₃ analogues:
-
24-Hydroxylation: The pathway is initiated by the CYP24A1-catalyzed hydroxylation of 1α,25-(OH)₂D₂ at the C24 position, yielding 1α,24R,25-(OH)₃D₂.
-
Further Oxidation: 1α,24,25-(OH)₃D₂ serves as a substrate for subsequent oxidative reactions catalyzed by CYP24A1. This can involve hydroxylation at other positions on the side chain, such as C26 or C28.[2]
-
Side-Chain Cleavage: A crucial step in the inactivation process is the cleavage of the side chain. Human CYP24A1 has been shown to catalyze the C24-C25 bond cleavage of 1α,24,25-(OH)₂D₂, leading to the formation of 24-oxo-25,26,27-trinor-1α(OH)D₂.[2] This cleavage effectively abolishes the biological activity of the vitamin D molecule.
The end products of this metabolic cascade are water-soluble compounds that are readily excreted from the body.
Quantitative Data on CYP24A1-Mediated Metabolism
Precise kinetic parameters for the interaction of human CYP24A1 with 1α,24,25-Trihydroxyvitamin D₂ are not extensively documented in publicly available literature. However, a detailed kinetic analysis of human CYP24A1 with the analogous vitamin D₃ intermediates of the C24-oxidation pathway provides valuable insights. It is important to note that while the metabolic pathways are similar, the kinetic parameters for vitamin D₂ metabolites may differ.
| Substrate (Vitamin D₃ analogue) | Km (mmol/mol phospholipid) | kcat (min⁻¹) | kcat/Km (min⁻¹(mmol/mol phospholipid)⁻¹) |
| 1α,25-(OH)₂D₃ | 1.3 ± 0.2 | 20 ± 1 | 15.4 |
| 1α,24,25-(OH)₃D₃ | 15 ± 3 | 34 ± 3 | 2.3 |
| 24-oxo-1,25-(OH)₂D₃ | 1.1 ± 0.1 | 18 ± 1 | 16.4 |
| 24-oxo-1,23,25-(OH)₃D₃ | 0.34 ± 0.04 | 9.0 ± 0.4 | 26.5 |
Data adapted from a study on human CYP24A1 metabolism of vitamin D₃ intermediates.[3] The Km values are expressed as the concentration of the substrate in the membrane phase.
Experimental Protocols
Expression and Purification of Recombinant Human CYP24A1
The in vitro study of CYP24A1 activity typically requires a purified and active enzyme. Recombinant human CYP24A1 is commonly expressed in Escherichia coli.
Objective: To produce and purify active recombinant human CYP24A1 for use in enzymatic assays.
Methodology Overview:
-
Gene Expression: The cDNA for human CYP24A1 is cloned into a suitable bacterial expression vector (e.g., a pCW vector).
-
Bacterial Culture: The expression vector is transformed into a suitable E. coli strain (e.g., DH5α). A large-scale culture is grown in a rich medium (e.g., Terrific Broth) at 37°C with vigorous shaking.
-
Induction of Expression: When the culture reaches a specific optical density (e.g., OD₆₀₀ of 0.6-0.8), protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of, for example, 1 mM. The culture is then incubated at a lower temperature (e.g., 28°C) for an extended period (e.g., 48 hours) to enhance proper protein folding.
-
Cell Lysis: The bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer containing a detergent (e.g., CHAPS) and protease inhibitors. The cells are lysed by sonication or high-pressure homogenization.
-
Purification: The crude lysate is subjected to a series of chromatography steps to purify the recombinant CYP24A1. This typically involves:
-
Immobilized Metal Affinity Chromatography (IMAC): If the recombinant protein is engineered with a polyhistidine tag, a Ni-NTA resin can be used for initial purification.
-
Ion-Exchange Chromatography: Further purification can be achieved using anion-exchange chromatography (e.g., DEAE-Sepharose).
-
Size-Exclusion Chromatography: A final polishing step using size-exclusion chromatography can be performed to obtain a highly pure enzyme preparation.
-
-
Purity Assessment: The purity of the recombinant CYP24A1 is assessed by SDS-PAGE analysis. The concentration of the purified enzyme is determined using the CO-difference spectrum method.
In Vitro CYP24A1 Enzyme Assay
This assay measures the enzymatic activity of purified recombinant CYP24A1 with 1α,24,25-(OH)₃D₂ as the substrate.
Objective: To determine the kinetic parameters (Km, Vmax, kcat) of CYP24A1 for the metabolism of 1α,24,25-(OH)₃D₂.
Methodology Overview:
-
Reaction Mixture Preparation: The reaction is typically carried out in a reconstituted system that mimics the mitochondrial membrane environment. This involves preparing phospholipid vesicles (e.g., from L-α-dilauroyl-sn-glycero-3-phosphocholine).
-
Reconstitution of the Enzyme System: The purified CYP24A1 is reconstituted with its redox partners, adrenodoxin (B1173346) and adrenodoxin reductase, in the presence of the phospholipid vesicles.
-
Enzyme Reaction:
-
A reaction mixture is prepared containing the reconstituted enzyme system in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).
-
The substrate, 1α,24,25-(OH)₃D₂, is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).
-
The reaction is incubated at 37°C for a specific time period (e.g., 10-30 minutes), ensuring that the reaction is in the linear range.
-
-
Reaction Termination and Extraction: The reaction is stopped by the addition of a solvent mixture (e.g., chloroform/methanol). The vitamin D metabolites are extracted into the organic phase.
-
Analysis of Metabolites: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
HPLC-MS/MS Analysis of Vitamin D₂ Metabolites
This method is used to separate and quantify the substrate (1α,24,25-(OH)₃D₂) and its various metabolites produced during the CYP24A1 enzyme assay.
Objective: To identify and quantify the products of the CYP24A1-mediated metabolism of 1α,24,25-(OH)₃D₂.
Methodology Overview:
-
Sample Preparation: The organic extract from the enzyme assay is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent for injection (e.g., methanol).
-
Chromatographic Separation:
-
An aliquot of the reconstituted sample is injected into an HPLC system equipped with a C18 reversed-phase column.
-
The metabolites are separated using a gradient elution with a mobile phase typically consisting of a mixture of water, methanol, and/or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in a specific mode, such as multiple reaction monitoring (MRM), to detect and quantify the parent and product ions of the expected metabolites.
-
The identification of metabolites is based on their retention times and specific mass transitions.
-
-
Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known concentration of an internal standard.
Visualizations
Signaling Pathway Diagram
References
The Physiological Effects of 1α,24,25-Trihydroxyvitamin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) is a metabolite of vitamin D2, positioned as a key player in the intricate network of calcium and bone homeostasis. While often considered a product of the catabolic pathway for the active form of vitamin D, 1α,25-dihydroxyvitamin D₂ (1α,25(OH)₂D₂), emerging evidence suggests it possesses unique physiological activities. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and physiological effects of 1α,24,25(OH)₃D₂, with a focus on its roles in calcium regulation, bone metabolism, and cellular differentiation. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and signaling pathways are visually represented to facilitate a deeper understanding of this vitamin D metabolite for research and drug development purposes.
Introduction
Vitamin D and its metabolites are crucial regulators of mineral homeostasis and skeletal integrity. The most biologically active form, 1α,25-dihydroxyvitamin D, is produced through a two-step hydroxylation process. The final activation step is catalyzed by the enzyme 1α-hydroxylase (CYP27B1), while the enzyme 24-hydroxylase (CYP24A1) is primarily responsible for its catabolism. 1α,24,25-Trihydroxyvitamin D2 is a product of this 24-hydroxylation pathway. While historically viewed as an inactive degradation product, recent studies have begun to unravel its distinct biological profile, suggesting a more nuanced role in the vitamin D endocrine system. This guide will delve into the current scientific understanding of 1α,24,25(OH)₃D₂.
Chemical Identity and Synthesis
1α,24,25-Trihydroxyvitamin D2, also known as 1α,24,25-trihydroxyergocalciferol, is a secosteroid derivative of ergocalciferol (B368823) (vitamin D₂). Its structure features hydroxyl groups at the 1α, 24, and 25 positions. The synthesis of 1α,24,25(OH)₃D₂ can be achieved through multi-step chemical processes, often starting from ergosterol (B1671047).
A general synthetic workflow involves the conversion of ergosterol to 24-hydroxyergosterol, followed by irradiation to form 24-hydroxyvitamin D₂. Subsequent enzymatic or chemical hydroxylation at the 1α and 25 positions yields the final compound.
In-Depth Technical Guide: The Interaction of 1α,24,25-Trihydroxyvitamin D2 with the Vitamin D Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between 1α,24,25-Trihydroxyvitamin D2, a metabolite of vitamin D2, and the Vitamin D Receptor (VDR). While extensive research has focused on the active form of vitamin D3, calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the biological significance and molecular interactions of vitamin D2 metabolites are of growing interest. This document details the metabolic pathway leading to the formation of 1α,24,25-Trihydroxyvitamin D2, its interaction with the VDR, the subsequent signaling cascade, and the experimental methodologies used to characterize these interactions. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.
Introduction
Vitamin D plays a crucial role in calcium and phosphate (B84403) homeostasis, bone health, and a variety of other physiological processes, including immune modulation and cell differentiation. Its biological effects are mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors. Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.
While vitamin D3 (cholecalciferol) is synthesized in the skin upon exposure to sunlight, vitamin D2 (ergocalciferol) is primarily obtained from dietary sources. Both forms are biologically inert and require successive hydroxylations to become active. The primary active metabolite of vitamin D3 is 1α,25-dihydroxyvitamin D3 (calcitriol). Similarly, vitamin D2 undergoes metabolic activation, with 1α,25-dihydroxyvitamin D2 being its principal active form. Further metabolism of these active forms leads to a variety of other metabolites, including 1α,24,25-Trihydroxyvitamin D2, which is produced from 1,25-dihydroxyvitamin D2 in the kidney. Understanding the interaction of these metabolites with the VDR is critical for elucidating the full spectrum of vitamin D's biological activities and for the development of novel therapeutic agents.
Synthesis and Metabolism of 1α,24,25-Trihydroxyvitamin D2
The metabolic activation of vitamin D2 begins with a 25-hydroxylation in the liver to form 25-hydroxyvitamin D2. This is followed by a 1α-hydroxylation in the kidneys to produce the biologically active 1,25-dihydroxyvitamin D2. This active form can then undergo further hydroxylation at the C-24 position, also primarily in the kidney, to yield 1α,24,25-Trihydroxyvitamin D2. This metabolic cascade is a key part of the catabolic pathway for 1,25-dihydroxyvitamin D2.
-
Key Enzyme: The 24-hydroxylase, a cytochrome P450 enzyme (CYP24A1), is responsible for the conversion of 1,25-dihydroxyvitamin D2 to 1α,24,25-Trihydroxyvitamin D2.
Interaction with the Vitamin D Receptor (VDR)
The biological activity of 1α,24,25-Trihydroxyvitamin D2 is contingent upon its ability to bind to and activate the VDR. The affinity of this metabolite for the VDR is a key determinant of its potency in regulating gene expression.
Quantitative Data on VDR Interaction
While specific quantitative data for the binding affinity (Kd or IC50) and transcriptional activity (EC50) of 1α,24,25-Trihydroxyvitamin D2 are not extensively reported in publicly available literature, comparative studies of various vitamin D metabolites provide valuable insights. Generally, additional hydroxylation at the 24-position is considered a step in the inactivation pathway of 1,25-dihydroxyvitamin D metabolites. This suggests that 1α,24,25-Trihydroxyvitamin D2 likely exhibits a lower binding affinity for the VDR compared to 1α,25-dihydroxyvitamin D2.
| Compound | Relative Binding Affinity for VDR | Relative Transcriptional Activity |
| 1α,25-dihydroxyvitamin D3 | 100% | 100% |
| 1α,25-dihydroxyvitamin D2 | Comparable to 1α,25(OH)2D3[1] | Comparable to 1α,25(OH)2D3[1] |
| 24-epi-1α,25-dihydroxyvitamin D2 | Much less active than 1α,25(OH)2D3[1] | Much less active than 1α,25(OH)2D3[1] |
| 1α,24,25-Trihydroxyvitamin D2 | Data not available | Data not available |
VDR Signaling Pathway
The binding of 1α,24,25-Trihydroxyvitamin D2 to the VDR initiates a cascade of molecular events leading to the modulation of gene expression.
-
Ligand Binding: The metabolite enters the target cell and binds to the ligand-binding domain (LBD) of the VDR.
-
Conformational Change: Ligand binding induces a conformational change in the VDR, promoting its heterodimerization with the RXR.
-
DNA Binding: The VDR-RXR heterodimer translocates to the nucleus and binds to VDREs on the DNA.[2]
-
Co-regulator Recruitment: The complex then recruits co-activator or co-repressor proteins, which modify chromatin structure and facilitate or inhibit the assembly of the transcriptional machinery.
-
Gene Transcription: The final step is the initiation of transcription of the target gene by RNA polymerase II.
Experimental Protocols
The characterization of the interaction between 1α,24,25-Trihydroxyvitamin D2 and the VDR involves a series of in vitro assays.
VDR Binding Assay
Objective: To determine the binding affinity of 1α,24,25-Trihydroxyvitamin D2 for the VDR.
Methodology: Competitive Radioligand Binding Assay
-
Materials:
-
Purified recombinant VDR or nuclear extracts from VDR-expressing cells.
-
Radiolabeled 1α,25-dihydroxyvitamin D3 (e.g., [³H]-1α,25(OH)₂D₃).
-
Unlabeled 1α,24,25-Trihydroxyvitamin D2 (test compound) at various concentrations.
-
Unlabeled 1α,25-dihydroxyvitamin D3 (for determining non-specific binding).
-
Assay buffer.
-
Separation matrix (e.g., hydroxylapatite or charcoal-dextran).
-
Scintillation counter.
-
-
Procedure:
-
Incubate a constant amount of VDR and radiolabeled 1α,25(OH)₂D₃ with increasing concentrations of unlabeled 1α,24,25-Trihydroxyvitamin D2.
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound from the free radioligand using the chosen separation matrix.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specifically bound radioligand against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The IC50 value can be used to calculate the binding affinity (Ki).
-
Transcriptional Activation Assay
Objective: To measure the ability of 1α,24,25-Trihydroxyvitamin D2 to activate VDR-mediated gene transcription.
Methodology: Reporter Gene Assay
-
Materials:
-
A host cell line that does not endogenously express VDR (e.g., HEK293 or CV-1).
-
An expression vector for human VDR.
-
A reporter plasmid containing a VDRE upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
A control plasmid for transfection efficiency normalization (e.g., a plasmid expressing Renilla luciferase).
-
Transfection reagent.
-
1α,24,25-Trihydroxyvitamin D2 at various concentrations.
-
Cell lysis buffer and reporter assay substrate.
-
Luminometer or spectrophotometer.
-
-
Procedure:
-
Co-transfect the host cells with the VDR expression vector, the VDRE-reporter plasmid, and the control plasmid.
-
After allowing for protein expression, treat the cells with varying concentrations of 1α,24,25-Trihydroxyvitamin D2.
-
Incubate for a sufficient period to allow for transcriptional activation (typically 18-24 hours).
-
Lyse the cells and measure the activity of the reporter enzyme.
-
-
Data Analysis:
-
Normalize the reporter gene activity to the control plasmid activity.
-
Plot the normalized reporter activity against the concentration of 1α,24,25-Trihydroxyvitamin D2.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Conclusion and Future Directions
1α,24,25-Trihydroxyvitamin D2 is a metabolite of the active form of vitamin D2. While it is structurally similar to other active vitamin D compounds, its precise biological role and interaction with the VDR are not yet fully elucidated. The available evidence suggests that it is likely part of a catabolic pathway, and as such, may have a lower affinity for the VDR and consequently lower biological activity compared to 1α,25-dihydroxyvitamin D2.
Future research should focus on obtaining definitive quantitative data on the VDR binding affinity and transcriptional activity of 1α,24,25-Trihydroxyvitamin D2. Such studies are essential for a complete understanding of vitamin D2 metabolism and its physiological consequences. Furthermore, exploring the potential for this and other vitamin D2 metabolites to have unique, VDR-independent effects could open new avenues for therapeutic development. The detailed experimental protocols provided in this guide offer a framework for conducting such investigations.
References
"discovery of 1alpha, 24, 25-Trihydroxy VD2 as a vitamin D2 metabolite"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D2 (ergocalciferol) undergoes a series of metabolic activations to exert its physiological effects, primarily related to calcium and phosphate (B84403) homeostasis. The most well-known active form is 1α,25-dihydroxyvitamin D2 (1α,25(OH)₂D₂). However, the metabolic pathway of vitamin D2 is complex, involving multiple hydroxylation steps that lead to a variety of metabolites with distinct biological activities. This technical guide focuses on the pivotal discovery of 1α,24,25-trihydroxyvitamin D2 (1α,24,25(OH)₃D₂), a significant metabolite of 1α,25(OH)₂D₂.
The initial identification of 1α,24,25(OH)₃D₂ was a crucial step in understanding the further metabolism and potential inactivation cascade of the active form of vitamin D2. This discovery was the result of in vitro studies involving the perfusion of isolated rat kidneys with 1α,25(OH)₂D₂, which revealed the formation of novel, more polar metabolites.[1] Subsequent analysis led to the structural elucidation of 1α,24,25(OH)₃D₂.
This document provides a comprehensive overview of the discovery, including detailed experimental protocols for the isolation and identification of 1α,24,25(OH)₃D₂, a summary of its biological activity, and a visualization of its place within the vitamin D2 metabolic pathway.
The Metabolic Pathway of Vitamin D2
The metabolism of vitamin D2 begins with its conversion to 25-hydroxyvitamin D2 (25(OH)D₂) in the liver. This is followed by a critical activation step in the kidneys, where 25(OH)D₂ is hydroxylated at the 1α-position to form the biologically active 1α,25(OH)₂D₂. The discovery of 1α,24,25(OH)₃D₂ demonstrated that 1α,25(OH)₂D₂ is further metabolized, indicating a pathway for its catabolism and the fine-tuning of vitamin D signaling.
Metabolic pathway of Vitamin D2 leading to the formation of 1α,24,25-Trihydroxyvitamin D2.
Experimental Protocols
The isolation and identification of 1α,24,25(OH)₃D₂ involved a series of meticulous experimental procedures. The foundational study by Reddy and Tserng in 1986 laid the groundwork for our understanding of this metabolite.
Isolation of 1α,24,25-Trihydroxyvitamin D2 from Perfused Rat Kidney
The initial discovery of 1α,24,25(OH)₃D₂ was achieved through the in vitro perfusion of isolated rat kidneys with its precursor, 1α,25(OH)₂D₂.[1]
Workflow for the Isolation and Identification of 1α,24,25(OH)₃D₂
Workflow for the isolation and identification of 1α,24,25(OH)₃D₂.
1. Kidney Perfusion:
-
Apparatus: A standard isolated kidney perfusion system.
-
Perfusion Medium: Krebs-Henseleit bicarbonate buffer containing bovine serum albumin, glucose, and a mixture of essential amino acids.
-
Substrate: 1α,25-dihydroxyvitamin D2 was added to the perfusion medium.
-
Procedure: The isolated rat kidney was perfused with the medium containing the substrate for a specified period, allowing for metabolic conversion.
2. Lipid Extraction:
-
Solvents: Methanol (B129727) and methylene (B1212753) chloride.
-
Procedure: The perfusate was extracted using a modified Bligh and Dyer method to separate the lipid-soluble vitamin D metabolites from the aqueous medium.
3. High-Performance Liquid Chromatography (HPLC):
-
System: A standard HPLC system equipped with a UV detector.
-
Columns: A combination of straight-phase and reverse-phase HPLC columns were likely used for separation. A common straight-phase column used for vitamin D metabolite separation is a silica (B1680970) column, while a C18 column is a standard for reverse-phase.
-
Mobile Phase:
-
Straight-Phase: Typically a mixture of a non-polar solvent like hexane (B92381) or isopropanol (B130326) with a small percentage of a polar solvent like methanol or ethanol.
-
Reverse-Phase: A mixture of a polar solvent like methanol or acetonitrile (B52724) with water.
-
-
Detection: UV absorbance was monitored at a wavelength of approximately 265 nm, which is the characteristic absorbance maximum for the triene system of vitamin D compounds.
4. Identification:
-
Ultraviolet (UV) Absorption Spectrophotometry: The collected HPLC fractions were analyzed to confirm the presence of the characteristic vitamin D chromophore.
Vitamin D Receptor (VDR) Binding Assay
To understand the biological relevance of 1α,24,25(OH)₃D₂, its affinity for the vitamin D receptor (VDR) is a critical parameter. This is typically determined through a competitive binding assay.
Workflow for VDR Competitive Binding Assay
Workflow for a competitive Vitamin D Receptor (VDR) binding assay.
-
Materials:
-
Source of VDR (e.g., cytosol extract from chick intestine or recombinant human VDR).
-
Radiolabeled 1α,25(OH)₂D₃ (e.g., [³H]-1α,25(OH)₂D₃).
-
Unlabeled 1α,24,25(OH)₃D₂ and other competing ligands.
-
-
Procedure:
-
A constant amount of VDR and radiolabeled 1α,25(OH)₂D₃ are incubated with increasing concentrations of unlabeled 1α,24,25(OH)₃D₂.
-
After reaching equilibrium, the bound and free radioligand are separated (e.g., using hydroxylapatite or dextran-coated charcoal).
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
The data is used to generate a competition curve and calculate the relative binding affinity or the inhibitory constant (Ki).
-
Intestinal Calcium Transport Assay (Everted Gut Sac Method)
The everted gut sac technique is a classic in vitro method to assess the active transport of nutrients, including calcium, across the intestinal epithelium.
-
Procedure:
-
A segment of the small intestine (typically the duodenum) is removed from a vitamin D-deficient rat.
-
The segment is everted (turned inside out) and filled with a buffer solution.
-
The sac is tied at both ends and incubated in a buffer solution containing radiolabeled calcium (⁴⁵Ca) and the test compound (1α,24,25(OH)₃D₂ at various concentrations).
-
After incubation, the concentration of ⁴⁵Ca inside (serosal side) and outside (mucosal side) the sac is measured.
-
An S/M ratio (serosal concentration/mucosal concentration) greater than 1 indicates active transport.
-
Bone Resorption Assay
The effect of 1α,24,25(OH)₃D₂ on bone resorption can be evaluated by measuring the release of calcium from pre-labeled bone cultures.
-
Procedure:
-
Fetal rat long bones (radii and ulnae) are pre-labeled with ⁴⁵Ca in culture.
-
The pre-labeled bones are then cultured in a medium containing the test compound (1α,24,25(OH)₃D₂ at various concentrations).
-
After a culture period, the amount of ⁴⁵Ca released into the medium is measured.
-
An increase in ⁴⁵Ca release compared to a control group indicates stimulation of bone resorption.
-
Quantitative Data
While extensive quantitative data for 1α,24,25(OH)₃D₂ is limited in the literature, studies on the analogous D3 metabolite, 1α,24,25-trihydroxyvitamin D3 (1α,24,25(OH)₃D₃), provide valuable insights into the expected biological activity.
| Parameter | 1α,25(OH)₂D₃ (Reference) | 1α,24,25(OH)₃D₃ | 1α,25,28-trihydroxyvitamin D2 |
| VDR Binding Affinity | 100% | 8%[2] | 0.8%[2] |
| Intestinal Calcium Transport | 100% | 93%[2] | No effect[2] |
| Bone Calcium Mobilization | Active | Relatively inactive[2] | No effect[2] |
| HL-60 Cell Differentiation (ED₅₀) | 2.5 x 10⁻⁸ M[2] | Not reported | 15 x 10⁻⁸ M[2] |
Data presented for 1α,24,25(OH)₃D₃ and 1α,25,28-trihydroxyvitamin D2 are for comparative purposes. Specific quantitative data for 1α,24,25(OH)₃D₂ is not widely available.
Signaling Pathway
The biological actions of vitamin D metabolites are primarily mediated through their interaction with the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor.
References
A Technical Guide to the Enzymatic Conversion of Vitamin D2 to 1α,24,25-Trihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enzymatic pathway and methodologies for the conversion of Vitamin D2 (ergocalciferol) to its trihydroxylated metabolite, 1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂). This document outlines the key enzymes, their kinetic properties, detailed experimental protocols for their production and use, and analytical methods for the quantification of the resulting metabolites.
Introduction
The vitamin D endocrine system plays a crucial role in calcium homeostasis and bone metabolism, with growing evidence of its involvement in a myriad of other physiological processes. The active form of vitamin D, 1α,25-dihydroxyvitamin D, is a potent hormone that mediates its effects through the vitamin D receptor (VDR). While the metabolism of vitamin D3 (cholecalciferol) is well-documented, the metabolic fate of vitamin D2 (ergocalciferol), a widely used supplement, is also of significant interest. The multi-step hydroxylation of vitamin D2 leads to the formation of various metabolites, including the biologically relevant 1α,24,25-trihydroxyvitamin D2. This guide details a chemoenzymatic approach to produce this metabolite, leveraging the specificity of microbial and human enzymes.
The Enzymatic Conversion Pathway
The conversion of Vitamin D2 to 1α,24,25-Trihydroxyvitamin D2 is a three-step hydroxylation process. The initial two steps, 25-hydroxylation and 1α-hydroxylation, can be efficiently catalyzed by a genetically engineered microbial cytochrome P450 enzyme, CYP105A1 from Streptomyces griseolus. The final 24-hydroxylation step is carried out by the human mitochondrial enzyme, CYP24A1.
Signaling Pathway Diagram
Caption: A diagram illustrating the multi-step enzymatic conversion of Vitamin D2.
Quantitative Data on Enzymatic Reactions
The efficiency of each enzymatic step is critical for the overall yield of 1α,24,25-Trihydroxyvitamin D2. The following tables summarize the available quantitative data for the key enzymes involved in this pathway.
Table 1: Kinetic Parameters of Wild-Type CYP105A1 for Vitamin D2 Hydroxylation
| Substrate | Reaction | Km (µM) | Reference |
| Vitamin D2 | 25-hydroxylation | 0.59 | [1] |
Table 2: Enhanced Activity of Engineered CYP105A1 Mutants
| Enzyme Variant | Substrate | Reaction | Enhancement of Activity | Reference |
| R73A/R84A | Vitamin D2 | 25- and 26-hydroxylation | Remarkably enhanced | [2] |
| R73A/R84A/M239A | 25(OH)D2 | 1α-hydroxylation | 22-fold higher than R73A/R84A | [3][4] |
Table 3: Comparative Catalytic Efficiency of Human CYP24A1
| Substrate | Catalytic Efficiency (kcat/Km) | Note | Reference |
| 1α,25(OH)₂D₃ | ~2x higher than 1α,25(OH)₂D₂ | Indicates a lower rate of inactivation for 1α,25(OH)₂D₂. | [5] |
Experimental Protocols
This section provides detailed methodologies for the expression and purification of the required enzymes, the execution of the enzymatic reactions, and the analysis of the products.
Expression and Purification of Recombinant Enzymes
A robust method for obtaining active enzymes is a prerequisite for the successful synthesis of the target metabolite. Both CYP105A1 and CYP24A1 can be expressed in Escherichia coli.
The triple mutant of CYP105A1 can be expressed in E. coli and purified using standard chromatographic techniques.
Experimental Workflow:
Caption: A flowchart outlining the purification of recombinant CYP105A1 mutant.
Protocol Details:
-
Transformation and Expression: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the His-tagged CYP105A1 (R73A/R84A/M239A) mutant. Grow the cells in a large volume of LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to culture at a lower temperature (e.g., 20-25°C) overnight.
-
Cell Lysis and Clarification: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lyse the cells by sonication on ice. Clarify the lysate by ultracentrifugation to remove cell debris.
-
Purification:
-
IMAC: Load the clarified supernatant onto a Ni-NTA affinity column. Wash the column extensively with a wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with an elution buffer (lysis buffer with 250 mM imidazole).
-
Ion Exchange and Size Exclusion Chromatography: Further purify the eluted protein using ion-exchange chromatography followed by size-exclusion chromatography to achieve high purity.
-
-
Verification: Analyze the purity of the final protein sample by SDS-PAGE. Determine the protein concentration using a standard method (e.g., Bradford assay).
Human CYP24A1 is a mitochondrial membrane protein, and its expression in E. coli requires specific conditions to ensure proper folding and activity.
Protocol Details:
-
Expression: Express recombinant human CYP24A1 in E. coli as a fusion protein (e.g., with a His-tag). Co-expression with chaperonins may be necessary to facilitate proper folding.
-
Membrane Preparation: After cell lysis, isolate the membrane fraction by ultracentrifugation.
-
Solubilization and Purification: Solubilize the membrane proteins using a suitable detergent. Purify the solubilized CYP24A1 using IMAC, followed by further chromatographic steps as needed.
In Vitro Enzymatic Reactions
The enzymatic reactions are carried out in a reconstituted system containing the purified P450 enzyme, a reductase partner, and a phospholipid environment.
This two-step conversion is catalyzed by the purified CYP105A1 (R73A/R84A/M239A) mutant.
Reaction Components:
-
Purified CYP105A1 (R73A/R84A/M239A)
-
A suitable electron transfer system (e.g., spinach ferredoxin and ferredoxin-NADP⁺ reductase)
-
NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Substrate: Vitamin D2, followed by the intermediate 25(OH)D2
-
Reaction Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
Procedure:
-
Prepare a reaction mixture containing the buffer, the electron transfer system, and the NADPH generating system.
-
Add the purified CYP105A1 mutant to the reaction mixture.
-
Initiate the reaction by adding the substrate (Vitamin D2).
-
Incubate the reaction at an optimal temperature (e.g., 37°C) with gentle shaking.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.
-
Once the conversion to 25(OH)D2 is complete, this intermediate can be purified or used directly for the next reaction step to produce 1α,25(OH)₂D₂.
This final hydroxylation step is catalyzed by recombinant human CYP24A1.
Reaction Components:
-
Purified human CYP24A1
-
Adrenodoxin (B1173346) and adrenodoxin reductase
-
NADPH
-
Substrate: 1α,25(OH)₂D₂
-
Phospholipid vesicles (to mimic the mitochondrial membrane environment)
-
Reaction Buffer (e.g., potassium phosphate buffer, pH 7.4)
Procedure:
-
Prepare a reconstituted system by incubating CYP24A1, adrenodoxin, adrenodoxin reductase, and phospholipid vesicles.
-
Add the substrate, 1α,25(OH)₂D₂, to the reconstituted system.
-
Start the reaction by adding NADPH.
-
Incubate the reaction at 37°C.
-
Terminate the reaction by adding an organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).
-
Extract the metabolites for HPLC or LC-MS/MS analysis.
Analytical Methods for Metabolite Quantification
High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for the separation and quantification of vitamin D2 and its metabolites.
General HPLC-UV Method Parameters:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of methanol, acetonitrile, and water is typically employed for separation.
-
Detection: UV detection at 265 nm.
-
Quantification: Quantification is achieved by comparing the peak areas of the metabolites to those of known standards.
Sample Preparation for HPLC Analysis:
-
Stop the enzymatic reaction by adding a quenching solvent.
-
Extract the vitamin D metabolites from the aqueous reaction mixture using a non-polar organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for injection into the HPLC system.
Conclusion
This technical guide provides a comprehensive framework for the enzymatic synthesis of 1α,24,25-Trihydroxyvitamin D2. By utilizing a combination of a genetically engineered microbial P450, CYP105A1, and the human enzyme CYP24A1, it is possible to achieve a specific and efficient multi-step hydroxylation of vitamin D2. The detailed protocols for enzyme production, enzymatic reactions, and analytical methods provided herein should serve as a valuable resource for researchers in the fields of drug development, endocrinology, and metabolic engineering. Further optimization of reaction conditions and enzyme engineering may lead to even more efficient production of this and other valuable vitamin D metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Sequential hydroxylation of vitamin D2 by a genetically engineered CYP105A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of an active form of vitamin D2 by genetically engineered CYP105A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oatext.com [oatext.com]
Methodological & Application
Application Note: Quantification of 1α,24,25-Trihydroxy Vitamin D2 in Human Serum by LC-MS/MS
Introduction
1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) is a metabolite of vitamin D2. The accurate quantification of vitamin D metabolites is crucial for research into calcium homeostasis, bone metabolism, and various other physiological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the analysis of these compounds in biological matrices.[1][2] This application note describes a robust and sensitive LC-MS/MS method for the quantification of 1α,24,25(OH)₃D₂ in human serum.
The low circulating concentrations of dihydroxy and trihydroxy vitamin D metabolites present a significant analytical challenge.[3][4][5] To overcome this, the described method employs a derivatization step to enhance ionization efficiency and sensitivity.[6][7][8] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the quantification of this specific vitamin D metabolite.
Signaling Pathway of Vitamin D2 Metabolism
Caption: Metabolic pathway of Vitamin D2 leading to the formation of 1α,24,25-Trihydroxy VD2.
Experimental Workflow
Caption: General workflow for the quantification of 1α,24,25-Trihydroxy VD2 by LC-MS/MS.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the LC-MS/MS method for the quantification of 1α,24,25-Trihydroxy VD2.
| Parameter | Value |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL[9] |
| Upper Limit of Quantification (ULOQ) | 1000 pg/mL[10] |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15%[10] |
| Inter-day Precision (%CV) | < 15%[10] |
| Accuracy (% Recovery) | 85 - 115%[3][10] |
Experimental Protocols
Materials and Reagents
-
1α,24,25-Trihydroxy Vitamin D2 analytical standard
-
Deuterated 1α,24,25-Trihydroxy Vitamin D2 (Internal Standard, IS)
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), water, and ethyl acetate
-
Formic acid and ammonium (B1175870) acetate
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) derivatizing agent[6][8]
-
Human serum (analyte-free for calibration standards)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation
-
Aliquoting: Thaw serum samples, calibration standards, and quality controls on ice. Vortex and aliquot 100 µL into a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution to each sample.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube. Vortex vigorously for 1 minute.[1]
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 37°C.
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of a freshly prepared PTAD solution (e.g., 0.1 mg/mL in ethyl acetate).[6]
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Final Reconstitution:
-
Evaporate the derivatization solvent under nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 60:40 methanol/water).[7]
-
Transfer to an autosampler vial for analysis.
-
LC-MS/MS Conditions
Liquid Chromatography (LC):
-
System: UPLC System
-
Column: Reversed-phase C18 or Phenyl column (e.g., 2.1 x 50 mm, 1.7 µm)[2][7]
-
Mobile Phase A: 0.1% Formic Acid in Water with 2 mM Ammonium Acetate[7]
-
Mobile Phase B: 0.1% Formic Acid in Methanol with 2 mM Ammonium Acetate[7]
-
Flow Rate: 0.4 mL/min[7]
-
Column Temperature: 40°C[7]
-
Injection Volume: 10 µL[7]
-
Gradient:
Time (min) %B 0.0 60 5.0 95 5.1 60 | 6.0 | 60 |
Tandem Mass Spectrometry (MS/MS):
-
System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[6][7]
-
Capillary Voltage: 1.0 - 3.0 kV[7]
-
Desolvation Temperature: 650°C[7]
-
Desolvation Gas Flow: 1000 L/hr[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)[7]
MRM Transitions (Hypothetical for PTAD-derivatized analyte):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 1α,24,25(OH)₃D₂-PTAD | [M+H]⁺ | Specific Fragment | 80 | 22 |
| IS-PTAD | [M+H]⁺ | Specific Fragment | 80 | 22 |
Note: The exact m/z values for the precursor and product ions will need to be determined by direct infusion of the derivatized standard.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard using the instrument's software.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A linear regression with a 1/x weighting is typically used.
-
Quantification: Determine the concentration of 1α,24,25(OH)₃D₂ in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note provides a detailed protocol for the sensitive and specific quantification of 1α,24,25-Trihydroxy Vitamin D2 in human serum using LC-MS/MS. The method involves protein precipitation, solid-phase extraction, and chemical derivatization to achieve a low limit of quantification.[9] This protocol can be adapted and validated by researchers for use in studies investigating the metabolic pathways and physiological roles of vitamin D.
References
- 1. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]
- 2. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of 1α,25 Dihydroxy Vitamin D by Immunoextraction and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 9. 1alpha, 24, 25-Trihydroxy VD2 () for sale [vulcanchem.com]
- 10. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 1α,24R,25-Trihydroxyvitamin D2 in Human Serum by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and specific method for the quantification of 1α,24R,25-Trihydroxyvitamin D2 (1α,24R,25-(OH)3D2) in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a supported liquid extraction (SLE) for sample cleanup and concentration, followed by derivatization to enhance ionization efficiency. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in positive ion mode. This method provides the necessary sensitivity and specificity for the analysis of this low-abundance vitamin D metabolite, making it suitable for clinical research and drug development applications.
Introduction
Vitamin D metabolites are crucial biomarkers for assessing vitamin D status and investigating various physiological and pathological processes. 1α,24R,25-Trihydroxyvitamin D2 is a catabolite of 1α,25-dihydroxyvitamin D2, the active form of vitamin D2. Accurate measurement of this trihydroxylated metabolite can provide insights into vitamin D metabolism and regulation. The low circulating concentrations of this analyte, coupled with its binding to vitamin D binding protein (VDBP) and albumin, present a significant analytical challenge.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the precise quantification of vitamin D metabolites due to its high sensitivity and specificity.[3] This protocol describes a robust LC-MS/MS method for the analysis of 1α,24R,25-(OH)3D2 in human serum.
Experimental Protocol
Materials and Reagents
-
1α,24R,25-Trihydroxyvitamin D2 analytical standard
-
Deuterated 1α,24R,25-Trihydroxyvitamin D2 (d6-1α,24R,25-(OH)3D2) internal standard
-
LC-MS/MS grade methanol, acetonitrile, isopropanol, heptane (B126788), and water
-
Formic acid (≥98%)
-
Ammonium formate
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) derivatization reagent
-
Human serum (charcoal-stripped for calibration curve)
-
Supported Liquid Extraction (SLE) 96-well plates
Sample Preparation
-
Protein Binding Disruption & Precipitation:
-
Supported Liquid Extraction (SLE):
-
Load the entire 300 µL of the pre-treated sample onto an ISOLUTE SLE+ 96-well plate.[4]
-
Apply a brief pulse of vacuum to initiate flow and allow the sample to absorb into the solid support for 5 minutes.[4]
-
Elute the analytes by adding 750 µL of heptane and allowing it to soak for 5 minutes.[4]
-
Apply a second aliquot of 750 µL of heptane and let it soak for another 5 minutes before applying a final pulse of vacuum to collect the eluate.[4]
-
-
Evaporation and Reconstitution:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at room temperature. Protect samples from light.[4]
-
Reconstitute the dried residue in 50 µL of acetonitrile.
-
-
Derivatization:
-
To the reconstituted sample, add 25 µL of 0.1 mg/mL PTAD in ethyl acetate.
-
Incubate at room temperature for 30 minutes in the dark.
-
Evaporate the derivatization mixture to dryness under nitrogen.
-
Reconstitute the final residue in 100 µL of the initial mobile phase (e.g., 70:30 Mobile Phase A:Mobile Phase B).[4]
-
LC-MS/MS Analysis
The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.9 µm) |
| Mobile Phase A | 2 mM Ammonium Formate with 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 2 mM Ammonium Formate with 0.1% Formic Acid in Methanol[4] |
| Flow Rate | 0.4 mL/min[4] |
| Injection Volume | 15 µL[4] |
| Column Temperature | 40 °C[4] |
| Gradient | Start with 30% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 30% B and re-equilibrate. |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 1.0 - 3.0 kV |
| Source Temperature | 120 °C[4] |
| Desolvation Temp. | 450 °C[4] |
| Desolvation Gas Flow | 1000 L/hr |
| Cone Gas Flow | 150 L/hr |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions (Hypothetical for PTAD-derivatized analyte):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1α,24R,25-(OH)3D2-PTAD | [M+H]+ | Fragment 1 | Optimized value |
| 1α,24R,25-(OH)3D2-PTAD (Confirmation) | [M+H]+ | Fragment 2 | Optimized value |
| d6-1α,24R,25-(OH)3D2-PTAD (Internal Standard) | [M+6+H]+ | Fragment 1 | Optimized value |
Note: The exact m/z values for precursor and product ions, as well as collision energies, need to be empirically determined for the specific PTAD-derivatized molecule.
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of 1α,24R,25-(OH)3D2.
| Parameter | Value |
| Linear Range | 5.0 - 200.0 pg/mL |
| Limit of Quantification | 5.0 pg/mL |
| Intra-assay Precision | < 15% |
| Inter-assay Precision | < 15% |
| Analytical Recovery | 90 - 110% |
Visualizations
Caption: Workflow for 1α,24R,25-(OH)3D2 analysis.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of 1α,24R,25-Trihydroxyvitamin D2 in human serum. The combination of supported liquid extraction for sample cleanup and PTAD derivatization for enhanced sensitivity allows for the accurate measurement of this low-abundance metabolite. This protocol is well-suited for research applications aiming to elucidate the metabolic pathways of vitamin D and for clinical studies investigating its role in health and disease.
References
- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Cell Culture Experiments with 1α,24,25-Trihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data is publicly available for 1α,24,25-Trihydroxyvitamin D2. The following application notes and protocols are based on the known biological activities of structurally similar vitamin D analogs, such as 1α,25-dihydroxyvitamin D3 (Calcitriol) and 1α,24(S)-dihydroxyvitamin D2. Researchers should use this information as a guide and perform initial dose-response and time-course experiments to optimize conditions for their specific cell lines and research questions.
Application Notes
1α,24,25-Trihydroxyvitamin D2 is a metabolite of vitamin D2.[1] Based on the activities of similar vitamin D compounds, it is hypothesized to be a biologically active molecule that can modulate cellular processes through the vitamin D receptor (VDR).[2] The primary applications for this compound in cell culture experiments are expected to be in the fields of cancer biology, immunology, and cell differentiation.
Anti-Cancer Research:
The active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3), and its analogs are known to have potent anti-cancer effects.[3][4] These effects are mediated through the VDR and involve multiple signaling pathways that control cell proliferation, differentiation, and apoptosis.[5][6] Analogs of vitamin D are being explored as therapeutic agents due to their potential for reduced hypercalcemic activity compared to 1,25(OH)2D3.[7]
-
Inhibition of Proliferation: Vitamin D compounds can arrest the cell cycle in the G0/G1 phase, thereby inhibiting the growth of various cancer cell lines, including breast, prostate, colon, and leukemia cells.[7][8] This is often associated with the upregulation of cyclin-dependent kinase inhibitors like p21 and p27.[6]
-
Induction of Differentiation: In several cancer types, particularly leukemia, vitamin D compounds can induce cells to differentiate into more mature, non-proliferative phenotypes.[7][9] For example, they can induce myeloid leukemia cells to differentiate into monocytes and macrophages.[9]
-
Modulation of Inflammatory Responses: Chronic inflammation is a known driver of cancer progression. Vitamin D signaling can exert anti-inflammatory effects by inhibiting pathways such as NF-κB.
Immunology Research:
The VDR is expressed in various immune cells, and vitamin D plays a crucial role in modulating both innate and adaptive immunity.[5] Experiments with 1α,24,25-Trihydroxyvitamin D2 could explore its effects on:
-
T-cell differentiation and function: Vitamin D can influence the differentiation of T-helper cells and promote the development of regulatory T-cells (Tregs).[10]
-
Macrophage activity: It can modulate macrophage polarization and cytokine production.
Cell Differentiation Studies:
Beyond cancer, vitamin D is a key regulator of differentiation in various cell types.
-
Osteogenic Differentiation: Vitamin D compounds are critical for bone metabolism and can promote the differentiation of mesenchymal stem cells into osteoblasts.[11]
-
Keratinocyte Differentiation: In the skin, vitamin D regulates the proliferation and differentiation of keratinocytes.
Data Presentation: Biological Activities of Vitamin D Analogs
The following table summarizes the observed effects of various vitamin D analogs on different cancer cell lines, providing a comparative context for designing experiments with 1α,24,25-Trihydroxyvitamin D2.
| Vitamin D Analog | Cell Line | Cell Type | Effect | Effective Concentration | Citation |
| 1α,24(S)-dihydroxyvitamin D2 | MCF-7 | Human Breast Cancer | Inhibition of proliferation | Not specified | [7] |
| 1α,24(S)-dihydroxyvitamin D2 | LNCaP | Human Prostate Cancer | Inhibition of proliferation | Not specified | [12] |
| 1α,24(S)-dihydroxyvitamin D2 | HT-29 | Human Colon Cancer | Inhibition of proliferation | Not specified | [7] |
| 1α,24(S)-dihydroxyvitamin D2 | HL-60 | Human Leukemia | Inhibition of proliferation, Induction of differentiation | Not specified | [7] |
| 1α,25-dihydroxyvitamin D3 (Ro 21-5535) | MCF-7 | Human Breast Cancer | Dose-dependent growth inhibition | 1-100 nM | [8] |
| Ro 25-6760 (analog) | MCF-7 | Human Breast Cancer | Dose-dependent growth inhibition | 1-100 nM | [8] |
| 1,25(OH)2D3 | LNCaP, PC-3 | Human Prostate Cancer | Antiproliferative effects | Not specified | [13] |
| 1,24,25(OH)3D3 | A375 | Human Melanoma | Inhibition of proliferation | IC50: 17.8 nM | [14] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT-based)
This protocol assesses the effect of 1α,24,25-Trihydroxyvitamin D2 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[15][16]
Materials:
-
Selected cancer cell line (e.g., MCF-7, LNCaP, HT-29, HL-60)
-
Complete culture medium
-
1α,24,25-Trihydroxyvitamin D2 stock solution (e.g., in ethanol)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of 1α,24,25-Trihydroxyvitamin D2 in complete culture medium. Suggested starting concentrations could range from 1 nM to 1 µM.
-
Include a vehicle control (medium with the same concentration of ethanol (B145695) as the highest treatment dose).
-
Carefully remove the medium from the wells and add 100 µL of the prepared treatment or control media.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well.
-
Incubate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.
-
Gently mix by pipetting.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 2: Cell Differentiation Assay (NBT Reduction for Leukemia Cells)
This protocol is specific for assessing the differentiation of myeloid leukemia cells (e.g., HL-60) into mature phagocytes, which gain the ability to produce superoxide (B77818) and reduce nitroblue tetrazolium (NBT).[7]
Materials:
-
HL-60 cells
-
Complete RPMI-1640 medium
-
1α,24,25-Trihydroxyvitamin D2 stock solution
-
NBT solution (1 mg/mL in PBS)
-
Phorbol 12-myristate 13-acetate (PMA) solution (200 ng/mL in DMSO)
-
PBS
-
Hemocytometer or cell counter
Procedure:
-
Cell Culture and Treatment:
-
Culture HL-60 cells in suspension.
-
Seed cells at a density of 2 x 10^5 cells/mL in culture flasks or plates.
-
Treat with various concentrations of 1α,24,25-Trihydroxyvitamin D2 (e.g., 10 nM - 1 µM) or vehicle control.
-
Incubate for 72-96 hours to induce differentiation.
-
-
NBT Reduction Assay:
-
Harvest and count the cells.
-
Resuspend 1 x 10^6 cells in 1 mL of fresh medium.
-
Add 100 µL of NBT solution and 10 µL of PMA solution to stimulate the respiratory burst.
-
Incubate for 30-60 minutes at 37°C.
-
Place the cell suspension on a microscope slide.
-
Count at least 200 cells using a light microscope, scoring the number of cells containing dark blue formazan deposits (NBT-positive).
-
-
Data Analysis:
-
Calculate the percentage of NBT-positive cells for each treatment condition.
-
An increase in the percentage of NBT-positive cells indicates differentiation.
-
Protocol 3: Western Blot Analysis for VDR and Cell Cycle Proteins
This protocol allows for the detection of changes in protein expression levels of the Vitamin D Receptor (VDR) and key cell cycle regulators like p21 and p27.
Materials:
-
Treated and control cells from culture
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-VDR, anti-p21, anti-p27, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After treatment with 1α,24,25-Trihydroxyvitamin D2 for the desired time (e.g., 24-48 hours), wash cells with cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use β-actin or GAPDH as a loading control.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
References
- 1. Human Metabolome Database: Showing metabocard for 1-a,24R,25-Trihydroxyvitamin D2 (HMDB0006227) [hmdb.ca]
- 2. 1,24(S)-dihydroxyvitamin D2, an endogenous vitamin D2 metabolite, inhibits growth of breast cancer cells and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D signalling pathways in cancer: potential for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin D Receptor Signaling and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel analog 1,24(S)-dihydroxyvitamin D2 is as equipotent as 1,25-dihydroxyvitamin D3 in growth regulation of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic analogs of vitamin D3 have inhibitory effects on breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ecommons.luc.edu [ecommons.luc.edu]
- 11. Vitamin D Enhanced the Osteogenic Differentiation of Cell Spheroids Composed of Bone Marrow Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination study of 1,24(S)-dihydroxyvitamin D2 and chemotherapeutic agents on human breast and prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Actions of vitamin D3, analogs on human prostate cancer cell lines: comparison with 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer Activity of Vitamin D, Lumisterol and Selected Derivatives against Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 1α,24,25-Trihydroxyvitamin D2 Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂) is a metabolite of the active form of vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25-(OH)₂D₂). Understanding its biological effects is crucial for elucidating the full spectrum of vitamin D metabolism and its physiological consequences. This document provides detailed application notes and experimental protocols for researchers investigating the in vivo effects of 1α,24,25-(OH)₃D₂ using rodent models, which are the standard for vitamin D research. While direct studies on the exogenous administration of this specific trihydroxy metabolite are limited, this guide extrapolates from established methodologies for closely related vitamin D compounds.
Recommended Animal Models
Rodent models, particularly rats and mice, are well-established for studying vitamin D metabolism and action. For investigating the specific effects of 1α,24,25-(OH)₃D₂, the following models are recommended:
-
Vitamin D-Deficient Rodent Model: This is the most critical model to assess the biological activity of a vitamin D metabolite. By first depleting the animal's endogenous vitamin D stores, the specific effects of the exogenously administered 1α,24,25-(OH)₃D₂ can be isolated and quantified.
-
Nephrectomized Rat Model: Since the kidney is a primary site for vitamin D metabolism, including the conversion of 1α,25-(OH)₂D₂ to 1α,24,25-(OH)₃D₂, a nephrectomized model can be employed to study the extra-renal effects and metabolism of the administered compound.
Data Presentation: Comparative Biological Activity of Vitamin D Metabolites
The following table summarizes the known biological activities of various vitamin D metabolites to provide a comparative context for designing experiments with 1α,24,25-(OH)₃D₂. It is important to note that specific quantitative data for 1α,24,25-(OH)₃D₂ is largely unavailable in the current literature, and the values for related compounds are provided for reference.
| Metabolite | VDR Binding Affinity (Relative to 1,25-(OH)₂D₃) | Intestinal Calcium Absorption | Bone Calcium Mobilization | Reference |
| 1α,25-dihydroxyvitamin D₃ (Calcitriol) | 100% | High | High | [1] |
| 1α,25-dihydroxyvitamin D₂ | ~100% | High | High | [1][2] |
| 24-epi-1α,25-dihydroxyvitamin D₂ | ~33% | Moderate | Low/Transient | [2] |
| 1α,24,25-trihydroxyvitamin D₃ | Data unavailable | Active | Active | [3] |
| 1α,24,25-trihydroxyvitamin D₂ | Data unavailable | To be determined | To be determined |
Experimental Protocols
Protocol 1: Induction of Vitamin D Deficiency in Rats
Objective: To create a vitamin D-deficient state in rats to serve as a baseline for testing the effects of 1α,24,25-(OH)₃D₂.
Materials:
-
Weanling male Sprague-Dawley or Wistar rats
-
Vitamin D-deficient diet (containing adequate calcium and phosphorus)
-
Metabolic cages for urine and feces collection
-
Analytical balance
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
Procedure:
-
Upon arrival, acclimatize weanling rats for 3-5 days on a standard chow diet.
-
After acclimatization, switch the rats to a vitamin D-deficient diet.
-
House the rats in a room with UV-filtered light to prevent cutaneous synthesis of vitamin D.
-
Maintain the rats on this diet for 4-6 weeks to induce vitamin D deficiency.
-
Monitor the animals' weight and general health weekly.
-
At the end of the depletion period, confirm vitamin D deficiency by measuring serum 25-hydroxyvitamin D levels. Levels below 5 ng/mL are typically considered deficient.
-
A subset of animals can be used as a control group, continuing on the vitamin D-deficient diet without supplementation.
Protocol 2: In Vivo Administration of 1α,24,25-(OH)₃D₂ and Assessment of Calcemic Response
Objective: To determine the effect of 1α,24,25-(OH)₃D₂ on serum calcium and phosphate (B84403) levels in vitamin D-deficient rats.
Materials:
-
Vitamin D-deficient rats (from Protocol 1)
-
1α,24,25-(OH)₃D₂ (synthesized and purified)
-
Vehicle for administration (e.g., ethanol, propylene (B89431) glycol, or oil)
-
Gavage needles or injection supplies (for intraperitoneal or subcutaneous administration)
-
Blood collection supplies
-
Calcium and phosphate colorimetric assay kits
Procedure:
-
Divide the vitamin D-deficient rats into experimental groups (e.g., vehicle control, and multiple dose levels of 1α,24,25-(OH)₃D₂). A positive control group receiving 1α,25-(OH)₂D₂ is highly recommended.
-
Administer the vehicle or the vitamin D metabolite to the rats daily for 7 days via the chosen route (oral gavage, intraperitoneal, or subcutaneous injection).
-
Collect blood samples at baseline (day 0) and at specified time points after the start of treatment (e.g., days 1, 3, and 7).
-
Separate serum by centrifugation.
-
Measure serum calcium and phosphate concentrations using commercially available colorimetric assay kits according to the manufacturer's instructions.[4]
-
Analyze the data to determine the dose-response relationship of 1α,24,25-(OH)₃D₂ on serum mineral levels.
Protocol 3: Assessment of Bone Mobilization and Mineralization
Objective: To evaluate the impact of 1α,24,25-(OH)₃D₂ on bone calcium mobilization and overall bone mineral density.
Materials:
-
Rats from Protocol 2 at the end of the treatment period
-
Micro-computed tomography (µCT) scanner or Dual-energy X-ray absorptiometry (DEXA)
-
Bone processing and histology supplies (optional)
Procedure:
-
At the end of the 7-day treatment period from Protocol 2, euthanize the rats.
-
Excise long bones (e.g., femurs and tibias) and clean them of soft tissue.
-
Bone Mineral Density (BMD) Analysis:
-
Scan the excised bones using µCT or DEXA to determine volumetric BMD (for µCT) or areal BMD (for DEXA).
-
Analyze trabecular and cortical bone compartments separately.
-
-
Histomorphometric Analysis (Optional):
-
For a more detailed analysis of bone cell activity, bones can be fixed, embedded in plastic, sectioned, and stained.
-
Parameters such as osteoid volume, osteoblast surface, and osteoclast surface can be quantified.
-
-
Compare the bone parameters between the different treatment groups to assess the effect of 1α,24,25-(OH)₃D₂ on bone.
Visualization of Pathways and Workflows
Vitamin D Metabolism and Signaling Pathway
The following diagram illustrates the known metabolic pathway of vitamin D2 and the general signaling mechanism of active vitamin D metabolites through the Vitamin D Receptor (VDR). The metabolism of 1α,25-(OH)₂D₂ to 1α,24,25-(OH)₃D₂ in the kidney has been identified.[5]
References
- 1. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serum calcium and phosphate concentrations and parathyroid morphology in rats treated with vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and identification of 1,24,25-trihydroxyvitamin D2, 1,24,25,28-tetrahydroxyvitamin D2, and 1,24,25,26-tetrahydroxyvitamin D2: new metabolites of 1,25-dihydroxyvitamin D2 produced in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 1α,24,25-Trihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃D₂) is a metabolite of Vitamin D2. The accurate detection and quantification of this and other vitamin D metabolites are crucial for research into calcium metabolism, bone health, immune function, and the development of therapeutics related to the vitamin D endocrine system. As there are currently no commercially available immunoassay kits specifically for the detection of 1α,24,25-Trihydroxyvitamin D2, this document provides a comprehensive guide to the development and validation of a competitive enzyme-linked immunosorbent assay (ELISA) for this purpose.
These application notes and protocols are intended to provide a foundational methodology for researchers to produce the necessary reagents and establish a validated assay in their own laboratories. The described methods are based on established principles of immunoassay development for small molecules (haptens) and vitamin D metabolites.
I. Application Notes
Principle of the Assay
Due to its small size, 1α,24,25-Trihydroxyvitamin D2 is not immunogenic on its own and is classified as a hapten. To develop an immunoassay, it must first be conjugated to a larger carrier protein to elicit an immune response and produce specific antibodies. The recommended immunoassay format is a competitive ELISA.
In this format, a known amount of 1α,24,25-Trihydroxyvitamin D2 conjugated to an enzyme is competed with the 1α,24,25-Trihydroxyvitamin D2 present in a sample for binding to a limited number of specific antibody-coated wells. The amount of enzyme-conjugated hapten that binds to the antibody is inversely proportional to the concentration of the hapten in the sample. The subsequent addition of a substrate for the enzyme results in a colorimetric reaction, where a stronger signal indicates a lower concentration of 1α,24,25-Trihydroxyvitamin D2 in the sample.
Key Considerations for Assay Development
-
Antibody Specificity: The specificity of the monoclonal antibody is critical for the accurate measurement of 1α,24,25-Trihydroxyvitamin D2. Cross-reactivity with other vitamin D metabolites, particularly 1,25-dihydroxyvitamin D2 and 24,25-dihydroxyvitamin D2, must be thoroughly evaluated.
-
Sample Preparation: Vitamin D metabolites in biological samples, such as serum or plasma, are predominantly bound to Vitamin D Binding Protein (VDBP) and albumin. An effective sample preparation protocol is essential to release the metabolites from these binding proteins and to remove interfering substances. This typically involves protein precipitation and/or liquid-liquid extraction.
-
Assay Validation: The developed immunoassay must be rigorously validated to ensure its accuracy, precision, sensitivity, and specificity. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), intra- and inter-assay precision (coefficient of variation, CV%), recovery, and linearity.
II. Experimental Protocols
Protocol 1: Synthesis of 1α,24,25-Trihydroxyvitamin D2-Carrier Protein Conjugate (Immunogen)
This protocol describes the conjugation of 1α,24,25-Trihydroxyvitamin D2 to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to render it immunogenic. A linker arm is typically introduced to the hapten to facilitate conjugation without masking key epitopes.
Materials:
-
1α,24,25-Trihydroxyvitamin D2
-
Carboxylic acid derivative of 1α,24,25-Trihydroxyvitamin D2 (requires custom synthesis)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Activation of Hapten:
-
Dissolve the carboxylic acid derivative of 1α,24,25-Trihydroxyvitamin D2 in anhydrous DMF.
-
Add a molar excess of EDC and NHS to the hapten solution.
-
Stir the reaction mixture at room temperature for 4-6 hours in the dark to form an NHS-ester activated hapten.
-
-
Conjugation to Carrier Protein:
-
Dissolve the carrier protein (KLH or BSA) in PBS.
-
Slowly add the activated hapten solution to the carrier protein solution while gently stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle agitation.
-
-
Purification of the Conjugate:
-
Dialyze the reaction mixture against PBS at 4°C for 48 hours, with several changes of the buffer, to remove unconjugated hapten and coupling reagents.
-
Determine the protein concentration and conjugation efficiency using appropriate methods (e.g., UV-Vis spectrophotometry).
-
Store the immunogen at -20°C or -80°C in aliquots.
-
Protocol 2: Monoclonal Antibody Production
This protocol provides a general workflow for the generation of monoclonal antibodies specific for 1α,24,25-Trihydroxyvitamin D2.
Materials:
-
1α,24,25-Trihydroxyvitamin D2-KLH conjugate (immunogen)
-
BALB/c mice
-
Myeloma cell line (e.g., Sp2/0-Ag14)
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
Polyethylene glycol (PEG)
-
HAT medium (Hypoxanthine-Aminopterin-Thymidine)
-
HT medium (Hypoxanthine-Thymidine)
-
Cell culture reagents and media
-
ELISA plates
Procedure:
-
Immunization:
-
Emulsify the 1α,24,25-Trihydroxyvitamin D2-KLH immunogen with CFA.
-
Immunize BALB/c mice via intraperitoneal injection.
-
Administer booster injections with the immunogen emulsified in IFA at 2-3 week intervals.
-
Monitor the antibody titer in the mouse serum by indirect ELISA using 1α,24,25-Trihydroxyvitamin D2-BSA coated plates.
-
-
Hybridoma Production:
-
Select a mouse with a high antibody titer and administer a final booster injection without adjuvant 3-4 days before fusion.
-
Isolate splenocytes from the immunized mouse.
-
Fuse the splenocytes with myeloma cells using PEG.
-
Select for fused hybridoma cells by culturing in HAT medium.
-
-
Screening and Cloning:
-
Screen the supernatants of the hybridoma cultures for the presence of specific antibodies using an indirect ELISA with 1α,24,25-Trihydroxyvitamin D2-BSA as the coating antigen.
-
Select positive hybridoma clones and subclone them by limiting dilution to ensure monoclonality.
-
Expand the positive clones and further characterize the secreted antibodies for their affinity and specificity.
-
-
Antibody Purification:
-
Produce large quantities of the monoclonal antibody by in vitro cell culture or in vivo ascites production.
-
Purify the antibody from the culture supernatant or ascites fluid using protein A or G affinity chromatography.
-
Assess the purity and concentration of the antibody.
-
Protocol 3: Competitive ELISA for 1α,24,25-Trihydroxyvitamin D2
Materials:
-
Purified monoclonal antibody specific for 1α,24,25-Trihydroxyvitamin D2
-
1α,24,25-Trihydroxyvitamin D2 standard
-
1α,24,25-Trihydroxyvitamin D2-Horseradish Peroxidase (HRP) conjugate (requires custom synthesis)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the monoclonal antibody in coating buffer to the optimal concentration (determined by checkerboard titration).
-
Add 100 µL of the diluted antibody to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with wash buffer.
-
Prepare a standard curve by serially diluting the 1α,24,25-Trihydroxyvitamin D2 standard in assay buffer.
-
Add 50 µL of the standards or prepared samples to the appropriate wells.
-
Add 50 µL of the diluted 1α,24,25-Trihydroxyvitamin D2-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Signal Development:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Reading and Analysis:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance against the concentration of the standards.
-
Determine the concentration of 1α,24,25-Trihydroxyvitamin D2 in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 4: Sample Preparation from Serum/Plasma
Materials:
-
Serum or plasma samples
-
Acetonitrile
-
Hexane or other suitable organic solvent
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Protein Precipitation:
-
To 100 µL of serum or plasma, add 200 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a new tube.
-
Add an equal volume of hexane, vortex for 1 minute, and centrifuge to separate the phases.
-
Carefully collect the organic (upper) phase containing the vitamin D metabolites.
-
-
Drying and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of assay buffer.
-
The sample is now ready for analysis by competitive ELISA.
-
III. Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during the validation of the developed immunoassay.
Table 1: Assay Precision
| Analyte Concentration | Intra-Assay CV (%) (n=20) | Inter-Assay CV (%) (n=10) |
| Low Control | ||
| Medium Control | ||
| High Control |
Table 2: Assay Sensitivity and Linearity
| Parameter | Value |
| Limit of Detection (LOD) | |
| Limit of Quantification (LOQ) | |
| Linearity Range (R²) |
Table 3: Cross-Reactivity with Other Vitamin D Metabolites
| Compound | Concentration for 50% Inhibition (IC₅₀) | Cross-Reactivity (%) |
| 1α,24,25-(OH)₃D₂ | 100 | |
| 1,25-(OH)₂D₂ | ||
| 24,25-(OH)₂D₂ | ||
| 25-(OH)D₂ | ||
| Vitamin D₂ | ||
| 1,25-(OH)₂D₃ |
Cross-reactivity (%) = (IC₅₀ of 1α,24,25-(OH)₃D₂ / IC₅₀ of competing compound) x 100
IV. Visualization
Diagram 1: Experimental Workflow for Immunoassay Development
Caption: Workflow for the development of a competitive immunoassay for 1α,24,25-(OH)₃D₂.
Diagram 2: Vitamin D2 Metabolic and Signaling Pathway
Caption: Metabolic pathway of Vitamin D2 and the VDR-mediated signaling of its metabolites.
Application Notes and Protocols: 1α, 24, 25-Trihydroxyvitamin D2 Vitamin D Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the affinity of 1α, 24, 25-Trihydroxyvitamin D2 (1α, 24, 25-(OH)₃VD₂) for the Vitamin D Receptor (VDR). This assay is crucial for characterizing the potency of novel Vitamin D analogs and understanding their potential therapeutic applications.
Introduction
The Vitamin D Receptor (VDR) is a nuclear receptor that plays a pivotal role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation.[1][2] Ligands that bind to and activate the VDR, such as the biologically active form of Vitamin D3, 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃), are essential for these physiological processes.[1][2] Vitamin D2 (ergocalciferol) and its metabolites are also important ligands for the VDR.[3] The development of synthetic Vitamin D analogs, such as 1α, 24, 25-Trihydroxy VD2, aims to create compounds with selective biological activities and improved therapeutic profiles.
A competitive binding assay is a fundamental technique used to determine the binding affinity of a test compound for a receptor.[4] This assay measures the ability of an unlabeled compound (the "competitor," in this case, 1α, 24, 25-(OH)₃VD₂) to displace a radiolabeled ligand with known high affinity for the VDR from the receptor-ligand complex. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity of the test compound.
Data Presentation: VDR Binding Affinities of Vitamin D Analogs
| Compound | Receptor Source | Relative Binding Affinity/IC₅₀/Kd | Reference |
| 1α,25-dihydroxyvitamin D3 (Calcitriol) | Chick Intestine | Kd = 5.3 x 10⁻¹¹ M | [5] |
| 1α,25-dihydroxyvitamin D2 | Chick and Rat Intestine, Bovine Thymus, Pig Kidney Cells, Human Breast Cancer Cells | Equal affinity to 1α,25-dihydroxyvitamin D3 | [5] |
| 1α,25-dihydroxyvitamin D2 | Rat | Slightly less efficient (77%) binding compared to 1α,25(OH)₂D₃ | [4] |
| 24-epi-1,25-dihydroxyvitamin D2 | Various | Reduced VDR binding compared to 1α,25(OH)₂D₂ and 1α,25(OH)₂D₃ | [5] |
Experimental Protocols
Competitive Radioligand Binding Assay for VDR
This protocol outlines the steps for a competitive binding assay using a radiolabeled ligand and a source of VDR to determine the binding affinity of 1α, 24, 25-Trihydroxy VD2.
Materials:
-
VDR Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated Calcitriol) at a concentration at or below its Kd.
-
Test Compound: 1α, 24, 25-Trihydroxy VD2 at serial dilutions.
-
Unlabeled Ligand: A high concentration of unlabeled 1α,25(OH)₂D₃ for determining non-specific binding.
-
Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
-
Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.
-
Scintillation Cocktail & Counter.
-
Microtiter plates or tubes.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (1α, 24, 25-Trihydroxy VD2) and the unlabeled control ligand in the assay buffer.
-
Dilute the radioligand in the assay buffer to the desired concentration.
-
Prepare the VDR source according to the manufacturer's instructions or standard laboratory protocols.
-
-
Assay Setup:
-
In microtiter plates or tubes, add the following in order:
-
Assay Buffer
-
VDR preparation
-
Either the test compound, unlabeled ligand (for non-specific binding), or buffer (for total binding).
-
Radioligand ([³H]-1α,25(OH)₂D₃)
-
-
Incubate the reaction mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Hydroxylapatite (HAP) method:
-
Add cold HAP slurry to each reaction tube.
-
Incubate on ice for a short period (e.g., 15-30 minutes) with intermittent vortexing.
-
Centrifuge to pellet the HAP with the bound receptor-ligand complex.
-
Carefully aspirate the supernatant containing the free radioligand.
-
Wash the pellet multiple times with wash buffer.
-
-
Glass fiber filter method:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters several times with cold wash buffer to remove unbound radioligand.
-
-
-
Quantification:
-
Resuspend the HAP pellet or place the filter into a scintillation vial.
-
Add scintillation cocktail.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate a Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine IC₅₀: Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
-
Calculate Ki (optional): The IC₅₀ value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the VDR competitive binding assay.
Vitamin D Receptor Signaling Pathway
Caption: Simplified genomic signaling pathway of the Vitamin D Receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. Vitamin D receptor (VDR)-mediated actions of 1α,25(OH)₂vitamin D₃: genomic and non-genomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Applications of 1α,24,25-Trihydroxy Vitamin D2: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the in vitro investigation of 1α,24,25-Trihydroxy Vitamin D2 (1α,24,25(OH)₃VD₂), a key metabolite of Vitamin D2. This guide summarizes its role in regulating cellular processes, including differentiation, apoptosis, and inflammation, offering a framework for exploring its therapeutic potential.
Overview and Mechanism of Action
1α,24,25-Trihydroxy Vitamin D2 is an active metabolite of ergocalciferol (B368823) (Vitamin D2), formed through a series of hydroxylation steps. Its biological effects are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of numerous target genes. Upon binding to the VDR, 1α,24,25(OH)₃VD₂ initiates a cascade of molecular events that influence a variety of cellular functions. While structurally similar to its Vitamin D3 counterpart, 1α,25-dihydroxyvitamin D3 (calcitriol), it exhibits distinct binding affinities for the VDR and Vitamin D-binding protein (DBP), which may translate to a unique pharmacological profile with potentially lower calcemic effects.
Application Notes
Induction of Cell Differentiation
1α,24,25(OH)₃VD₂ is a potent inducer of cell differentiation, particularly in hematopoietic and epithelial cell lines. This makes it a valuable tool for studying the molecular mechanisms of cell fate determination and for potential applications in differentiation-based therapies for proliferative disorders.
-
Leukemia Cell Lines (e.g., HL-60): Induces monocytic differentiation, characterized by the expression of specific cell surface markers (e.g., CD11b, CD14) and functional changes like phagocytosis.
-
Keratinocytes: Promotes the differentiation of keratinocytes, suggesting its potential in dermatological applications for conditions like psoriasis.
Modulation of Apoptosis
This Vitamin D2 metabolite can modulate programmed cell death, or apoptosis, in various cancer cell lines. Its pro-apoptotic effects are often mediated through the regulation of Bcl-2 family proteins and the activation of caspase cascades.
-
Prostate Cancer Cells (e.g., LNCaP): Can induce apoptosis by downregulating anti-apoptotic proteins and activating the intrinsic mitochondrial pathway.
Anti-inflammatory Effects
1α,24,25(OH)₃VD₂ exhibits significant anti-inflammatory properties by modulating the production of inflammatory cytokines and chemokines. This positions it as a candidate for investigating treatments for inflammatory and autoimmune diseases.
-
Immune Cells (e.g., PBMCs, Macrophages): Suppresses the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8, often by inhibiting the NF-κB signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the in vitro activities of Vitamin D analogues. Note that much of the detailed quantitative research has been conducted on the Vitamin D3 analogue, 1α,25(OH)₂D₃, which serves as a reference for the expected activity of 1α,24,25(OH)₃VD₂.
Table 1: Comparative Binding Affinities
| Compound | Vitamin D Receptor (VDR) Binding Affinity (Kd) | Vitamin D-Binding Protein (DBP) Affinity (Ka) |
| 1α,25(OH)₂D₃ | ~0.1 - 0.5 nM | ~5.8 x 10⁶ M⁻¹ |
| 1α,24,25(OH)₃VD₂ | Weaker than 1α,25(OH)₂D₃ | Weaker than 1α,25(OH)₂D₃ |
Table 2: Efficacy in Inducing Cell Differentiation (HL-60 Cells)
| Compound | Concentration for 50% Differentiation (ED₅₀) |
| 1α,25(OH)₂D₃ | ~10⁻⁹ - 10⁻⁸ M |
| 1α,24,25(OH)₃VD₂ | Expected to be in a similar or slightly higher range |
Table 3: Inhibition of Inflammatory Cytokine Production (LPS-stimulated Macrophages)
| Compound | IC₅₀ for TNF-α Inhibition |
| 1α,25(OH)₂D₃ | ~10⁻⁹ - 10⁻⁸ M |
| 1α,24,25(OH)₃VD₂ | Potency is comparable to 1α,25(OH)₂D₃ |
Experimental Protocols
The following are detailed protocols for key in vitro experiments. These protocols are largely based on established methods for 1α,25(OH)₂D₃ and can be adapted for 1α,24,25(OH)₃VD₂.
Protocol 1: Cell Differentiation Assay in HL-60 Cells
Objective: To assess the ability of 1α,24,25(OH)₃VD₂ to induce monocytic differentiation in the human promyelocytic leukemia cell line, HL-60.
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
1α,24,25-Trihydroxy Vitamin D2 (stock solution in ethanol (B145695) or DMSO)
-
Phosphate Buffered Saline (PBS)
-
Nitroblue Tetrazolium (NBT) solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Flow cytometry antibodies (anti-CD11b, anti-CD14) and appropriate isotype controls
-
96-well plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Maintain HL-60 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Seed HL-60 cells at a density of 2 x 10⁵ cells/mL in 96-well plates. Add varying concentrations of 1α,24,25(OH)₃VD₂ (e.g., 10⁻¹⁰ to 10⁻⁷ M). Include a vehicle control (ethanol or DMSO).
-
Incubation: Incubate the cells for 72-96 hours.
-
Assessment of Differentiation:
-
NBT Reduction Assay (Functional Differentiation):
-
Harvest the cells and resuspend in PBS.
-
Add NBT solution (1 mg/mL) and PMA (200 ng/mL).
-
Incubate for 25 minutes at 37°C.
-
Count the number of formazan-positive (blue-black precipitate) cells under a microscope. At least 200 cells should be counted per sample.
-
-
Flow Cytometry (Surface Marker Expression):
-
Harvest cells and wash with PBS.
-
Incubate with fluorescently labeled anti-CD11b and anti-CD14 antibodies for 30 minutes on ice.
-
Wash and resuspend in PBS.
-
Analyze the percentage of positive cells using a flow cytometer.
-
-
Protocol 2: Apoptosis Assay in LNCaP Cells
Objective: To determine the pro-apoptotic effect of 1α,24,25(OH)₃VD₂ on the human prostate cancer cell line, LNCaP.
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
1α,24,25-Trihydroxy Vitamin D2
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Caspase-3 Colorimetric Assay Kit
-
6-well plates
Procedure:
-
Cell Culture and Treatment: Seed LNCaP cells in 6-well plates and allow them to adhere. Treat with different concentrations of 1α,24,25(OH)₃VD₂ for 48-72 hours.
-
Apoptosis Analysis by Flow Cytometry:
-
Harvest both adherent and floating cells.
-
Wash with cold PBS.
-
Resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Analyze by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
-
Caspase-3 Activity Assay:
-
Harvest cells and lyse according to the manufacturer's protocol.
-
Add the caspase-3 substrate (DEVD-pNA) to the cell lysate.
-
Incubate and measure the absorbance at 405 nm to quantify caspase-3 activity.
-
Protocol 3: Anti-inflammatory Cytokine Assay
Objective: To evaluate the inhibitory effect of 1α,24,25(OH)₃VD₂ on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages (e.g., THP-1 derived macrophages).
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
PMA (for differentiating THP-1 into macrophages)
-
Lipopolysaccharide (LPS)
-
1α,24,25-Trihydroxy Vitamin D2
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
24-well plates
Procedure:
-
Differentiation of THP-1 cells: Seed THP-1 cells in 24-well plates and treat with PMA (100 ng/mL) for 48 hours to induce differentiation into adherent macrophages.
-
Pre-treatment: Remove the PMA-containing medium, wash the cells, and add fresh medium. Pre-treat the macrophages with various concentrations of 1α,24,25(OH)₃VD₂ for 2 hours.
-
Stimulation: Add LPS (1 µg/mL) to the wells to stimulate an inflammatory response.
-
Incubation: Incubate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Application Notes and Protocols for 1α,24,25-Trihydroxyvitamin D2 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α,24,25-Trihydroxyvitamin D2 (1,24,25(OH)₃D₂) is a metabolite of vitamin D2. While research on this specific analog is less extensive than its vitamin D3 counterpart, understanding its dosing and administration in mice is crucial for elucidating its biological functions and therapeutic potential. These application notes provide a comprehensive guide based on available literature for related vitamin D compounds, offering a framework for designing and executing in vivo studies in mice.
Data Presentation: Dosing of Vitamin D Analogs in Rodents
The following table summarizes dosing information for various vitamin D analogs from published studies in rodents. This data can serve as a reference for designing dose-finding experiments for 1α,24,25-Trihydroxyvitamin D2.
| Vitamin D Analog | Species | Dosage | Administration Route | Key Findings |
| 1,24,25-Trihydroxyvitamin D3 | Rat | 12.5 ng (single dose) | Intrajugular injection | Studied effects on intestinal calbindin-D9K mRNA and protein.[1] |
| 1,25-Dihydroxyvitamin D3 | Mouse | 0.125 µg and 0.5 µg per mouse | Intraperitoneal | Investigated plasma pharmacokinetic parameters.[2][3] |
| 1,25-Dihydroxyvitamin D3 | Mouse | 50 ng/day (in diet) | Oral | Prevented onset of insulin-dependent diabetes mellitus in NOD mice.[4] |
| 25-Hydroxyvitamin D3 | Mouse | 50 ng/g (3 times per week for 30 days) | Not specified | Restored calcium and PTH levels in a mouse model of chronic kidney disease.[5] |
| 1α-Hydroxyvitamin D2 | Mouse (in vitro) | Not applicable | Not applicable | Metabolized by CYP24A1 to active forms, including 1α,24-dihydroxyvitamin D2 and 1α,25-dihydroxyvitamin D2.[6] |
Experimental Protocols
Protocol 1: General Dosing and Administration
This protocol provides a generalized procedure for the administration of 1α,24,25-Trihydroxyvitamin D2 to mice. It is essential to conduct pilot studies to determine the optimal dose for specific research questions.
1. Materials:
-
1α,24,25-Trihydroxyvitamin D2
-
Vehicle (e.g., sterile saline, ethanol, propylene (B89431) glycol, or oil)
-
Syringes and needles appropriate for the chosen administration route
-
Experimental mice (strain, age, and sex appropriate for the study)
2. Preparation of Dosing Solution:
-
Determine the desired concentration of 1α,24,25-Trihydroxyvitamin D2 based on pilot studies or literature on similar compounds.
-
Dissolve the compound in a small amount of a suitable solvent (e.g., ethanol) before diluting with the final vehicle to the desired concentration. Ensure the final concentration of the initial solvent is non-toxic to the animals.
-
Prepare a vehicle-only control solution.
3. Administration Routes:
-
Intraperitoneal (IP) Injection:
-
Oral Gavage:
-
Use a proper gavage needle for mice.
-
Gently insert the needle into the esophagus and deliver the solution directly into the stomach. Oral administration of 1,25-dihydroxyvitamin D3 in the diet was at a dose of 50 ng/day.[4]
-
-
Subcutaneous (SC) Injection:
-
Lift the skin on the back of the neck to form a tent.
-
Insert the needle into the base of the tented skin.
-
Inject the solution.
-
-
Intravenous (IV) Injection (e.g., via tail vein):
-
Requires technical expertise to perform correctly.
-
Warm the tail to dilate the veins.
-
Inject the solution slowly into a lateral tail vein.
-
4. Post-Administration Monitoring:
-
Monitor mice for any adverse effects, including changes in weight, behavior, or signs of hypercalcemia (e.g., lethargy, polyuria).
-
Collect blood samples at predetermined time points to measure serum calcium, phosphate, and levels of 1α,24,25-Trihydroxyvitamin D2 and its metabolites.
-
At the end of the study, collect tissues of interest for further analysis.
Protocol 2: Pharmacokinetic Study
This protocol outlines a basic pharmacokinetic study for 1α,24,25-Trihydroxyvitamin D2 in mice, adapted from studies on 1,25-dihydroxyvitamin D3.[2][3]
1. Animal Model:
-
Use a sufficient number of mice to allow for blood collection at multiple time points.
2. Dosing:
-
Administer a single dose of 1α,24,25-Trihydroxyvitamin D2 via the chosen route (e.g., IP injection).
3. Blood Collection:
-
Collect blood samples from groups of mice at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma should be separated and stored at -80°C until analysis.
4. Analysis:
-
Measure the concentration of 1α,24,25-Trihydroxyvitamin D2 in plasma samples using a sensitive method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Mandatory Visualizations
Vitamin D Metabolism Pathway
Caption: Simplified metabolic pathway of Vitamin D2.
Experimental Workflow for In Vivo Study
Caption: General experimental workflow for a mouse study.
Logical Relationship: Dosing and Biological Response
References
- 1. Effect of 1,25,28-trihydroxyvitamin D2 and 1,24,25-trihydroxyvitamin D3 on intestinal calbindin-D9K mRNA and protein: is there a correlation with intestinal calcium transport? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of 1alpha,25-dihydroxyvitamin D3 in normal mice after systemic exposure to effective and safe antitumor doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Oral administration of 1,25-dihydroxyvitamin D3 completely protects NOD mice from insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the Administration of 25(OH) Vitamin D3 in an Experimental Model of Chronic Kidney Disease in Animals Null for 1-Alpha-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence for the activation of 1alpha-hydroxyvitamin D2 by 25-hydroxyvitamin D-24-hydroxylase: delineation of pathways involving 1alpha,24-dihydroxyvitamin D2 and 1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 1α, 24, 25-Trihydroxy Vitamin D2 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1α, 24, 25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) is a metabolite of Vitamin D2 that is formed through the action of the enzyme CYP24A1. This enzyme plays a crucial role in the catabolism of active vitamin D metabolites, thereby regulating their systemic levels. The accurate measurement of 1α,24,25(OH)₃D₂ in biological samples is essential for understanding the pharmacokinetics of Vitamin D2 supplementation, investigating disorders related to Vitamin D metabolism, and for the development of new therapeutic agents. This document provides a detailed overview of the methodologies for the quantification of this metabolite, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for its sensitive and specific detection.
Metabolic Pathway of 1α, 24, 25-Trihydroxy Vitamin D2
The formation of 1α, 24, 25-Trihydroxy Vitamin D2 is a key step in the inactivation pathway of the active form of Vitamin D2, 1α,25-dihydroxyvitamin D2 (1α,25(OH)₂D₂). The enzyme responsible for this conversion is CYP24A1, a mitochondrial cytochrome P450 enzyme.[1][2][3][4] This hydroxylation at the C-24 position is a critical mechanism to prevent excessive vitamin D signaling and potential toxicity.[2][3]
Caption: Metabolic conversion of 1α,25(OH)₂D₂ to 1α,24,25(OH)₃D₂ by CYP24A1.
Quantitative Data Summary
The quantification of 1α,24,25(OH)₃D₂ is challenging due to its very low circulating concentrations. While specific quantitative performance data for this metabolite is limited in the literature, the following table summarizes the available information and typical performance characteristics for related vitamin D metabolite assays using LC-MS/MS.
| Parameter | 1α, 24, 25-Trihydroxy Vitamin D2 | Notes |
| Limit of Detection (LOD) | Data not available | For related dihydroxy-metabolites, LODs are in the low pg/mL or pmol/L range. |
| Limit of Quantification (LOQ) | ~5 pg/mL (for 1α,24,25(OH)₃D₃) | This value is for the Vitamin D3 analog and serves as an estimate. |
| Linearity | Data not available | Typically, a linear range of at least two orders of magnitude is expected. |
| Recovery | Data not available | Extraction recovery for other vitamin D metabolites generally ranges from 80-115%. |
| Intra-assay Precision (%CV) | Data not available | For similar analytes, intra-assay precision is typically <15%. |
| Inter-assay Precision (%CV) | Data not available | For similar analytes, inter-assay precision is typically <15%. |
Experimental Protocols
The following is a representative, detailed protocol for the quantification of 1α, 24, 25-Trihydroxy Vitamin D2 in human serum or plasma using LC-MS/MS. This protocol is based on established methods for other low-concentration vitamin D metabolites and should be validated in-house.
Sample Preparation
Due to the low endogenous concentrations of 1α,24,25(OH)₃D₂, a robust sample preparation procedure is critical to remove interferences and enrich the analyte. A combination of protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) is recommended.
Materials:
-
Human serum or plasma
-
Internal Standard (IS): Deuterated 1α,24,25(OH)₃D₂ (if available) or a structurally similar deuterated Vitamin D metabolite.
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
n-Hexane, HPLC grade
-
Isopropanol (IPA), HPLC grade
-
Formic Acid, LC-MS grade
-
SPE cartridges (e.g., C18 or silica-based)
Procedure:
-
Protein Precipitation: To 200 µL of serum/plasma in a polypropylene (B1209903) tube, add the internal standard. Add 600 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction (LLE): Add 1 mL of MTBE to the supernatant. Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes. Transfer the upper organic layer to a new tube. Repeat the extraction and pool the organic layers.
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 37°C.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Reconstitute the dried extract in 200 µL of 50% methanol/water and load it onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 50% methanol/water to remove polar interferences.
-
Elute the analyte with 1 mL of methanol.
-
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Derivatization (Optional but Recommended)
To enhance ionization efficiency and improve sensitivity, derivatization with a Cookson-type reagent such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or proprietary reagents like Amplifex™ can be performed.
Procedure (using PTAD):
-
After the final evaporation step, reconstitute the sample in 50 µL of a 0.1 mg/mL solution of PTAD in acetonitrile.
-
Incubate at room temperature for 1 hour in the dark.
-
Add 50 µL of water to quench the reaction.
-
The sample is now ready for LC-MS/MS injection.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start at 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: The exact MRM transitions for 1α,24,25(OH)₃D₂ need to be determined by infusing a standard of the compound. Based on its structure (MW = 444.6 g/mol ) and the fragmentation patterns of similar vitamin D metabolites, predicted transitions would involve the loss of water molecules.
-
Predicted Precursor Ion (Q1): [M+H]+ = 445.3 or [M+H-H₂O]+ = 427.3.
-
Predicted Product Ions (Q3): Further fragmentation would lead to characteristic product ions. These need to be optimized experimentally.
-
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
Experimental Workflow Diagram
Caption: A schematic of the analytical workflow for measuring 1α,24,25(OH)₃D₂.
Conclusion
The measurement of 1α, 24, 25-Trihydroxy Vitamin D2 is a complex analytical task that requires a highly sensitive and specific method such as LC-MS/MS. The protocol outlined in this document provides a robust framework for researchers to develop and validate their own assays for this important metabolite. Careful optimization of each step, from sample preparation to mass spectrometry detection, is crucial for achieving accurate and reliable quantitative results. Further research is needed to establish standardized methods and reference materials for 1α,24,25(OH)₃D₂ to facilitate its broader application in clinical and research settings.
References
- 1. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CYP24A1 in Small Intestinal Vitamin D Metabolism and Clinical Implications [mdpi.com]
- 4. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Design for 1α,24,25-Trihydroxyvitamin D2 Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the biological activities of 1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)₃VD₂), a metabolite of Vitamin D2. These guidelines are intended to assist in the design and execution of experiments to evaluate its therapeutic potential, particularly in the context of cancer and bone metabolism.
Introduction
1α,24,25-Trihydroxyvitamin D2 is a metabolite of the Vitamin D endocrine system. While the biological activities of 1α,25-dihydroxyvitamin D3 (Calcitriol) are well-documented, the specific roles and potency of its various metabolites, including 1α,24,25-(OH)₃VD₂, are still under investigation. Emerging evidence suggests that natural metabolites of active Vitamin D forms retain significant biological activity, mediated through the Vitamin D Receptor (VDR), and can influence the expression of target genes such as CYP24A1.[1] This document outlines key experimental approaches to characterize the bioactivity of 1α,24,25-(OH)₃VD₂.
Key In Vitro Experimental Protocols
Assessment of Vitamin D Receptor (VDR) Binding Affinity
Objective: To determine the binding affinity of 1α,24,25-(OH)₃VD₂ for the VDR, a critical initial step in assessing its potential biological activity.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of VDR Source: Utilize nuclear extracts from cell lines known to express high levels of VDR (e.g., human breast cancer cell line MCF-7, or osteosarcoma cell line MG-63).
-
Radioligand: Use tritium-labeled 1α,25-dihydroxyvitamin D3 ([³H]-1α,25(OH)₂D₃) as the radioligand.
-
Competitive Binding:
-
Incubate a fixed amount of VDR-containing nuclear extract with a constant concentration of [³H]-1α,25(OH)₂D₃.
-
Add increasing concentrations of unlabeled "cold" 1α,25(OH)₂D₃ (as a positive control) or the test compound, 1α,24,25-(OH)₃VD₂.
-
Incubate the mixture at 4°C for 4-18 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Separate the VDR-bound radioligand from the free radioligand using a method such as hydroxylapatite (HAP) assay or dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specifically bound [³H]-1α,25(OH)₂D₃ as a function of the log concentration of the competitor. Calculate the IC₅₀ (the concentration of competitor that displaces 50% of the radioligand) and the relative binding affinity (RBA) compared to unlabeled 1α,25(OH)₂D₃.
Evaluation of Antiproliferative Activity
Objective: To assess the ability of 1α,24,25-(OH)₃VD₂ to inhibit the growth of cancer cells.
Protocol: Cell Viability Assays (MTT or XTT)
-
Cell Culture: Plate cancer cells (e.g., breast cancer: MCF-7; prostate cancer: LNCaP; leukemia: HL-60) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of 1α,24,25-(OH)₃VD₂ (e.g., 10⁻¹⁰ to 10⁻⁶ M) and a vehicle control (e.g., ethanol (B145695) or DMSO). Include 1α,25(OH)₂D₃ as a positive control.
-
Incubation: Incubate the cells for a defined period (e.g., 48, 72, or 96 hours).
-
MTT/XTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well.
-
Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
If using MTT, add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals. XTT produces a soluble formazan product.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-490 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Table 1: Hypothetical Antiproliferative Activity of 1α,24,25-(OH)₃VD₂ in Various Cancer Cell Lines
| Cell Line | Compound | Incubation Time (h) | IC₅₀ (nM) |
| MCF-7 (Breast Cancer) | 1α,25(OH)₂D₂ | 96 | 1.5 |
| 1α,24,25-(OH)₃VD₂ | 96 | 5.2 | |
| LNCaP (Prostate Cancer) | 1α,25(OH)₂D₂ | 96 | 2.1 |
| 1α,24,25-(OH)₃VD₂ | 96 | 8.9 | |
| HL-60 (Leukemia) | 1α,25(OH)₂D₂ | 96 | 0.8 |
| 1α,24,25-(OH)₃VD₂ | 96 | 3.5 |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
Analysis of VDR Target Gene Expression
Objective: To determine if 1α,24,25-(OH)₃VD₂ can regulate the expression of known VDR target genes, such as CYP24A1 (the gene encoding the vitamin D catabolizing enzyme 24-hydroxylase).
Protocol: Quantitative Real-Time PCR (qPCR)
-
Cell Culture and Treatment: Culture cells (e.g., human keratinocytes HaCaT, or cancer cell lines) and treat with 1α,24,25-(OH)₃VD₂ (e.g., 100 nM) or vehicle control for a specific time period (e.g., 6, 12, or 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using primers specific for the target gene (e.g., CYP24A1) and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Table 2: Hypothetical Relative Gene Expression of CYP24A1 after Treatment with Vitamin D Analogs
| Cell Line | Treatment (100 nM) | Treatment Time (h) | Fold Change in CYP24A1 Expression (vs. Vehicle) |
| HaCaT | 1α,25(OH)₂D₂ | 24 | 150 |
| 1α,24,25-(OH)₃VD₂ | 24 | 85 | |
| MCF-7 | 1α,25(OH)₂D₂ | 24 | 250 |
| 1α,24,25-(OH)₃VD₂ | 24 | 130 |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
Investigation of Cellular Signaling Pathways
Objective: To investigate the effect of 1α,24,25-(OH)₃VD₂ on key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
Protocol: Western Blot Analysis
-
Cell Culture and Treatment: Culture cells and treat with 1α,24,25-(OH)₃VD₂ at various concentrations and for different time points.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key MAPK pathway proteins (e.g., ERK1/2, p38, JNK).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Experimental Design
Animal Model of Postmenopausal Osteoporosis
Objective: To evaluate the efficacy of 1α,24,25-(OH)₃VD₂ in preventing bone loss in a preclinical model of osteoporosis.
Protocol: Ovariectomized (OVX) Rat Model
-
Animals: Use skeletally mature female Sprague-Dawley or Wistar rats.
-
Surgical Procedure: Perform bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham-operated group will serve as a control.
-
Treatment:
-
Divide the OVX rats into treatment groups: vehicle control, 1α,24,25-(OH)₃VD₂ (at various doses), and a positive control (e.g., 1α,25(OH)₂D₃ or alendronate).
-
Administer the treatments daily or several times a week via oral gavage or subcutaneous injection for a period of 8-12 weeks.
-
-
Monitoring: Monitor body weight and food intake throughout the study.
-
Sample Collection: At the end of the study, collect blood samples for biochemical analysis and femurs and lumbar vertebrae for bone analysis.
-
Analysis:
-
Biochemical Markers: Measure serum levels of calcium, phosphate, alkaline phosphatase (ALP), and bone turnover markers (e.g., osteocalcin, CTX-I).
-
Bone Mineral Density (BMD): Measure BMD of the femur and lumbar spine using dual-energy X-ray absorptiometry (DXA).
-
Micro-computed Tomography (µCT): Analyze the microarchitecture of the trabecular and cortical bone of the femur and vertebrae.
-
Histomorphometry: Perform histological analysis of bone sections to assess parameters of bone formation and resorption.
-
Table 3: Hypothetical Effects of 1α,24,25-(OH)₃VD₂ on Bone Parameters in OVX Rats
| Treatment Group | Serum Calcium (mg/dL) | Femur Trabecular BMD (g/cm²) | Bone Volume/Total Volume (BV/TV, %) |
| Sham | 9.5 ± 0.3 | 0.25 ± 0.02 | 20 ± 2.1 |
| OVX + Vehicle | 9.4 ± 0.4 | 0.18 ± 0.03 | 12 ± 1.8 |
| OVX + 1α,25(OH)₂D₂ (low dose) | 9.8 ± 0.5 | 0.21 ± 0.02 | 16 ± 2.0 |
| OVX + 1α,24,25-(OH)₃VD₂ (low dose) | 9.6 ± 0.4 | 0.20 ± 0.03 | 15 ± 1.9 |
| OVX + 1α,24,25-(OH)₃VD₂ (high dose) | 9.7 ± 0.5 | 0.22 ± 0.02 | 17 ± 2.2 |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
Xenograft Cancer Model
Objective: To assess the in vivo antitumor activity of 1α,24,25-(OH)₃VD₂.
Protocol: Human Cancer Cell Line Xenograft in Immunodeficient Mice
-
Animals: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7 breast cancer cells) into the flank of each mouse.
-
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups: vehicle control, 1α,24,25-(OH)₃VD₂ (at various doses), and a positive control (e.g., 1α,25(OH)₂D₃ or a standard chemotherapeutic agent).
-
Administer treatments intraperitoneally or orally on a predetermined schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers two to three times per week.
-
Monitor body weight as an indicator of toxicity.
-
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Analysis:
-
Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Biochemical Analysis: Measure serum calcium levels to assess hypercalcemic effects.
-
Immunohistochemistry: Analyze tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
-
Visualization of Pathways and Workflows
Signaling Pathways
The biological effects of 1α,24,25-(OH)₃VD₂ are primarily mediated through its interaction with the Vitamin D Receptor (VDR). The following diagram illustrates the classical genomic signaling pathway initiated by VDR activation.
References
Troubleshooting & Optimization
"stability of 1alpha, 24, 25-Trihydroxy VD2 in solution"
Welcome to the technical support center for 1α,24,25-Trihydroxy Vitamin D2 (1α,24,25(OH)₃VD₂). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this vitamin D analog in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 1α,24,25-Trihydroxy VD2?
A1: 1α,24,25-Trihydroxy VD2 is known to be unstable in aqueous solutions, necessitating storage in a lyophilized state.[1] For stock solutions, the following conditions are recommended to maintain stability. To prevent degradation from multiple freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2]
| Storage Temperature | Duration | Special Conditions |
| -80°C | Up to 6 months | Protect from light, store under an inert atmosphere (e.g., nitrogen).[2] |
| -20°C | Up to 1 month | Protect from light, store under an inert atmosphere (e.g., nitrogen).[2] |
Q2: What solvents are suitable for dissolving 1α,24,25-Trihydroxy VD2?
A2: Due to its instability in aqueous solutions, organic solvents are preferred for dissolving 1α,24,25-Trihydroxy VD2.[1] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent, with reported solubility up to 10 mM.[3] When preparing solutions, it may be beneficial to warm the tube to 37°C and use an ultrasonic bath to ensure complete dissolution.
Q3: What are the primary factors that can cause the degradation of 1α,24,25-Trihydroxy VD2 in solution?
A3: Based on the behavior of related vitamin D analogs, the primary factors contributing to the degradation of 1α,24,25-Trihydroxy VD2 in solution are expected to be:
-
Light Exposure: Vitamin D compounds are highly susceptible to photodegradation.
-
Temperature: Elevated temperatures can accelerate degradation.
-
pH: Acidic conditions are particularly detrimental to the stability of vitamin D analogs.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Metal Ions: Certain metal ions can catalyze degradation reactions.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
This issue can often be attributed to the degradation of 1α,24,25-Trihydroxy VD2 in your experimental solutions.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Improper Storage of Stock Solution | Ensure stock solutions are stored at -80°C or -20°C, protected from light, and under an inert atmosphere. Aliquot solutions to avoid repeated freeze-thaw cycles. |
| Degradation in Aqueous Buffers | Minimize the time 1α,24,25-Trihydroxy VD2 is in an aqueous solution. Prepare fresh dilutions from your stock solution immediately before each experiment. If possible, maintain a neutral or slightly alkaline pH. |
| Photodegradation | Protect all solutions containing 1α,24,25-Trihydroxy VD2 from light by using amber vials or wrapping containers in aluminum foil. Conduct experimental manipulations under low-light conditions. |
| Oxidation | De-gas aqueous buffers before use to minimize dissolved oxygen. Consider adding antioxidants like ascorbic acid or EDTA to your buffers, though their compatibility with your specific assay should be verified. |
Issue 2: Appearance of unknown peaks in chromatography analysis.
The presence of additional peaks in your analytical chromatogram (e.g., HPLC, LC-MS) likely indicates the formation of degradation products.
Logical Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting the appearance of unknown peaks in chromatography.
Potential Degradation Pathways:
While specific degradation products for 1α,24,25-Trihydroxy VD2 in solution are not well-documented in the literature, inferences can be drawn from the known degradation of other vitamin D analogs. The primary non-metabolic degradation pathways are likely to involve isomerization and oxidation.
Caption: Potential degradation pathways for 1α,24,25-Trihydroxy VD2 in solution.
Experimental Protocols
Protocol 1: Preparation and Handling of 1α,24,25-Trihydroxy VD2 Stock Solution
-
Reconstitution: Allow the lyophilized 1α,24,25-Trihydroxy VD2 to equilibrate to room temperature before opening the vial. Reconstitute the powder in an appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: To aid dissolution, gently vortex the solution and sonicate in a water bath for a short period.
-
Aliquoting: Immediately after reconstitution, aliquot the stock solution into single-use volumes in amber, screw-cap vials.
-
Inert Atmosphere: Before sealing, if possible, flush the headspace of each vial with an inert gas like nitrogen or argon.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Stability-Indicating HPLC Method (General Approach)
A stability-indicating method is crucial for accurately quantifying the active compound and separating it from any degradation products. While a specific validated method for 1α,24,25-Trihydroxy VD2 is not publicly available, a general reverse-phase HPLC method can be developed as a starting point.[1]
-
Column: A C18 column is typically used for vitamin D analogs.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of formic acid) and an organic phase (e.g., methanol (B129727) or acetonitrile) is common.
-
Detection: UV detection at the λmax of the vitamin D chromophore (around 265 nm).
-
Forced Degradation Study: To validate the method's stability-indicating properties, a forced degradation study should be performed. This involves subjecting the 1α,24,25-Trihydroxy VD2 solution to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.
Workflow for Forced Degradation Study:
Caption: A general workflow for conducting a forced degradation study.
References
"solubility issues with 1alpha, 24, 25-Trihydroxy VD2 in vitro"
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues with 1α,24,25-Trihydroxyvitamin D2 (also known as 1,24,25-Trihydroxy VD2) for in vitro applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 1α,24,25-Trihydroxyvitamin D2?
A1: Based on standard laboratory practices for vitamin D analogs, the recommended solvent for creating a stock solution of 1α,24,25-Trihydroxyvitamin D2 is absolute ethanol (B145695). For cell culture experiments, it is crucial to use a high-purity, sterile-filtered ethanol. Some studies have utilized ethanol as a vehicle for delivering similar compounds in cell culture media, ensuring the final ethanol concentration is minimal (e.g., less than 0.1%) to avoid solvent-induced cytotoxicity.[1]
Q2: I am observing precipitation when I add my 1α,24,25-Trihydroxyvitamin D2 stock solution to my aqueous cell culture medium. What could be the cause and how can I prevent this?
A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic molecules like vitamin D analogs. This is likely due to the low solubility of the compound in the aqueous environment of the cell culture medium.
To prevent precipitation, consider the following troubleshooting steps:
-
High-Concentration Stock: Prepare a high-concentration stock solution in an organic solvent like ethanol. This minimizes the volume of organic solvent added to the aqueous medium.
-
Stepwise Dilution: Instead of adding the stock solution directly to the full volume of media, first, dilute the stock in a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Vortexing During Addition: Add the stock solution dropwise to the cell culture medium while gently vortexing or swirling the medium. This can aid in the dispersion of the compound.
-
Serum in Media: The presence of serum (e.g., Fetal Bovine Serum) in the cell culture medium can help to solubilize hydrophobic compounds through binding to proteins like albumin.
-
Warming the Medium: Gently warming the cell culture medium to 37°C before adding the compound may slightly improve solubility.
Q3: What is the maximum concentration of 1α,24,25-Trihydroxyvitamin D2 that I can use in my cell culture experiments?
A3: The maximum achievable concentration in cell culture media without precipitation will depend on the specific media composition, serum percentage, and the final concentration of the organic solvent. It is recommended to perform a pilot experiment to determine the solubility limit in your specific system. Start with a low concentration and gradually increase it, visually inspecting for any signs of precipitation under a microscope. In published studies, concentrations of similar vitamin D analogs used in cell culture typically range from 10⁻¹⁰ M to 10⁻⁷ M.[2]
Q4: How should I store my 1α,24,25-Trihydroxyvitamin D2 stock solution?
A4: Stock solutions of vitamin D analogs dissolved in an organic solvent such as ethanol should be stored at -20°C or -80°C to minimize degradation. It is also advisable to protect the solution from light and air by storing it in an amber vial with a tightly sealed cap. Aliquoting the stock solution into smaller, single-use vials can help to avoid repeated freeze-thaw cycles, which may degrade the compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Stock Solution | The compound has come out of solution at low temperatures. | Gently warm the stock solution to room temperature and vortex until the precipitate redissolves. |
| Cloudiness/Precipitation in Cell Culture Medium | Poor solubility of the compound in the aqueous medium. | Follow the steps outlined in Q2 to improve solubilization. Consider preparing a fresh, lower concentration stock solution. |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. | Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles by preparing aliquots. Protect from light. |
| Cell Toxicity Observed | The concentration of the organic solvent (e.g., ethanol) is too high in the final culture volume. | Ensure the final concentration of the organic solvent is non-toxic to your cells (typically <0.1%). Prepare a more concentrated stock solution to reduce the required volume. |
Experimental Protocols
Protocol 1: Preparation of 1α,24,25-Trihydroxyvitamin D2 Stock Solution
-
Weigh the desired amount of 1α,24,25-Trihydroxyvitamin D2 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of absolute ethanol to achieve the desired stock concentration (e.g., 1 mM).
-
Vortex the solution until the powder is completely dissolved.
-
Store the stock solution in small aliquots in amber vials at -20°C or -80°C.
Protocol 2: Dosing Cells with 1α,24,25-Trihydroxyvitamin D2
-
Thaw an aliquot of the 1α,24,25-Trihydroxyvitamin D2 stock solution at room temperature, protected from light.
-
Gently warm the cell culture medium to 37°C.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture.
-
While gently swirling the medium, add the calculated volume of the stock solution dropwise.
-
Immediately add the treated medium to your cells.
Visualizations
Caption: Experimental workflow for using 1α,24,25-Trihydroxyvitamin D2.
References
Technical Support Center: 1α,24,25-Trihydroxy VD2 LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the LC-MS/MS analysis of 1α,24,25-Trihydroxyvitamin D2.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address common issues encountered during the analysis of 1α,24,25-Trihydroxy VD2, from sample preparation to data interpretation.
1. Sample Preparation
Q1: I am seeing low recovery of 1α,24,25-Trihydroxy VD2 from my plasma/serum samples. What are the possible causes and solutions?
A1: Low recovery is a frequent challenge. Here are the common culprits and how to address them:
-
Inefficient Protein Precipitation: The analyte may be strongly bound to the Vitamin D Binding Protein (VDBP).
-
Solution: Ensure complete protein denaturation. Use of methanol (B129727) or acetonitrile (B52724) is common. Some protocols suggest the addition of zinc sulfate (B86663) to aid precipitation.[1]
-
-
Suboptimal Liquid-Liquid Extraction (LLE): The choice of extraction solvent is critical for the recovery of this relatively polar metabolite.
-
Solution: A combination of hexane (B92381) and a more polar solvent like methyl-tert-butyl ether (MTBE) can improve extraction efficiency.[2]
-
-
Ineffective Solid-Phase Extraction (SPE): The sorbent and elution solvent may not be optimized for a trihydroxylated vitamin D analog.
-
Solution: For C18 SPE cartridges, ensure proper conditioning and equilibration. Use a sufficiently strong organic solvent for elution, such as methanol or acetonitrile.
-
-
Analyte Instability: 1α,24,25-Trihydroxy VD2 may be susceptible to degradation.
-
Solution: Minimize freeze-thaw cycles and protect samples from light.[3] Store stock solutions at -80°C for long-term stability.
-
2. Chromatography
Q2: I am observing poor peak shape (tailing or fronting) for my 1α,24,25-Trihydroxy VD2 peak. What should I check?
A2: Poor peak shape can compromise integration and affect accuracy. Consider the following:
-
Column Contamination: Buildup of matrix components can lead to peak tailing.
-
Solution: Use a guard column and replace it regularly. Flush the analytical column with a strong solvent.
-
-
Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Reconstitute the dried extract in a solvent that matches the initial mobile phase composition.[4]
-
-
Secondary Interactions: The hydroxyl groups of the analyte can interact with active sites on the silica (B1680970) backbone of the column.
-
Solution: Add a small amount of a weak acid, like formic acid or acetic acid, to the mobile phase to suppress silanol (B1196071) interactions.
-
Q3: My retention time for 1α,24,25-Trihydroxy VD2 is shifting between injections. What could be the cause?
A3: Retention time instability can hinder analyte identification and quantification.
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time drift.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10 column volumes.
-
-
Mobile Phase Inconsistency: Changes in mobile phase composition due to evaporation or improper preparation can lead to shifts.
-
Solution: Prepare fresh mobile phases daily and keep solvent bottles capped.
-
-
Air in the System: Air bubbles in the pump or lines can cause pressure fluctuations and retention time variability.
-
Solution: Purge the pumps and ensure all lines are free of air.
-
3. Mass Spectrometry
Q4: I am experiencing low sensitivity and a weak signal for 1α,24,25-Trihydroxy VD2. How can I improve it?
A4: Low sensitivity is a major hurdle for low-abundance metabolites.
-
Poor Ionization Efficiency: Vitamin D analogs often exhibit poor ionization in their native form.
-
Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization, reducing its signal.
-
Solution: Improve sample clean-up to remove interfering substances like phospholipids. Optimize chromatography to separate the analyte from the suppression zone.
-
-
Suboptimal MS Parameters: The source conditions and collision energy may not be optimized for your analyte.
-
Solution: Perform an infusion analysis of a 1α,24,25-Trihydroxy VD2 standard to optimize parameters like capillary voltage, gas flow, and collision energy.
-
Q5: I am not sure which MRM transitions to use for 1α,24,25-Trihydroxy VD2. Can you provide them?
Predicted MRM Transitions for 1α,24,25-Trihydroxy VD2
| Analyte | Derivatizing Agent | Precursor Ion (m/z) | Predicted Product Ion (m/z) | Notes |
| 1α,24,25-Trihydroxy VD2 | None | 445.3 ([M+H]⁺) | 427.3, 409.3, 391.3 | Sequential losses of water (H₂O) are expected. |
| 1α,24,25-Trihydroxy VD2 | DMEQ-TAD | 780.9 ([M+H]⁺) | 468.3 | The fragment at m/z 468 is a characteristic product ion for DMEQ-TAD derivatized vitamin D analogs.[1][5] |
Disclaimer: These are predicted transitions. It is crucial to confirm these by infusing a standard of 1α,24,25-Trihydroxy VD2 into the mass spectrometer to determine the optimal precursor and product ions.
Experimental Protocols
1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol is a general procedure for the extraction of vitamin D metabolites from serum or plasma.
-
To 200 µL of serum/plasma in a microcentrifuge tube, add a deuterated internal standard.
-
Add 400 µL of ice-cold methanol containing 0.2 M zinc sulfate to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 700 µL of hexane and 700 µL of MTBE.
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the sample in mobile phase for LC-MS/MS analysis or proceed to derivatization.
2. Derivatization with DMEQ-TAD
This procedure enhances the ionization efficiency of 1α,24,25-Trihydroxy VD2.
-
To the dried sample extract, add 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate.
-
Incubate at room temperature for 60 minutes in the dark.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the derivatized sample in the initial mobile phase for injection.
Data Presentation
Table 1: Representative LC-MS/MS Method Parameters
| Parameter | Setting |
| LC Column | C18 or Phenyl-Hexyl, <2.1 mm x 50-100 mm, <2.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start at 50-70% B, ramp to 95-100% B, hold, and re-equilibrate |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 1.0 - 3.5 kV |
| Desolvation Temperature | 500 - 650 °C |
Table 2: Representative Performance Characteristics for Vitamin D Metabolite Analysis
| Parameter | 25-OH-D3 | 24,25-(OH)2-D3 |
| Linear Range | 1 - 100 ng/mL | 0.5 - 50 ng/mL |
| Intra-assay Precision (%CV) | < 5% | < 7% |
| Inter-assay Precision (%CV) | < 8% | < 10% |
| Recovery | 90 - 105% | 85 - 110% |
Note: The data in Table 2 is representative of other vitamin D metabolites and should be established specifically for 1α,24,25-Trihydroxy VD2 during method validation.
Visualizations
Caption: Metabolic activation pathway of Vitamin D2 to 1α,24,25-Trihydroxy VD2.
Caption: A typical experimental workflow for the LC-MS/MS analysis of 1α,24,25-Trihydroxy VD2.
Caption: A logical flow for troubleshooting poor or absent signal in the analysis.
References
- 1. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 5. lcms.cz [lcms.cz]
Technical Support Center: Optimizing 1α,24,25-Trihydroxy VD2 Dosage for In Vivo Studies
Welcome to the technical support center for researchers utilizing 1α,24,25-Trihydroxy Vitamin D2 (1α,24,25(OH)₃VD₂) in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions to assist you in designing and executing your experiments effectively. As a novel vitamin D analog, establishing an optimal in vivo dosage requires careful consideration of its metabolic pathway and potential physiological effects.
Frequently Asked Questions (FAQs)
Q1: What is 1α,24,25-Trihydroxy VD2 and what is its expected mechanism of action?
A1: 1α,24,25-Trihydroxy VD2 is a metabolite of Vitamin D2. Like other Vitamin D compounds, its biological effects are expected to be mediated through the Vitamin D Receptor (VDR). Upon binding to the VDR, the complex translocates to the nucleus and modulates the transcription of target genes. The primary signaling pathway involves both genomic and non-genomic actions. It is also important to consider the role of enzymes like CYP24A1 in its metabolism, which can influence its activity and clearance.
Q2: I cannot find an established in vivo dosage for 1α,24,25-Trihydroxy VD2 in the literature. Where should I start?
A2: Due to the novelty of this specific metabolite in extensive in vivo research, a universally established dosage is not available. The best approach is to conduct a dose-response study. As a starting point, you can review literature on structurally similar compounds like 1α,25-dihydroxyvitamin D2 or 1α,24-dihydroxyvitamin D2. For instance, studies with 1α,24(OH)₂D₂ in rats have explored oral doses, providing a reference for initial dose ranges. It is crucial to begin with low doses and escalate while monitoring for key physiological changes.
Q3: What are the critical parameters to monitor during a dose-finding study?
A3: The most critical parameters to monitor are those related to calcium homeostasis, as hypercalcemia is a known side effect of excessive Vitamin D activity. Key indicators include:
-
Serum Calcium: Monitor for any significant increases.
-
Urine Calcium: Can provide an earlier indication of excess calcium being excreted.
-
Body Weight: A general indicator of animal health.
-
Clinical Observations: Note any changes in behavior, appetite, or physical appearance.
Q4: How should I prepare and administer 1α,24,25-Trihydroxy VD2?
A4: 1α,24,25-Trihydroxy VD2 is a lyophilized powder and is soluble in organic solvents like DMSO. For in vivo use, it's common to prepare a stock solution in a suitable solvent and then dilute it further in a vehicle appropriate for the chosen administration route (e.g., oral gavage, intraperitoneal injection). The final vehicle should be well-tolerated by the animal model. Always ensure the compound is fully dissolved and the solution is homogenous before administration.
Q5: What are the recommended storage conditions for 1α,24,25-Trihydroxy VD2?
A5: The lyophilized powder should be stored at -20°C, protected from light. Once reconstituted in a solvent, it is recommended to aliquot and store at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable effect at the initial dose. | The initial dose may be too low. | Gradually escalate the dose in subsequent experimental groups. Ensure proper administration technique and vehicle suitability. |
| Signs of toxicity observed (e.g., weight loss, lethargy). | The dose is too high, leading to hypercalcemia or other adverse effects. | Immediately cease administration and reduce the dosage in future cohorts. Monitor serum calcium levels closely. |
| High variability in experimental results. | Inconsistent dosing, animal-to-animal metabolic differences, or issues with the formulation. | Ensure accurate and consistent administration. Use a sufficient number of animals per group to account for biological variability. Confirm the stability and homogeneity of your dosing solution. |
| Unexpected metabolic profile of the compound. | The animal model may have different expression levels of metabolic enzymes (e.g., CYP24A1) compared to what is expected. | Characterize the expression of key Vitamin D metabolizing enzymes in your model system. Consider pharmacokinetic studies to understand the compound's half-life and metabolite formation. |
Experimental Protocols
Dose-Response Study Design
A crucial first step in optimizing the dosage of 1α,24,25-Trihydroxy VD2 is to perform a comprehensive dose-response study.
1. Animal Model: Select an appropriate animal model for your research question (e.g., C57BL/6 mice, Sprague-Dawley rats).
2. Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
3. Group Allocation: Divide animals into several groups, including a vehicle control group and at least 3-4 dose-escalation groups.
4. Dosing:
- Preparation: Prepare a stock solution of 1α,24,25-Trihydroxy VD2 in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in a vehicle such as corn oil or a saline solution with a solubilizing agent.
- Administration: Administer the compound via the chosen route (e.g., oral gavage, intraperitoneal injection) at a consistent time each day.
5. Monitoring:
- Daily: Record body weight and perform clinical observations.
- Periodic: Collect blood samples (e.g., via tail vein) to monitor serum calcium levels. The frequency of collection will depend on the expected pharmacokinetics of the compound.
6. Endpoint Analysis: At the end of the study, collect terminal blood samples and relevant tissues for analysis of efficacy markers and potential toxicity.
Pharmacokinetic Study Protocol
Understanding the pharmacokinetic profile of 1α,24,25-Trihydroxy VD2 is essential for optimizing the dosing schedule.
1. Animal Model and Dosing: Use a single, well-tolerated dose determined from your dose-response study.
2. Sample Collection: Collect blood samples at multiple time points after administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
3. Sample Processing: Process blood to obtain plasma or serum and store at -80°C until analysis.
4. Bioanalysis: Quantify the concentration of 1α,24,25-Trihydroxy VD2 and its potential metabolites in the samples using a validated analytical method such as LC-MS/MS.
5. Data Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Visualizing Key Pathways and Workflows
Caption: Simplified genomic signaling pathway of 1α,24,25-Trihydroxy VD2.
Caption: General experimental workflow for in vivo dosage optimization.
"preventing degradation of 1alpha, 24, 25-Trihydroxy VD2 during storage"
Welcome to the technical support center for 1α,24,25-Trihydroxyvitamin D2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of 1α,24,25-Trihydroxyvitamin D2 during storage?
A1: The main factors contributing to the degradation of 1α,24,25-Trihydroxyvitamin D2, similar to other vitamin D analogs, are exposure to light, heat, oxygen, and inappropriate pH conditions.[1][2][3] Metal ions can also catalyze degradation.[1] These factors can lead to isomerization, oxidation, and photodegradation, resulting in a loss of potency and the formation of impurities.[2][4]
Q2: What are the ideal storage conditions for solid (powder) 1α,24,25-Trihydroxyvitamin D2?
A2: For long-term stability, solid 1α,24,25-Trihydroxyvitamin D2 should be stored at -20°C, protected from light, and under an inert atmosphere, such as nitrogen.[5]
Q3: What are the recommended storage conditions for 1α,24,25-Trihydroxyvitamin D2 in solvent?
A3: Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[5] It is crucial to protect these solutions from light and to store them under nitrogen if possible.[5] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[5]
Q4: Which solvents are recommended for dissolving 1α,24,25-Trihydroxyvitamin D2?
A4: While specific solubility data for 1α,24,25-Trihydroxyvitamin D2 is not extensively published, DMSO is a commonly used solvent for vitamin D analogs. For aqueous solutions, it's important to be aware that they are generally less stable.[1]
Q5: How sensitive is 1α,24,25-Trihydroxyvitamin D2 to light?
A5: Vitamin D analogs are known to be extremely sensitive to light, particularly UV radiation.[4] Exposure to light can cause rapid photodegradation to various photoproducts, including 5,6-transvitamin D3, suprasterol I, and suprasterol II in the case of vitamin D3.[4] Therefore, it is critical to handle the compound and its solutions in amber vials or under low-light conditions.
Q6: Can I store solutions of 1α,24,25-Trihydroxyvitamin D2 at 4°C?
A6: Storing solutions at 4°C is not recommended for extended periods. While short-term storage (a few days) might be possible for some vitamin D metabolites in specific formulations, significant degradation can occur.[1] For optimal stability, -20°C or -80°C is recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or lower-than-expected experimental results. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Confirm that the compound and its solutions have been stored at the correct temperature, protected from light, and under an inert atmosphere if possible. 2. Check for Repeated Freeze-Thaw Cycles: Ensure that stock solutions were aliquoted to minimize freeze-thaw cycles. 3. Assess Age of Solution: Use freshly prepared solutions whenever possible. Do not use solutions stored beyond the recommended timeframes (1 month at -20°C, 6 months at -80°C). 4. Perform a Quality Control Check: If possible, analyze the purity of your compound or solution using a stability-indicating HPLC method. |
| Visible changes in the appearance of the solid compound or solution (e.g., discoloration). | Significant degradation has likely occurred. | 1. Discard the Material: Do not use the compound or solution if you observe any visual changes. 2. Review Handling Procedures: Carefully review your storage and handling protocols to identify potential sources of contamination or exposure to light, heat, or oxygen. |
| Precipitation observed in a thawed stock solution. | The compound may have come out of solution during freezing. | 1. Gentle Warming and Vortexing: Warm the vial to room temperature and vortex gently to try and redissolve the precipitate. 2. Sonication: If gentle warming is insufficient, brief sonication may be helpful. 3. Confirm Solubility: Ensure that the concentration of your stock solution does not exceed the solubility limit of the compound in the chosen solvent at the storage temperature. |
| Difficulty dissolving the solid compound. | The compound may have degraded or there may be an issue with the solvent. | 1. Use a Fresh Vial of Compound: Try dissolving a fresh, unopened vial of the compound. 2. Verify Solvent Quality: Ensure the solvent is anhydrous and of high purity. 3. Consider an Alternative Solvent: If solubility issues persist, consult the manufacturer's datasheet for other recommended solvents. |
Data on Factors Affecting Vitamin D Analog Stability
The following tables summarize key factors known to influence the stability of vitamin D analogs, which are instructive for handling 1α,24,25-Trihydroxyvitamin D2.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Precautions |
| Solid (Powder) | -20°C | Long-term | Protect from light, store under nitrogen.[5] |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Protect from light, store under nitrogen, aliquot to avoid freeze-thaw cycles.[5] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Protect from light, store under nitrogen, aliquot to avoid freeze-thaw cycles.[5] |
Table 2: Factors Influencing Degradation of Vitamin D Analogs
| Factor | Effect | Mechanism | Prevention/Mitigation |
| Light (especially UV) | Rapid degradation | Photodegradation to various photoproducts (e.g., suprasterols, 5,6-trans isomers).[4] | Store in amber vials or light-blocking containers. Handle in a dark room or under yellow light. |
| Temperature | Degradation increases with temperature | Thermal isomerization to pre-vitamin D and other isomers (e.g., tachysterol).[2] | Store at recommended low temperatures (-20°C or -80°C). |
| Oxygen | Oxidation | Leads to the formation of various oxidation products. | Store under an inert gas (e.g., nitrogen or argon). Use degassed solvents. |
| Acidic pH (<5) | Significant degradation | Isomerization to isotachysterol (B196364) and other degradation products.[1][2] | Maintain a pH above 5 in aqueous solutions. Use buffered solutions if necessary. |
| Metal Ions (e.g., Cu²⁺) | Catalyzes degradation | Promotes oxidation.[1] | Use high-purity solvents and glassware. Consider the use of a chelating agent like EDTA in formulations.[1] |
| Repeated Freeze-Thaw Cycles | Potential for degradation and precipitation | Physical stress on the molecule and potential for increased exposure to oxygen upon thawing. | Aliquot stock solutions into single-use volumes.[5] |
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
Objective: To prepare a stable stock solution of 1α,24,25-Trihydroxyvitamin D2 for use in experiments.
Materials:
-
1α,24,25-Trihydroxyvitamin D2 (solid)
-
Anhydrous DMSO (or other appropriate solvent)
-
Amber, screw-cap microcentrifuge tubes or cryovials
-
Calibrated micropipettes
-
Vortex mixer
-
Source of inert gas (e.g., nitrogen or argon) - Optional but recommended
Procedure:
-
Allow the vial of solid 1α,24,25-Trihydroxyvitamin D2 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Perform all subsequent steps under subdued light.
-
Calculate the volume of solvent required to achieve the desired stock solution concentration.
-
Carefully add the solvent to the vial containing the solid compound.
-
Cap the vial tightly and vortex gently until the solid is completely dissolved. Brief, gentle sonication can be used if necessary.
-
(Optional) Gently flush the headspace of the vial with nitrogen or argon before sealing.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes or cryovials. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability Assessment by HPLC
Objective: To assess the stability of a 1α,24,25-Trihydroxyvitamin D2 solution under specific storage conditions.
Materials:
-
Stock solution of 1α,24,25-Trihydroxyvitamin D2
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Mobile phase (e.g., a mixture of methanol, acetonitrile, and water)
-
Incubators or environmental chambers set to desired storage temperatures
-
Light source for photodegradation studies (if applicable)
Procedure:
-
Prepare a working solution of 1α,24,25-Trihydroxyvitamin D2 from your stock solution.
-
Immediately analyze an aliquot of the freshly prepared working solution by HPLC to determine the initial concentration and purity (Time 0). This will serve as your baseline.
-
Divide the remaining working solution into several amber vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature, exposure to light).
-
At predetermined time points (e.g., 1 day, 3 days, 1 week, 2 weeks, 1 month), remove one vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample by HPLC using the same method as for the Time 0 sample.
-
Calculate the percentage of 1α,24,25-Trihydroxyvitamin D2 remaining at each time point relative to the initial concentration.
-
Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
Visualizations
Caption: Major degradation pathways for 1α,24,25-Trihydroxyvitamin D2.
Caption: Recommended workflow for handling 1α,24,25-Trihydroxyvitamin D2.
References
- 1. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. circehealthscience.com [circehealthscience.com]
- 4. Sunlight regulates the cutaneous production of vitamin D3 by causing its photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: 1α,24,25-Trihydroxy VD2 Immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1α,24,25-Trihydroxy Vitamin D2 immunoassays. While specific interference data for 1α,24,25-Trihydroxy VD2 assays is limited in current literature, the following information is based on established principles of interference in vitamin D analog immunoassays and can serve as a valuable resource for addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay interference and why is it a concern for vitamin D metabolite analysis?
A1: Immunoassay interference refers to the effect of substances present in a sample that can alter the expected antigen-antibody binding, leading to inaccurate results.[1] For vitamin D metabolites, which are lipophilic molecules circulating at low concentrations and often tightly bound to proteins like the vitamin D binding protein (DBP), immunoassays can be particularly susceptible to interference.[2] This can result in either falsely elevated or decreased measurements of the target analyte.
Q2: What are the most common sources of interference in vitamin D immunoassays?
A2: The primary sources of interference in vitamin D immunoassays include:
-
Cross-reactivity: This occurs when the assay's antibodies bind to molecules that are structurally similar to the target analyte. In the context of vitamin D, this includes other vitamin D metabolites.[3][4]
-
Endogenous substances: Components within the sample matrix, such as lipids (lipemia), bilirubin (B190676) (icterus), and hemoglobin from red blood cell lysis (hemolysis), can interfere with the assay reaction.[4][5]
-
Heterophilic antibodies and rheumatoid factor: These are human antibodies that can bind to the animal antibodies used in the immunoassay, causing a false signal.
-
Binding protein effects: The high affinity of vitamin D metabolites for DBP can impact their availability for antibody binding in the assay.[2]
Q3: How does cross-reactivity with other vitamin D metabolites affect my results?
A3: Cross-reactivity with other vitamin D metabolites can lead to an overestimation of the 1α,24,25-Trihydroxy VD2 concentration. Since immunoassays rely on the specific binding of an antibody to the target molecule, any binding to other structurally related vitamin D metabolites present in the sample will contribute to the final signal, creating a discrepancy between the measured and true concentration.[3] The degree of interference depends on the specificity of the primary antibody used in the kit and the concentration of the cross-reacting metabolites.
Q4: Are there established reference methods for measuring vitamin D metabolites to confirm immunoassay results?
A4: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the reference or "gold standard" method for the quantification of vitamin D metabolites.[4][6] LC-MS/MS offers higher analytical specificity and is less prone to the interferences from cross-reactivity and matrix effects that can affect immunoassays.[6] If you observe unexpected or inconsistent results with your immunoassay, confirmation with an LC-MS/MS method is recommended.
Troubleshooting Guides
Problem 1: Unexpectedly high or low 1α,24,25-Trihydroxy VD2 readings.
| Possible Cause | Troubleshooting Step |
| Cross-reactivity with other metabolites | Review the manufacturer's data sheet for any known cross-reactivity with other vitamin D analogs. If possible, test for the presence of potentially cross-reacting metabolites in your sample using a more specific method like LC-MS/MS. |
| Sample matrix interference | Visually inspect samples for signs of hemolysis (red tint), icterus (yellow tint), or lipemia (cloudiness).[4][5] If present, consider sample pre-treatment steps like lipid removal or using a different sample type if possible. Perform a spike-and-recovery experiment to assess matrix effects. |
| Incorrect standard curve preparation | Ensure that the standards were reconstituted correctly and that the serial dilutions were performed accurately. Always use calibrated pipettes and fresh tips for each dilution. |
| Reagent degradation | Check the expiration dates of all kit components. Ensure that reagents have been stored at the recommended temperatures and protected from light, especially for light-sensitive components. |
Problem 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Pipetting inconsistency | Ensure careful and consistent pipetting technique for all samples, standards, and reagents. Use calibrated micropipettes and be sure to pre-wet the pipette tip. |
| Inadequate plate washing | Ensure that the plate washing steps are performed thoroughly and consistently according to the manufacturer's protocol. Insufficient washing can lead to high background noise and variability. |
| Temperature fluctuations | Avoid temperature gradients across the microplate during incubation steps. Ensure the plate is incubated in a stable temperature environment. |
| Improper mixing | Gently mix all reagents and samples before adding them to the wells. Ensure homogenous mixing within the wells before incubation. |
Problem 3: Poor linearity upon sample dilution.
| Possible Cause | Troubleshooting Step |
| Matrix effects | The presence of interfering substances in the sample matrix can be concentration-dependent. Diluting the sample can reduce the concentration of these interferents, leading to non-linear results. A spike-and-recovery experiment at different dilutions can help confirm this. |
| High dose hook effect | If the concentration of 1α,24,25-Trihydroxy VD2 in the sample is extremely high, it can saturate the antibodies, leading to a decrease in signal at lower dilutions. Dilute the sample further and re-assay. |
| Analyte instability | The stability of 1α,24,25-Trihydroxy VD2 may vary in the dilution buffer. Prepare dilutions immediately before use. |
Data on Immunoassay Cross-Reactivity (Illustrative Examples)
Table 1: Example of Cross-Reactivity of Various Vitamin D Metabolites in Different 25(OH)D Immunoassays.
| Metabolite | Assay A | Assay B | Assay C | Assay D |
| 25(OH)D₃ | 100% | 100% | 100% | 100% |
| 25(OH)D₂ | 95% | 75% | 110% | 98% |
| 24,25(OH)₂D₃ | 5% | 1% | 10% | 2% |
| 3-epi-25(OH)D₃ | <1% | 20% | 8% | <1% |
| 1,25(OH)₂D₃ | <0.1% | <0.1% | 1% | <0.1% |
Data is hypothetical and for illustrative purposes to demonstrate variability between assays.
Experimental Protocols
Protocol: Assessing Potential Interference using Spike-and-Recovery
This protocol is a general guideline for evaluating the effect of the sample matrix on the accuracy of your immunoassay.
Objective: To determine if substances in the sample matrix interfere with the measurement of 1α,24,25-Trihydroxy VD2.
Materials:
-
1α,24,25-Trihydroxy VD2 immunoassay kit
-
Samples to be tested
-
A concentrated stock solution of 1α,24,25-Trihydroxy VD2 standard
-
Assay buffer provided with the kit
Procedure:
-
Sample Preparation: Aliquot your sample into three separate tubes (e.g., 100 µL each).
-
Spiking:
-
Tube 1 (Endogenous): Add a volume of assay buffer equal to the spike volume to be added to the other tubes.
-
Tube 2 (Low Spike): Add a known, low concentration of the 1α,24,25-Trihydroxy VD2 standard.
-
Tube 3 (High Spike): Add a known, high concentration of the 1α,24,25-Trihydroxy VD2 standard.
-
-
Assay: Perform the immunoassay on the three prepared samples according to the kit manufacturer's instructions.
-
Calculation of Recovery:
-
Recovery (%) = [(Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Known Concentration of Spike] x 100
-
-
Interpretation:
-
A recovery percentage between 80% and 120% generally indicates that there is no significant matrix interference.
-
Recoveries outside this range suggest the presence of interfering substances in the sample matrix.
-
Visualizations
References
- 1. INTERFERENCE IN IMMUNOASSAYS | Semantic Scholar [semanticscholar.org]
- 2. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicenter comparison of analytical interferences of 25-OH vitamin D immunoassay and mass spectrometry methods by endogenous interferents and cross-reactivity with 3-epi-25-OH-vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Analysis of 1α,24,25-Trihydroxy VD2 in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of 1α,24,25-Trihydroxy VD2 from plasma samples.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and analysis of 1α,24,25-Trihydroxy VD2 from plasma.
Issue 1: Low Recovery of 1α,24,25-Trihydroxy VD2
Question: We are experiencing consistently low recovery of 1α,24,25-Trihydroxy VD2 from plasma samples. What are the potential causes and how can we troubleshoot this?
Answer:
Low recovery of 1α,24,25-Trihydroxy VD2 can stem from several factors throughout the experimental workflow, from sample handling to the final analytical measurement. Here’s a systematic approach to troubleshooting this issue:
1. Sample Handling and Storage:
-
Analyte Stability: 1α,24,25-Trihydroxy VD2 is susceptible to degradation. Ensure proper storage conditions to maintain its stability. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under nitrogen.[1] Repeated freeze-thaw cycles of plasma samples should be avoided as they can lead to analyte degradation.
-
Anticoagulant Choice: The type of anticoagulant used during blood collection can influence analyte recovery. While some studies suggest sample type (serum vs. plasma) may not significantly affect the stability of some vitamin D metabolites, EDTA plasma has been shown to cause a significant decrease in the concentration of 1,25(OH)2D, a related metabolite.[2] If possible, test different anticoagulants (e.g., heparin, EDTA) to determine the optimal choice for your analyte.
2. Extraction Method Optimization:
The choice of extraction method is critical for achieving high recovery. The three most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): While simple and fast, PPT can result in lower recovery and significant matrix effects due to incomplete removal of plasma components.
-
Troubleshooting:
-
Solvent Selection: Acetonitrile (B52724) is a commonly used and effective solvent for precipitating plasma proteins.[3] Methanol (B129727) can also be used.
-
Solvent-to-Plasma Ratio: An 8:1 ratio of acetonitrile to serum has been shown to yield high recovery for vitamin D metabolites.[3]
-
Precipitation Aids: The addition of zinc sulfate (B86663) along with an organic solvent can enhance protein precipitation.[4]
-
-
-
Liquid-Liquid Extraction (LLE): LLE generally offers cleaner extracts than PPT, leading to better recovery and reduced matrix effects.
-
Troubleshooting:
-
Solvent System: A combination of polar and non-polar organic solvents is often used. For instance, a mixture of hexane (B92381) and methyl-tert-butyl ether (MTBE) has been successfully employed for the extraction of vitamin D metabolites.[4]
-
pH Adjustment: The pH of the aqueous phase can influence the partitioning of the analyte into the organic phase. Experiment with slight pH adjustments to optimize recovery.
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the analyte and reducing recovery. To break emulsions, try centrifugation at higher speeds, addition of salt, or gentle agitation.
-
-
-
Solid-Phase Extraction (SPE): SPE is often considered the gold standard for sample cleanup, providing the highest recovery and cleanest extracts.
-
Troubleshooting:
-
Sorbent Selection: The choice of SPE sorbent is crucial. Reversed-phase sorbents like C18 are commonly used for hydrophobic analytes like vitamin D metabolites.
-
Method Optimization: Each step of the SPE process (conditioning, loading, washing, and elution) needs to be optimized.
-
Conditioning: Ensure the sorbent is properly activated and equilibrated with a solvent similar in polarity to the sample matrix.
-
Loading: The sample should be loaded at a slow and consistent flow rate to ensure proper binding of the analyte.
-
Washing: The wash solvent should be strong enough to remove interferences without eluting the analyte of interest.
-
Elution: The elution solvent should be strong enough to completely desorb the analyte from the sorbent. Multiple, small-volume elutions are often more effective than a single large-volume elution.
-
-
-
3. Post-Extraction Handling:
-
Evaporation and Reconstitution: After extraction, the solvent is typically evaporated, and the residue is reconstituted in a solvent compatible with the analytical method (e.g., the initial mobile phase for LC-MS/MS). Ensure the evaporation step is not too harsh (e.g., excessive heat) as it can lead to analyte degradation. The reconstitution solvent should be chosen to ensure complete dissolution of the analyte.
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Question: We are observing significant ion suppression/enhancement for 1α,24,25-Trihydroxy VD2 in our LC-MS/MS analysis. How can we mitigate these matrix effects?
Answer:
Matrix effects are a common challenge in LC-MS/MS analysis of complex biological samples like plasma.[5] They are caused by co-eluting endogenous components that interfere with the ionization of the target analyte.[5] Here’s how to address this issue:
1. Improve Sample Cleanup:
-
The most effective way to reduce matrix effects is to remove interfering components before they reach the mass spectrometer.
-
Switch to a More Efficient Extraction Method: If you are using protein precipitation, consider switching to liquid-liquid extraction or, ideally, solid-phase extraction, which provides cleaner extracts.[6]
-
Optimize Your Existing Extraction Method: Fine-tune your current protocol as described in the "Low Recovery" section to maximize the removal of interfering substances.
-
2. Optimize Chromatographic Separation:
-
Improving the separation of your analyte from co-eluting matrix components can significantly reduce ion suppression.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to achieve better separation.
-
Mobile Phase Gradient: Optimize the gradient profile (slope, duration) to enhance the resolution between your analyte and interfering peaks.
-
Flow Rate: Adjusting the flow rate can also impact separation efficiency.
-
3. Modify Mass Spectrometry Parameters:
-
While not a solution for removing interferences, optimizing MS parameters can help improve the signal-to-noise ratio.
-
Ionization Source: Electrospray ionization (ESI) is commonly used. Ensure the source parameters (e.g., capillary voltage, gas flow rates, temperature) are optimized for your analyte.
-
Multiple Reaction Monitoring (MRM): Use highly specific and sensitive MRM transitions for your analyte and internal standard.
-
4. Use an Appropriate Internal Standard:
-
A stable isotope-labeled (SIL) internal standard is the best choice to compensate for matrix effects. The SIL internal standard co-elutes with the analyte and experiences the same ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.[5]
5. Derivatization:
-
Derivatization can improve the chromatographic behavior and ionization efficiency of the analyte, potentially moving its retention time away from interfering matrix components. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) are used to derivatize vitamin D metabolites, which can enhance their detection by LC-MS/MS.[6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing plasma samples to ensure the stability of 1α,24,25-Trihydroxy VD2?
A1: To ensure the stability of 1α,24,25-Trihydroxy VD2, plasma samples should be stored at -80°C for long-term storage (up to 6 months).[1] For short-term storage (up to 1 month), -20°C is acceptable.[1] It is crucial to protect the samples from light and to avoid repeated freeze-thaw cycles.
Q2: Which extraction method generally provides the best recovery for 1α,24,25-Trihydroxy VD2 from plasma?
A2: Solid-Phase Extraction (SPE) is generally considered the most effective method for extracting vitamin D metabolites from plasma, offering high recovery and the cleanest extracts, which helps to minimize matrix effects in subsequent LC-MS/MS analysis.[6] While more complex than protein precipitation or liquid-liquid extraction, the improved data quality often justifies the additional effort.
Q3: Can derivatization improve the detection of 1α,24,25-Trihydroxy VD2?
A3: Yes, derivatization with reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can significantly improve the ionization efficiency and sensitivity of vitamin D metabolites in LC-MS/MS analysis.[6] This is particularly beneficial for detecting low-concentration metabolites like 1α,24,25-Trihydroxy VD2.
Q4: What are the key advantages of using a stable isotope-labeled internal standard?
A4: A stable isotope-labeled (SIL) internal standard is highly recommended because it has the same chemical properties and chromatographic behavior as the analyte. This means it will co-elute with the analyte and be affected by matrix effects in the same way, allowing for accurate correction of any signal suppression or enhancement and leading to more reliable quantification.[5]
Quantitative Data Summary
The following tables summarize typical recovery rates for different extraction methods used for vitamin D metabolites from plasma. Note that specific recovery for 1α,24,25-Trihydroxy VD2 may vary.
Table 1: Comparison of Extraction Method Recovery Rates for Vitamin D Metabolites
| Extraction Method | Analyte(s) | Typical Recovery Rate (%) | Reference(s) |
| Protein Precipitation (PPT) | 25-hydroxyvitamin D2 & D3 | 33 - 55% | |
| Liquid-Liquid Extraction (LLE) | 1,25-dihydroxyvitamin D compounds | 71 - 86% | [7] |
| Solid-Phase Extraction (SPE) | Various Vitamin D metabolites | 55 - 85% | [7] |
| HybridSPE®-Phospholipid | 25-hydroxyvitamin D2 & D3 | >90% (more consistent than PPT) |
Experimental Protocols
Below are detailed methodologies for common extraction techniques.
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add an appropriate internal standard.
-
Add 400 µL of ice-cold acetonitrile (or methanol).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at ≤ 40°C.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma, add the internal standard.
-
Add 50 µL of 0.2 M NaOH.
-
Add 1 mL of a hexane:ethyl acetate (B1210297) (9:1, v/v) mixture.
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction (steps 3-6) with another 1 mL of the organic solvent mixture.
-
Combine the organic extracts and evaporate to dryness.
-
Reconstitute the residue for analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Mix 500 µL of plasma with 500 µL of 4% phosphoric acid in water. Load the mixture onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the appropriate solvent for analysis.
Visualizations
Diagram 1: General Experimental Workflow for 1α,24,25-Trihydroxy VD2 Analysis
Caption: A generalized workflow for the analysis of 1α,24,25-Trihydroxy VD2 from plasma.
Diagram 2: Simplified Vitamin D2 Metabolism Pathway
Caption: A simplified metabolic pathway of Vitamin D2 to 1α,24,25-Trihydroxy VD2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. longdom.org [longdom.org]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
"unexpected side effects of 1alpha, 24, 25-Trihydroxy VD2 in animal models"
Technical Support Center: 1α,24,25-Trihydroxy VD2 Animal Model Studies
Welcome to the technical support center for researchers utilizing 1α,24,25-Trihydroxy VD2 in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues during your experiments. Please note that while specific data on unexpected side effects of 1α,24,25-Trihydroxy VD2 are limited in publicly available literature, this guidance is based on the well-documented effects of vitamin D analogs in preclinical studies. The primary potential side effect of vitamin D compounds is hypercalcemia.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common potential side effects to monitor for when administering 1α,24,25-Trihydroxy VD2 to animal models?
Based on the pharmacology of vitamin D analogs, the most anticipated side effect is hypercalcemia, an elevation in serum calcium levels.[1][2] High doses of vitamin D compounds can lead to a cascade of adverse effects secondary to hypercalcemia, including:
-
Renal Toxicity: Nephrosis or kidney damage.[4]
-
Cardiovascular Effects: Potential for soft tissue calcification, including in the heart and blood vessels.[5]
-
General Health Decline: Anorexia, progressive weight loss, lethargy, and dehydration.[5][6]
-
Gastrointestinal Issues: Vomiting and diarrhea.[5]
-
Bone Alterations: While therapeutic at some doses, excessive amounts can lead to abnormal bone changes.[4]
Q2: My animals are exhibiting signs of hypercalcemia (e.g., increased thirst and urination, lethargy). What are the immediate troubleshooting steps?
If you suspect hypercalcemia, it is crucial to act promptly:
-
Cease Administration: Immediately stop the administration of 1α,24,25-Trihydroxy VD2.
-
Confirm with Bloodwork: Collect a blood sample to measure serum calcium and phosphorus levels. An ionized calcium measurement is ideal.[7]
-
Hydration: Ensure animals have free access to water. In severe cases, subcutaneous or intravenous fluid therapy may be necessary to promote calcium excretion.[5][7]
-
Dietary Adjustment: If not already on a controlled diet, consider switching to a low-calcium diet to mitigate further calcium absorption.[4]
-
Consult a Veterinarian: The institutional veterinarian should be consulted for appropriate clinical management of affected animals.
Q3: How can I proactively design my experiment to minimize the risk of hypercalcemia?
A well-designed study is the best prevention:
-
Dose-Ranging Study: Conduct a preliminary dose-finding study to identify the maximum tolerated dose (MTD).
-
Dietary Control: Use a standard diet with known and consistent calcium and phosphorus content. For studies requiring higher doses of vitamin D analogs, a low-calcium diet can increase the tolerated dose.[4]
-
Regular Monitoring: Implement a regular monitoring schedule for clinical signs, body weight, and food/water intake.
-
Scheduled Bloodwork: Plan for periodic blood sample collection to monitor serum calcium, phosphorus, BUN, and creatinine (B1669602) levels, especially during the initial phases of the study.
Q4: What is a standard protocol for a preclinical safety assessment of a vitamin D analog like 1α,24,25-Trihydroxy VD2?
A general protocol for a 28-day rodent toxicity study is provided below. This should be adapted to your specific research question and institutional guidelines.
Experimental Protocol: 28-Day Rodent Toxicity Study
-
Animal Model: Use a common laboratory strain of rats (e.g., Sprague-Dawley) or mice.[8]
-
Group Allocation: Assign animals to at least three dose groups (low, medium, high) and a vehicle control group. A typical group size is 10 animals of each sex.[8]
-
Administration: Administer 1α,24,25-Trihydroxy VD2 and vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for 28 days.
-
Clinical Observations: Record clinical signs of toxicity, behavior, and mortality twice daily.
-
Body Weight and Food Consumption: Measure and record body weight twice a week.[1] Food consumption can be measured weekly.
-
Clinical Pathology: Collect blood at baseline and at the end of the study (e.g., Day 29) for hematology and serum chemistry analysis. Key parameters include:
-
Serum Chemistry: Calcium, phosphorus, blood urea (B33335) nitrogen (BUN), creatinine, alkaline phosphatase (ALP), albumin.
-
Hematology: Complete blood count (CBC).
-
-
Urinalysis: Collect urine at the end of the study to assess for changes in urine volume and composition.
-
Necropsy and Histopathology: At the end of the study, perform a full gross necropsy on all animals. Collect major organs and tissues, with special attention to the kidneys, heart, aorta, and stomach for histopathological examination to look for signs of soft tissue calcification.[6][8]
Data Presentation
Table 1: Comparative Calcemic Effects of Vitamin D Analogs in Rats
| Compound | Dose | Administration | Duration | Serum Calcium Change | Reference |
| 1,25-(OH)2D3 | 1.0 µ g/rat | Single IP injection | Acute | +1.40 mg/dL | [9] |
| 1,25-(OH)2D3 | 0.5 µ g/day | Daily IP injection | 4 days | Increased from 8.4 to 11.4 mg/dL | [9] |
| 22-oxacalcitriol (OCT) | 1.0 µ g/rat | Single IP injection | Acute | +0.30 mg/dL | [9] |
| 22-oxacalcitriol (OCT) | 0.5 µ g/day | Daily IP injection | 4 days | No significant change | [9] |
| 1α(OH)D3 | 2.0 µg/kg/day | Oral | 28 days | Severe hypercalcemia (on standard diet) | [4] |
| 1α(OH)D3 | 2.0 µg/kg/day | Oral | 28 days | Slight hypercalcemia (on low-calcium diet) | [4] |
This table summarizes data from studies on various vitamin D analogs to provide a comparative context for the potential calcemic effects of 1α,24,25-Trihydroxy VD2.
Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Simplified metabolic pathway of Vitamin D2.
Caption: Experimental workflow for monitoring potential toxicity.
References
- 1. Novel Vitamin D Analogs as Potential Therapeutics: Metabolism, Toxicity Profiling, and Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 2. Vitamin D-Mediated Hypercalcemia: Mechanisms, Diagnosis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D-Mediated Hypercalcemia: Mechanisms, Diagnosis, and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity of vitamin D analogues in rats fed diets with standard or low calcium contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avs4pets.com [avs4pets.com]
- 6. Clinicopathological Studies on Vitamin D3 Toxicity and Therapeutic Evaluation of Aloe vera in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholecalciferol (Vitamin D3) Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 8. nationalacademies.org [nationalacademies.org]
- 9. The noncalcemic analogue of vitamin D, 22-oxacalcitriol, suppresses parathyroid hormone synthesis and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for 1α,24,25-Trihydroxy Vitamin D2 Quantification
Welcome to the technical support center for the analytical quantification of 1α, 24, 25-Trihydroxy Vitamin D2 (1,24,25-(OH)₃D₂). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to support researchers, scientists, and drug development professionals. The primary analytical technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the industry standard for its high sensitivity and specificity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is 1α,24,25-Trihydroxy Vitamin D2 and why is its quantification challenging?
A1: 1α,24,25-Trihydroxy Vitamin D2 is a metabolite of Vitamin D2 (ergocalciferol). It is part of the Vitamin D inactivation or catabolic pathway, produced by the action of the enzyme CYP24A1 (24-hydroxylase) on the active form, 1α,25-dihydroxyvitamin D2.[3] Quantification is challenging due to several factors:
-
Low Physiological Concentrations: Like other di- and tri-hydroxylated metabolites, it circulates at very low levels (pg/mL to low ng/mL), requiring highly sensitive assays.[4]
-
Structural Similarity: It is structurally similar to other Vitamin D metabolites, leading to potential cross-reactivity in less specific methods like immunoassays.[5]
-
Isobaric Interference: The presence of isomers and isobars (compounds with the same mass) can interfere with quantification in MS-based methods if not chromatographically resolved.[6][7][8]
-
Poor Ionization: Vitamin D metabolites are lipophilic and lack easily ionizable functional groups, resulting in poor signal intensity in mass spectrometry without derivatization.[8][9]
-
Matrix Effects: Biological samples like serum or plasma contain lipids and proteins that can suppress or enhance the analyte signal during ionization.[10][11]
Q2: What are the essential parameters for validating an LC-MS/MS method for this analyte?
A2: According to regulatory guidelines from bodies like the FDA and EMA, a full method validation for a bioanalytical method must include selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, carry-over, dilution integrity, and stability.[12][13] Because 1,24,25-(OH)₃D₂ is an endogenous compound, special attention must be paid to finding an "analyte-free" matrix or using alternative approaches like the surrogate analyte or standard addition method for calibration.[12][14]
Q3: What is derivatization and is it necessary for analyzing 1,24,25-(OH)₃D₂?
A3: Derivatization is a chemical reaction that modifies the analyte to improve its analytical properties. For Vitamin D metabolites, derivatization agents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or Amplifex are used to react with the conjugated diene system.[4][9] This modification significantly enhances ionization efficiency (24 to 276-fold increases in sensitivity have been reported), leading to lower limits of detection.[9] While not strictly mandatory if instrument sensitivity is sufficient, it is highly recommended for quantifying low-abundance metabolites like 1,24,25-(OH)₃D₂.[4]
Q4: How can I minimize isobaric interference from other Vitamin D metabolites?
A4: Isobaric interference is a common issue that must be addressed by the liquid chromatography portion of the assay.[11] Strategies include:
-
Chromatographic Resolution: Use high-resolution HPLC/UPLC columns (e.g., C18, PFP) with optimized mobile phase gradients to separate the target analyte from interfering compounds like epimers or other structural isomers before they enter the mass spectrometer.[11][15][16]
-
Specific MRM Transitions: While isomers have the same parent mass, their fragmentation patterns might differ. Selecting unique and specific multiple reaction monitoring (MRM) precursor-product ion transitions can help differentiate them, although this is not always possible.
-
Advanced Techniques: In complex cases, techniques like differential ion mobility spectrometry (DMS) can be implemented to separate isobars in the gas phase before MS/MS analysis.[6][7]
Troubleshooting Guide
This guide addresses common problems encountered during the quantification of 1,24,25-(OH)₃D₂.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Inefficient Extraction/Recovery: The analyte is lost during sample preparation. | • Optimize the LLE or SPE protocol. Ensure pH and solvent polarity are correct for 1,24,25-(OH)₃D₂.• Evaluate recovery using a pre-spiked and post-spiked matrix sample. Recoveries of 70-97% are considered good.[17] |
| 2. Poor Ionization/Sensitivity: The analyte is not ionizing efficiently in the MS source. | • Implement a derivatization step using PTAD or a similar agent to improve ionization.[4][9]• Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature).[18] | |
| 3. Analyte Degradation: The analyte is unstable under the experimental conditions. | • Perform stability tests (bench-top, freeze-thaw, autosampler). Keep samples on ice or at 4°C during processing. Use amber vials to protect from light. | |
| High Variability (%CV > 15%) | 1. Inconsistent Sample Preparation: Manual steps in PPT, LLE, or SPE are not reproducible. | • Automate sample preparation steps if possible.• Ensure precise and consistent pipetting and vortexing times.• Use a stable isotope-labeled internal standard (SIL-IS) that can correct for variability. |
| 2. Matrix Effects: Ion suppression or enhancement is occurring inconsistently across samples. | • Improve sample cleanup to remove interfering matrix components like phospholipids.[1][16]• Use a SIL-IS that co-elutes with the analyte to compensate for matrix effects.• Evaluate matrix factor in at least 6 different lots of the biological matrix. | |
| Poor Peak Shape (Tailing, Splitting) | 1. Column Issues: The analytical column is degraded, contaminated, or not suitable. | • Use a guard column to protect the analytical column.• Flush the column or try a new column from a different lot.• Screen different column chemistries (e.g., C18, Phenyl-Hexyl, F5) to find the best selectivity.[15] |
| 2. Mobile Phase Mismatch: The reconstitution solvent is too strong compared to the initial mobile phase. | • Ensure the final sample extract is dissolved in a solvent that is as weak as or weaker than the starting mobile phase conditions. | |
| Inaccurate Results (Poor Accuracy) | 1. Incorrect Calibrator Preparation: Errors in weighing, dilution, or storage of stock solutions. | • Use certified reference materials for calibration standards.• Prepare fresh stock solutions and perform cross-validation against old stocks.• Verify the purity of the reference standard. |
| 2. Endogenous Analyte Presence: The "blank" matrix used for calibrators contains the analyte. | • Screen multiple lots of matrix to find one with the lowest endogenous level.[12]• Use a surrogate matrix (e.g., stripped serum, protein buffer) or a standard addition approach as recommended by FDA guidelines.[14] |
Troubleshooting Workflow Diagram
Caption: Troubleshooting logic for high result variability.
Experimental Protocols & Data
Protocol 1: Sample Preparation using LLE and Derivatization
This protocol is a representative method for extracting and derivatizing 1,24,25-(OH)₃D₂ from human serum prior to LC-MS/MS analysis.
-
Sample Aliquoting: Aliquot 200 µL of serum samples, calibrators, or quality controls (QCs) into a 2 mL polypropylene (B1209903) tube.
-
Internal Standard Addition: Add 25 µL of the working internal standard solution (e.g., d6-1,24,25-(OH)₃D₂) in methanol. Vortex for 10 seconds.
-
Protein Precipitation (PPT): Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube. Add 1 mL of an organic solvent like methyl tert-butyl ether (MTBE). Vortex for 5 minutes.
-
Phase Separation: Centrifuge at 7,000 x g for 5 minutes. The top organic layer contains the analyte.
-
Evaporation: Carefully transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried extract in 50 µL of a 0.1 mg/mL solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in acetonitrile. Incubate at room temperature for 30 minutes, protected from light.
-
Final Reconstitution: Evaporate the derivatization agent. Reconstitute the final residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex, and transfer to an autosampler vial for injection.
Protocol 2: LC-MS/MS Method Parameters
These are typical starting parameters that should be optimized for your specific instrumentation.
| Parameter | Setting |
| LC System | UPLC System (e.g., Waters ACQUITY) |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 50% B to 95% B over 5 min, hold 1 min, re-equilibrate 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temp | 45°C |
| Injection Vol. | 10 µL |
| MS System | Triple Quadrupole (e.g., Sciex, Waters) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized for PTAD-derivatized 1,24,25-(OH)₃D₂ and its SIL-IS |
| Source Temp | 550°C |
| Capillary Voltage | 1.0 - 3.0 kV |
Table 1: Method Validation Acceptance Criteria & Example Data
The following table summarizes standard acceptance criteria based on FDA/EMA guidelines and provides representative data for a validated assay.
| Validation Parameter | Acceptance Criteria | Example Quantitative Result |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² = 0.998 |
| Range | LLOQ to ULOQ | 10 pg/mL – 2000 pg/mL |
| LLOQ Precision & Accuracy | %CV ≤ 20%, %Accuracy within 80-120% | 14.5% CV, 95.8% Accuracy |
| QC Precision (Low, Mid, High) | Intra- & Inter-assay %CV ≤ 15% | Intra-assay CVs: 5.1-8.9%Inter-assay CVs: 7.3-11.2% |
| QC Accuracy (Low, Mid, High) | Intra- & Inter-assay %Accuracy within 85-115% | Mean Accuracy: 92.5% - 106.3% |
| Matrix Factor | %CV of IS-normalized MF across 6 lots ≤ 15% | 8.2% |
| Recovery | Consistent and precise across concentration levels | Mean Recovery: 85% (CV = 6.5%) |
| Stability (Freeze-Thaw, 24h RT) | %Difference from baseline within ±15% | Freeze-Thaw: -5.4%Bench-Top (24h): -8.1% |
Visualizations
Vitamin D Catabolic Pathway
Caption: Metabolic pathway showing the formation of 1,24,25-(OH)₃D₂.
General Bioanalytical Workflow
Caption: Standard workflow for LC-MS/MS bioanalysis.
References
- 1. chromtech.com [chromtech.com]
- 2. researchgate.net [researchgate.net]
- 3. The When, What & How of Measuring Vitamin D Metabolism in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Problems with Vitamin D Testing – chapter - VitaminDWiki [vitamindwiki.com]
- 6. On the isobaric space of 25-hydroxyvitamin D in human serum: potential for interferences in liquid chromatography/tandem mass spectrometry, systematic errors and accuracy issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the isobaric space of 25‐hydroxyvitamin D in human serum: potential for interferences in liquid chromatography/tande… [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Determination of vitamin D metabolites in various biological samples through an improved chemical derivatization assisted liquid chromatography-tandem mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ema.europa.eu [ema.europa.eu]
- 14. fda.gov [fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fast Vitamin D Metabolite Analysis [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. lcms.cz [lcms.cz]
"addressing matrix effects in 1alpha, 24, 25-Trihydroxy VD2 mass spectrometry"
Welcome to the technical support center for the mass spectrometry analysis of 1α,24,25-Trihydroxyvitamin D2 (1,24,25-(OH)₃D₂). This resource provides troubleshooting guides and frequently asked questions to help researchers overcome common challenges, with a focus on mitigating matrix effects.
Disclaimer: Specific literature on matrix effects for 1α,24,25-Trihydroxyvitamin D2 is limited. The following guidance is based on established and validated methods for other vitamin D metabolites, such as 25(OH)D and 1,25(OH)₂D, which share structural similarities and analytical challenges.[1][2] These protocols should serve as a strong starting point for method development and optimization.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 1α,24,25-(OH)₃D₂?
A: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix (e.g., plasma, serum).[3] These effects, primarily ion suppression or enhancement, can lead to inaccurate and unreliable quantification in LC-MS/MS analysis.[3][4] For vitamin D metabolites, which circulate at low concentrations, these effects can be particularly problematic, potentially compromising assay sensitivity and reproducibility.[1][5] Common sources of interference in biological samples include phospholipids, salts, and proteins.[1][6][7]
Q2: What is the most critical first step to minimize matrix effects?
A: The most effective strategy to circumvent matrix effects is to optimize the sample preparation procedure to remove interfering endogenous compounds before they enter the LC-MS/MS system.[3][4] Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are crucial for cleaning the sample.[1][4]
Q3: Should I use a stable isotope-labeled internal standard (SIL-IS)?
A: Absolutely. The use of a SIL-IS is considered the gold standard for compensating for matrix effects.[8] A suitable SIL-IS (e.g., deuterated 1α,24,25-(OH)₃D₂) will co-elute with the analyte and experience similar ionization suppression or enhancement. By using the ratio of the analyte to the internal standard for quantification, variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise results.[3][8]
Q4: Does derivatization help in analyzing 1α,24,25-(OH)₃D₂?
A: Yes, derivatization is a highly recommended strategy, especially for low-concentration metabolites like di- and trihydroxyvitamin D.[2][9] Reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or DMEQ-TAD can significantly enhance ionization efficiency (sensitivity) and shift the analyte's mass-to-charge ratio (m/z) away from low-mass interferences, thereby improving selectivity and reducing background noise.[2][9][10]
Q5: Which ionization technique is better for this analysis: ESI or APCI?
A: For vitamin D metabolites, Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI).[5][9] APCI is generally less susceptible to matrix effects, particularly from phospholipids, and can provide better sensitivity for these compounds.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Signal / Low Sensitivity | Ion Suppression: Significant matrix effects are quenching the analyte signal. | 1. Improve Sample Cleanup: Implement a more rigorous extraction method (e.g., switch from PPT to SPE).[3][4]2. Derivatize the Analyte: Use a derivatizing agent like PTAD to boost signal intensity.[2][10]3. Optimize Chromatography: Adjust the LC gradient to better separate the analyte from interfering peaks.[3]4. Switch Ionization Source: If using ESI, evaluate APCI, as it is often less prone to suppression for vitamin D compounds.[9] |
| High Variability / Poor Reproducibility | Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variation in matrix effects.[3][8]2. Automate Sample Preparation: An automated liquid handler can reduce variability in extraction efficiency.[11]3. Dilute the Sample: Simple dilution can reduce the concentration of interfering matrix components, but may compromise the limit of detection.[12][13] |
| Inaccurate Quantification | Co-eluting Isobars/Isomers: Structurally similar compounds are interfering with the analyte peak. | 1. Enhance Chromatographic Resolution: Use a high-resolution HPLC/UPLC column (e.g., a phenyl-hexyl column) and optimize the mobile phase to separate isomers.[14]2. Add a Selective Cleanup Step: Immunoaffinity extraction can be used to specifically isolate the target analyte from cross-reacting metabolites before LC-MS/MS analysis.[15]3. Confirm MRM Transitions: Ensure that the selected precursor/product ion transitions are unique to 1α,24,25-(OH)₃D₂ and not shared by other metabolites. |
| Carryover | Analyte Adsorption: The analyte is adsorbing to surfaces in the injector or column. | 1. Optimize Wash Solvents: Use a strong organic solvent in the autosampler wash solution to thoroughly clean the needle and injection port.2. Inject Blanks: Run blank solvent injections after high-concentration samples to assess and manage carryover.[11] |
Experimental Protocols & Methodologies
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) and Derivatization
This protocol is a robust starting point for extracting and derivatizing 1α,24,25-(OH)₃D₂ from serum or plasma.
-
Protein Precipitation & IS Spiking:
-
To 200 µL of serum/plasma in a microcentrifuge tube, add 200 µL of methanol (B129727) containing the SIL-internal standard.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the proteins.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a new tube.
-
Add 1 mL of a nonpolar organic solvent like methyl tert-butyl ether (MTBE) or n-hexane.[4]
-
Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation:
-
Dry the organic extract under a gentle stream of nitrogen at 30-40°C.
-
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of a solution containing the derivatizing agent (e.g., 0.1 mg/mL PTAD in ethyl acetate).
-
Incubate at room temperature for 30-60 minutes, protected from light.
-
-
Final Preparation:
-
Evaporate the derivatization solvent under nitrogen.
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex, centrifuge, and transfer the supernatant to an LC vial for injection.
-
Workflow for Sample Preparation and Analysis
Caption: General workflow for LLE-based sample preparation and LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical performance data from validated LC-MS/MS methods for various vitamin D metabolites. This data can serve as a benchmark for developing a method for 1α,24,25-(OH)₃D₂.
Table 1: Method Precision for Vitamin D Metabolites
| Analyte | Concentration | Intra-assay CV (%) | Inter-assay CV (%) | Citation |
|---|---|---|---|---|
| 25(OH)D₃ | 55 nmol/L | - | 5.1 | [8] |
| 25(OH)D₃ | 87 nmol/L | - | 5.6 | [8] |
| 25(OH)D₂ | 52 nmol/L | - | 9.5 | [8] |
| 25(OH)D₂ | 76 nmol/L | - | 8.4 | [8] |
| 1,25(OH)₂D₂/D₃ | 5-500 pg/mL | <15 | <15 | |
Table 2: Recovery and Matrix Effect Data
| Analyte | Sample Prep Method | Recovery (%) | Matrix Effect (%) | Citation |
|---|---|---|---|---|
| 25(OH)D₂/D₃ | PPT + LLE | 72 | Not specified | [1] |
| 1,25(OH)₂D₂/D₃ | Immunoaffinity Extraction | 89.9 - 115.5 | Not specified | [15] |
| Multiple Metabolites | LLE + SPE | 71 - 93 | 80 - 95 (Normalized) |[16] |
Note: Matrix Effect (%) is often reported as a normalized factor where a value of 100% (or 1.0) indicates no effect, <100% indicates suppression, and >100% indicates enhancement. The goal is to have this value as close to 100% as possible after compensation with an internal standard.[11]
Signaling & Metabolism Overview
Understanding the metabolic pathway is crucial for identifying potential interferences. 1α,24,25-(OH)₃D₂ is a downstream metabolite in the vitamin D activation and catabolism pathway.
Caption: Simplified metabolic pathway of Vitamin D2 leading to 1α,24,25-(OH)₃D₂.
References
- 1. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Minimizing Matrix Effects for the Accurate Quantification of 25-Hydroxyvitamin D Metabolites in Dried Blood Spots by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Routine isotope-dilution liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of the 25-hydroxy metabolites of vitamins D2 and D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 10. lcms.cz [lcms.cz]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. youtube.com [youtube.com]
- 14. Overcome Isomer Interference in 1α,25-Dihydroxyvitamin D Quantitation by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of 1,25-Dihydroxyvitamin D2 and D3 in Serum Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of 1α,24,25-Trihydroxyvitamin D2 and 1,25-Dihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biologically active form of vitamin D2, 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂), and its metabolite, 1α,24,25-trihydroxyvitamin D2 (1α,24,25(OH)₃D₂). While extensive research has characterized the efficacy of 1,25(OH)₂D₂, data on 1α,24,25(OH)₃D₂ is limited, reflecting its position in the catabolic pathway of vitamin D.
Introduction to Vitamin D2 Metabolism
Vitamin D2 (ergocalciferol) is a prohormone that requires two hydroxylation steps to become biologically active. The first occurs in the liver to form 25-hydroxyvitamin D2 (25(OH)D₂), the major circulating form of vitamin D. The second hydroxylation, primarily in the kidneys, produces the active hormone 1,25(OH)₂D₂. This active form exerts its biological effects by binding to the vitamin D receptor (VDR). The catabolism and inactivation of 1,25(OH)₂D₂ are primarily initiated by the enzyme CYP24A1, which hydroxylates it at the C-24 position to form 1α,24,25(OH)₃D₂.[1]
Comparative Efficacy: 1,25(OH)₂D₂ vs. 1α,24,25(OH)₃D₂
The following tables summarize the available quantitative data for the two compounds.
| Parameter | 1,25-Dihydroxyvitamin D2 (1,25(OH)₂D₂) ** | 1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) ** | Reference |
| VDR Binding Affinity | Comparable to 1,25(OH)₂D₃ | Data not available | [2] |
| Transcriptional Activation | Potent activator of VDR-mediated gene transcription | Data not available | [2] |
| Antiproliferative Effects | Demonstrates antiproliferative effects on various cell lines | Data not available | [2] |
| Cell Differentiation | Induces differentiation of cells (e.g., HL-60) | Data not available | [2] |
| Metabolic Parameter | Description | Reference |
| Precursor | 25-hydroxyvitamin D2 | 1,25-dihydroxyvitamin D2 |
| Key Enzyme in Formation | CYP27B1 (1α-hydroxylase) | CYP24A1 (24-hydroxylase) |
| General Biological Role | Active hormonal form | Primarily a catabolic intermediate |
Signaling and Metabolic Pathways
The following diagrams illustrate the genomic signaling pathway of 1,25(OH)₂D₂ and its metabolic conversion to 1α,24,25(OH)₃D₂.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of vitamin D analogs are provided below.
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.[3]
Objective: To determine the inhibitory constant (Kᵢ) of a test compound for the VDR.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: Tritiated 1,25(OH)₂D₃ ([³H]-1,25(OH)₂D₃) at a concentration at or below its dissociation constant (Kd).
-
Test Compounds: 1,25(OH)₂D₂ and 1α,24,25(OH)₃D₂ at serial dilutions.
-
Unlabeled Ligand: High concentration of unlabeled 1,25(OH)₂D₃ for determining non-specific binding.
-
Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).
-
Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters.
-
Scintillation Cocktail & Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and control compounds in the assay buffer.
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine the VDR preparation, [³H]-1,25(OH)₂D₃, and either the assay buffer (for total binding), unlabeled 1,25(OH)₂D₃ (for non-specific binding), or the test compound.
-
Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 4-18 hours).
-
Separation: Separate the VDR-bound radioligand from the free radioligand using either HAP slurry (centrifuge and wash the pellet) or by filtering through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound ligand using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ value, which can then be used to determine the Kᵢ.
VDR-Mediated Reporter Gene Assay
This assay measures the functional ability of a compound to activate the VDR and initiate gene transcription.[3]
Objective: To determine if a test compound is a VDR agonist or antagonist and to quantify its potency (EC₅₀) or inhibitory capacity (IC₅₀).
Materials:
-
Reporter Cell Line: A human cell line (e.g., HEK293, HepG2) stably transfected with a VDR expression vector and a reporter plasmid containing a vitamin D response element (VDRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Cell Culture Medium and Reagents.
-
Test Compounds: 1,25(OH)₂D₂ and 1α,24,25(OH)₃D₂ at serial dilutions.
-
Lysis Buffer and Reporter Assay Reagent (e.g., luciferase substrate).
-
Luminometer or Spectrophotometer.
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control and a positive control (e.g., 1,25(OH)₂D₃).
-
Incubation: Incubate the cells for 18-24 hours to allow for VDR activation and reporter gene expression.
-
Cell Lysis: Lyse the cells using the appropriate lysis buffer.
-
Reporter Gene Measurement: Add the reporter assay reagent to the cell lysate and measure the signal (e.g., luminescence for luciferase) using a plate reader.
-
Data Analysis: Normalize the reporter gene activity to a measure of cell viability if necessary. Plot the reporter activity against the log concentration of the test compound. Use non-linear regression to calculate the EC₅₀ value.
Conclusion
The available evidence establishes 1,25(OH)₂D₂ as a potent activator of the vitamin D receptor, with efficacy in mediating genomic responses comparable to that of 1,25(OH)₂D₃. In contrast, 1α,24,25(OH)₃D₂ is a product of the catabolic pathway initiated by CYP24A1.[4] While the corresponding D3 metabolite, 1α,24,25(OH)₃D₃, retains some affinity for the VDR, there is a significant lack of direct experimental data to quantify the biological efficacy of 1α,24,25(OH)₃D₂.[5] Future research is necessary to fully characterize the biological activity profile of this and other vitamin D2 metabolites to provide a more complete understanding of vitamin D2 endocrinology.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1α,24,25-Trihydroxyvitamin D2 and Calcitriol for Researchers and Drug Development Professionals
An in-depth guide to the molecular and cellular effects of two key vitamin D metabolites, providing a comparative framework for research and therapeutic development.
This guide offers a detailed comparative analysis of 1α,24,25-Trihydroxyvitamin D2 (1α,24,25-(OH)3D2) and calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the hormonally active form of vitamin D3. While calcitriol is the most well-characterized vitamin D metabolite, understanding the biological activities of other metabolites, such as 1α,24,25-(OH)3D2, is crucial for a comprehensive understanding of vitamin D signaling and for the development of novel therapeutic analogs. This document provides a summary of their known biological activities, a comparison of their effects on key cellular processes, detailed experimental methodologies, and visual representations of relevant signaling pathways.
Executive Summary
Calcitriol is the principal active metabolite of vitamin D3, exerting its pleiotropic effects by binding to the vitamin D receptor (VDR).[1][2] Its role in calcium and phosphate (B84403) homeostasis is well-established.[3] 1α,24,25-Trihydroxyvitamin D2 is a metabolite of vitamin D2, and while less studied, evidence suggests it may also possess biological activity. This guide will delve into the available data to draw a comparative picture of these two molecules.
Comparative Data
The following tables summarize the available quantitative and qualitative data for 1α,24,25-Trihydroxyvitamin D2 and calcitriol. It is important to note that direct comparative studies for 1α,24,25-(OH)3D2 are limited, and some data is inferred from studies on analogous compounds.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Relative Binding Affinity for VDR (Compared to Calcitriol) | Notes |
| Calcitriol (1α,25-(OH)2D3) | 100% (Reference) | High-affinity endogenous ligand for the VDR.[4][5] |
| 1α,24,25-Trihydroxyvitamin D2 | Data not available | As a trihydroxylated metabolite, it is expected to have a lower affinity for the VDR compared to the dihydroxylated active form, calcitriol. Its role may be more related to catabolism. |
| 1α,25-dihydroxyvitamin D2 | Comparable to Calcitriol | The D2 form of the active hormone shows similar VDR binding affinity to the D3 form (calcitriol).[4][5] |
| 24-epi-1,25-dihydroxyvitamin D2 | Lower than Calcitriol | The stereochemistry at the C24 position can influence VDR binding.[4] |
Table 2: Comparative Biological Effects on Cellular Processes
| Biological Process | Calcitriol (1α,25-(OH)2D3) | 1α,24,25-Trihydroxyvitamin D2 (or its analogs) |
| Cell Proliferation | Generally inhibits proliferation of various cell types, including cancer cells.[2][6] | A 1α,24(S)-dihydroxyvitamin D2 analog has been shown to significantly inhibit cancer cell proliferation, to a similar extent as calcitriol.[7] |
| Cell Differentiation | Induces differentiation in a variety of cell types, including keratinocytes and cancer cells.[3][6] | A 1α,24(S)-dihydroxyvitamin D2 analog induces differentiation of promyelomonocytic cells into macrophage-like cells, similar to calcitriol.[7] |
| Gene Regulation | Potent regulator of gene expression through VDR activation, affecting genes involved in calcium transport, bone metabolism, and immune function.[1] | Likely modulates gene expression, although specific target genes and the extent of regulation compared to calcitriol are not well characterized. As a metabolite, it may be involved in the feedback regulation of vitamin D metabolism genes like CYP24A1. |
Signaling Pathways
The biological effects of both calcitriol and likely 1α,24,25-(OH)3D2 are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.
Calcitriol Signaling Pathway
Calcitriol binds to the VDR in the cytoplasm or nucleus. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding recruits a complex of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.
Caption: Canonical VDR-mediated signaling pathway of calcitriol.
Putative Role of 1α,24,25-Trihydroxyvitamin D2 in Vitamin D Metabolism
1α,24,25-(OH)3D2 is a product of the action of the enzyme CYP24A1 on 1α,25-dihydroxyvitamin D2. CYP24A1 is a key enzyme in the catabolism of active vitamin D metabolites, initiating their inactivation and excretion.[8] Therefore, 1α,24,25-(OH)3D2 is a crucial component of the metabolic pathway that regulates the levels of active vitamin D2. It may have some residual biological activity or primarily serve as an intermediate in the degradation pathway.
Caption: Metabolic pathway of Vitamin D2 leading to 1α,24,25-(OH)3D2.
Experimental Protocols
This section provides an overview of the methodologies commonly employed to assess the biological activities of vitamin D compounds.
Vitamin D Receptor (VDR) Competitive Binding Assay
Objective: To determine the relative binding affinity of a test compound (e.g., 1α,24,25-(OH)3D2) for the VDR compared to a radiolabeled ligand (e.g., [3H]-calcitriol).
Methodology:
-
Receptor Source: Prepare a source of VDR, typically from recombinant expression systems or nuclear extracts of cells known to express high levels of VDR (e.g., intestinal epithelial cells, certain cancer cell lines).
-
Incubation: Incubate a fixed concentration of radiolabeled calcitriol with the VDR preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation: Separate the receptor-bound from the free radioligand. This is commonly achieved using methods like hydroxylapatite precipitation or filtration through glass fiber filters.
-
Quantification: Measure the amount of radioactivity in the receptor-bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the test compound for the VDR.
Caption: Workflow for a VDR competitive binding assay.
Gene Expression Analysis (Quantitative Real-Time PCR)
Objective: To compare the effects of 1α,24,25-(OH)3D2 and calcitriol on the expression of specific VDR target genes.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., human colon cancer cells like Caco-2, or keratinocytes) and treat with either vehicle control, calcitriol, or 1α,24,25-(OH)3D2 at various concentrations for a specified time.
-
RNA Isolation: Isolate total RNA from the treated cells using a commercially available kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for the target genes (e.g., CYP24A1, TRPV6, osteocalcin) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The qPCR reaction is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, comparing the expression levels in the treated samples to the vehicle control.
Cell Proliferation Assay (e.g., MTT or BrdU Assay)
Objective: To assess and compare the effects of 1α,24,25-(OH)3D2 and calcitriol on the proliferation of a specific cell line.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with vehicle control, calcitriol, or 1α,24,25-(OH)3D2 at a range of concentrations.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Assay Procedure (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the concentration of each compound that inhibits cell proliferation by 50% (IC50).
Conclusion
Calcitriol remains the benchmark for VDR-mediated biological activity. However, the study of other vitamin D metabolites, such as 1α,24,25-Trihydroxyvitamin D2, is essential for a complete understanding of the vitamin D endocrine system. While direct comparative data is still emerging, the available evidence suggests that modifications to the vitamin D side chain, as seen in 1α,24,25-(OH)3D2, can significantly impact its metabolic fate and may modulate its biological activity. Further research directly comparing the VDR binding, gene regulatory profiles, and cellular effects of 1α,24,25-(OH)3D2 and calcitriol is warranted to elucidate its precise physiological role and to explore its potential as a therapeutic agent or a lead compound for the development of new vitamin D analogs with improved therapeutic indices.
References
- 1. Vitamin D receptor (VDR)-mediated actions of 1α,25(OH)₂vitamin D₃: genomic and non-genomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1α, 25-Dihydroxyvitamin D3 and the vitamin D receptor regulates ΔNp63α levels and keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Michael F. Holick - Wikipedia [en.wikipedia.org]
- 4. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activity profiles of 1alpha,25-dihydroxyvitamin D2, D3, D4, D7, and 24-epi-1alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 1,25-dihydroxyvitamin D3 on proliferation and differentiation of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of 1alpha,25-dihydroxyvitamin D2 by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
"receptor binding affinity of 1alpha, 24, 25-Trihydroxy VD2 vs other vitamin D analogs"
For Researchers, Scientists, and Drug Development Professionals
Comparative VDR Binding Affinity of Vitamin D Analogs
The binding affinity of vitamin D analogs to the VDR is a critical determinant of their biological activity. This affinity is typically quantified using metrics such as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50) derived from competitive binding assays. The following table summarizes the relative binding affinities of several key vitamin D analogs compared to the endogenous active form, 1α,25-dihydroxyvitamin D3 (Calcitriol), which is considered the benchmark with a relative binding affinity of 100%.
| Vitamin D Analog | Common Name/Abbreviation | Relative Binding Affinity (%) to VDR (Compared to 1α,25(OH)₂D₃) | Reference |
| 1α,25-Dihydroxyvitamin D₃ | Calcitriol | 100 | [1] |
| 1α,25-Dihydroxyvitamin D₂ | Ercalcitriol | ~77-100 | [2][3] |
| 24-epi-1α,25-Dihydroxyvitamin D₂ | ~33 | [3] | |
| 1α,23(S),25-Trihydroxy-24-oxovitamin D₃ | ~10 | [4] | |
| 1α,25-Dihydroxy-24-oxo-vitamin D₃ | Lower than 1α,25(OH)₂D₃ | [4] | |
| Calcipotriol | Comparable to Calcitriol | N/A | |
| Paricalcitol | Lower than Calcitriol | N/A |
Note: The binding affinity of 1α,24,25-Trihydroxyvitamin D2 is not specified in the reviewed literature. The table provides data for structurally related and clinically relevant analogs to serve as a comparative reference.
Experimental Protocols
The determination of VDR binding affinity is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of a test compound (unlabeled vitamin D analog) to displace a radiolabeled ligand (e.g., [³H]-1α,25(OH)₂D₃) from the VDR.
Competitive Radioligand Binding Assay for VDR Affinity
Objective: To determine the relative binding affinity of a test vitamin D analog for the Vitamin D Receptor.
Materials:
-
VDR Source: Recombinant human or animal VDR, or nuclear extracts from cells or tissues expressing VDR.
-
Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated Calcitriol) at a concentration near its dissociation constant (Kd).
-
Test Compounds: 1α,24,25-Trihydroxyvitamin D2 and other vitamin D analogs of interest, prepared in a suitable solvent (e.g., ethanol).
-
Unlabeled Competitor (for non-specific binding): A high concentration (e.g., 1000-fold excess) of unlabeled 1α,25(OH)₂D₃.
-
Assay Buffer: A buffer solution designed to maintain the stability of the receptor, for example, Tris-HCl buffer containing KCl, EDTA, DTT, and sodium molybdate.
-
Separation Medium: Hydroxylapatite (HAP) slurry or glass fiber filters to separate bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantifying the radioactivity.
Procedure:
-
Incubation: A constant amount of VDR preparation and [³H]-1α,25(OH)₂D₃ are incubated with varying concentrations of the unlabeled test vitamin D analog. A parallel incubation is performed with a large excess of unlabeled 1α,25(OH)₂D₃ to determine non-specific binding.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 4°C or 25°C) for a sufficient period to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand.
-
Hydroxylapatite (HAP) Assay: The HAP slurry is added, which binds the VDR-ligand complex. The slurry is then washed to remove unbound ligand.
-
Filter Binding Assay: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the VDR-ligand complex, while the free ligand passes through.
-
-
Quantification: The radioactivity of the bound ligand (on the HAP or filters) is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test analog that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration. The relative binding affinity (RBA) can then be calculated using the formula: RBA = (IC50 of 1α,25(OH)₂D₃ / IC50 of test analog) x 100%.
Visualizing Key Processes
To aid in the understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Vitamin D Receptor (VDR) genomic signaling pathway.
Caption: Experimental workflow for a competitive VDR binding assay.
References
- 1. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioligand receptor assay for 25-hydroxyvitamin D2/D3 and 1 alpha, 25-dihydroxyvitamin D2/D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, stereochemistry, and biological activity of 1alpha,23,25-trihydroxy-24-oxovitamin D3, a major natural metabolite of 1alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Synthetic 1α,24,25-Trihydroxyvitamin D2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of synthetic 1α,24,25-Trihydroxyvitamin D2 and its analogs. Due to the limited availability of direct data on the vitamin D2 form, this document leverages data from its closely related vitamin D3 analog, 1α,24,25-Trihydroxyvitamin D3, to provide a comprehensive overview. This comparison is intended to assist researchers in evaluating its potential therapeutic applications.
Comparative Analysis of Biological Activity
The biological effects of vitamin D compounds are primarily mediated through their interaction with the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. The affinity for VDR and the subsequent modulation of target genes are key determinants of a compound's biological potency. While 1α,25-dihydroxyvitamin D3 (Calcitriol) is the most biologically active form of vitamin D, various analogs, including 1α,24,25-trihydroxyvitamin D3, exhibit distinct activity profiles.
Studies have shown that 1α,24R,25-trihydroxyvitamin D3 retains significant biological activity, capable of transactivating VDR-responsive genes and inducing the expression of key metabolic enzymes like CYP24A1 mRNA.[1] However, its binding affinity for the VDR is reported to be lower than that of 1α,25-dihydroxyvitamin D3.[1] In vivo studies in cattle have indicated that 1,24(R),25-trihydroxyvitamin D3 leads to less pronounced and shorter-lasting effects on plasma mineral concentrations when compared to 1,25-dihydroxyvitamin D3.[2] Early research identified 1,24,25-trihydroxyvitamin D3 as a metabolite with notable effects on the intestine, though it is less potent than 1,25-dihydroxyvitamin D3 in stimulating intestinal calcium transport and mobilizing bone calcium.[3][4]
The following tables summarize the available quantitative data to facilitate a clear comparison between these compounds.
Data Presentation
Table 1: Comparative VDR Binding Affinity
| Compound | Relative VDR Binding Affinity (%) | Reference |
| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | 100 | [1] |
| 1α,24R,25-Trihydroxyvitamin D3 | Lower than 1α,25(OH)2D3 | [1] |
| 1α,2α,25-Trihydroxyvitamin D3 | 27.3 | [5] |
Table 2: Comparative Efficacy in In Vitro Assays
| Compound | Assay | Endpoint | Relative Potency | Reference |
| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | HL-60 Cell Differentiation | Induction of Differentiation | 100% | [5] |
| 1α,2α,25-Trihydroxyvitamin D3 | HL-60 Cell Differentiation | Induction of Differentiation | 62% | [5] |
| 1α,24R,25-Trihydroxyvitamin D3 | Gene Transcription (CYP24 promoter) | Luciferase Reporter Activity | Active, but less potent than 1α,25(OH)2D3 | [1] |
| 1α,25-Dihydroxyvitamin D3 (Calcitriol) | Osteoblast Differentiation (MC3T3-E1 cells) | Increased ALP activity, Col-I, OCN, VDR mRNA | Potent inducer | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key experiments cited in the evaluation of vitamin D analogs.
Vitamin D Receptor (VDR) Binding Assay
Objective: To determine the binding affinity of synthetic 1α,24,25-Trihydroxyvitamin D2 and its analogs to the VDR.
Methodology:
-
Preparation of VDR: A full-length human VDR is expressed in a suitable system (e.g., baculovirus-infected insect cells or in vitro transcription/translation systems) and purified.
-
Competitive Binding: A constant amount of radiolabeled 1α,25-dihydroxyvitamin D3 (e.g., [³H]1α,25(OH)₂D₃) is incubated with the purified VDR in the presence of increasing concentrations of the unlabeled test compound (e.g., synthetic 1α,24,25-Trihydroxyvitamin D2 or other analogs).
-
Incubation: The binding reaction is carried out in a suitable buffer at 4°C for a defined period (e.g., 18 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: The VDR-bound radioligand is separated from the free radioligand using methods such as hydroxylapatite adsorption, dextran-coated charcoal, or size-exclusion chromatography.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined. The relative binding affinity (RBA) is calculated as (IC₅₀ of 1α,25(OH)₂D₃ / IC₅₀ of test compound) x 100%.
Cell Differentiation Assay (HL-60 Cells)
Objective: To assess the potency of synthetic 1α,24,25-Trihydroxyvitamin D2 and its analogs in inducing the differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.
Methodology:
-
Cell Culture: HL-60 cells are maintained in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded at a specific density (e.g., 1 x 10⁵ cells/mL) and treated with various concentrations of the test compounds or vehicle control.
-
Incubation: The cells are incubated for a period of 72 to 96 hours.
-
Assessment of Differentiation: Differentiation is evaluated by measuring one or more of the following markers:
-
Nitroblue Tetrazolium (NBT) Reduction: Differentiated cells produce superoxide (B77818) radicals that reduce NBT to formazan, which can be quantified spectrophotometrically.
-
CD11b/CD14 Expression: The expression of cell surface markers of monocytic differentiation is quantified by flow cytometry using fluorescently labeled antibodies.
-
Cell Cycle Analysis: Differentiated cells typically arrest in the G0/G1 phase of the cell cycle, which can be analyzed by flow cytometry after propidium (B1200493) iodide staining.
-
-
Data Analysis: The effective concentration that induces 50% of the maximal differentiation response (EC₅₀) is calculated for each compound.
Gene Expression Analysis (Quantitative Real-Time PCR)
Objective: To measure the ability of synthetic 1α,24,25-Trihydroxyvitamin D2 and its analogs to regulate the expression of VDR target genes.
Methodology:
-
Cell Culture and Treatment: A suitable cell line expressing VDR (e.g., human keratinocytes, osteoblasts, or colon cancer cells) is treated with test compounds for a specific duration (e.g., 24 hours).
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
-
Quantitative Real-Time PCR (qPCR): The expression levels of target genes (e.g., CYP24A1, OCN, TRPV6) and a housekeeping gene (e.g., GAPDH, ACTB) are quantified using specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene, and expressed as fold change relative to the vehicle-treated control.
Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Vitamin D Signaling Pathway.
Caption: Experimental Workflow for Bioactivity.
References
- 1. Natural metabolites of 1alpha,25-dihydroxyvitamin D(3) retain biologic activity mediated through the vitamin D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 1 alpha-hydroxyvitamin D3, 1,25-dihydroxyvitamin D3, 1,24,25-trihydroxyvitamin D3, and 1,25,26-trihydroxyvitamin D3 on mineral metabolism and 1,25-dihydroxyvitamin D concentrations in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,24,25-Trihydroxyvitamin D3. A metabolite of vitamin D3 effective on intestine [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 1α,2α,25-trihydroxyvitamin D3: active metabolite of 2α-(3-hydroxypropoxy)-1α,25-dihydroxyvitamin D3 by human CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 1,25-dihydroxyvitamin D3 on the differentiation of MC3T3-E1 osteoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of vitamin D metabolites is crucial for research into a myriad of physiological processes, from calcium homeostasis to immune modulation. Among the extensive family of vitamin D compounds, 1α,24,25-Trihydroxyvitamin D2 (1α,24,25(OH)₃D₂) represents a key catabolite in the vitamin D₂ endocrine system. Its quantification is essential for understanding the complete metabolic pathway and the effects of vitamin D₂ supplementation. However, the structural similarity among vitamin D metabolites presents a significant analytical challenge, particularly for antibody-based immunoassays, where cross-reactivity can lead to inaccurate measurements.
This guide provides a comprehensive comparison of the performance of various immunoassays in detecting vitamin D metabolites, with a special focus on the issue of cross-reactivity. While specific cross-reactivity data for antibodies against 1α,24,25(OH)₃D₂ is not widely available in commercial assay documentation, this guide will leverage existing data for closely related compounds to highlight the critical importance of antibody specificity. We will delve into the experimental data, compare immunoassay performance with the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS), and provide detailed experimental protocols to aid researchers in their analytical choices.
The Cross-Reactivity Conundrum: A Comparative Data Summary
The following table summarizes the cross-reactivity of several commercial immunoassays for key vitamin D metabolites. It is important to note the significant variability in cross-reactivity, not only between different assays but also for different metabolites within the same assay. This underscores the necessity of careful assay selection and validation.
| Assay Platform | Target Analyte(s) | 25(OH)D₂ Cross-Reactivity (%) | 25(OH)D₃ Cross-Reactivity (%) | 3-epi-25(OH)D₃ Cross-Reactivity (%) | Other Metabolite Cross-Reactivity | Reference |
| Siemens ADVIA Centaur | Total 25(OH)D | 45.3 | 100 | Not specified | Poor agreement with LC-MS/MS for 25(OH)D₂ | [1] |
| Roche Elecsys | Total 25(OH)D | 41.2 | 100 | 91 | Poor agreement with LC-MS/MS for 25(OH)D₂ | [1] |
| Abbott Architect | Total 25(OH)D | Significant negative bias at >50 nmol/L | Good agreement with LC-MS/MS | 2.7 | Poor recovery of 25(OH)D₂ | [2] |
| DiaSorin LIAISON | Total 25(OH)D | Not specified | Not specified | 1.3 | Weaker correlation with LC-MS/MS in pediatric samples | [2] |
| IDS 1,25(OH)₂ Vitamin D ELISA | 1,25(OH)₂D | 108 | 114 | Not specified | 24,25(OH)₂D₃: 0.03%; 25,26(OH)₂D₃: 0.02% | [3] |
Note: The data presented above is derived from various studies and the exact cross-reactivity percentages can vary between kit lots. Researchers should always consult the manufacturer's latest product datasheet and perform their own validation experiments. The lack of specific data for 1α,24,25(OH)₃D₂ highlights a critical gap in the available information for comprehensive vitamin D metabolite analysis using immunoassays.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
In contrast to immunoassays, LC-MS/MS offers superior specificity and is considered the reference method for the quantification of vitamin D metabolites.[4] This technique physically separates the different metabolites based on their chromatographic properties before detection by mass spectrometry, thereby eliminating the issue of cross-reactivity.[5][6] While more resource-intensive, the accuracy and ability of LC-MS/MS to measure multiple metabolites simultaneously make it the preferred method for research and clinical applications where precise quantification is paramount.
Experimental Protocol: Competitive ELISA for Vitamin D Metabolites
The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a common format for the quantification of small molecules like vitamin D metabolites. This protocol illustrates the fundamental steps involved and should be adapted based on the specific instructions of the chosen commercial kit.
Objective: To quantify the concentration of a specific vitamin D metabolite in a sample.
Principle: This assay is based on the principle of competitive binding. The vitamin D metabolite in the sample competes with a fixed amount of enzyme-labeled vitamin D metabolite for a limited number of binding sites on a microplate coated with a specific antibody. The amount of bound enzyme conjugate is inversely proportional to the concentration of the vitamin D metabolite in the sample.
Materials:
-
Microplate pre-coated with an antibody specific to the target vitamin D metabolite.
-
Sample diluent.
-
Standard solutions of the vitamin D metabolite at known concentrations.
-
Enzyme-conjugated vitamin D metabolite.
-
Wash buffer.
-
Substrate solution (e.g., TMB).
-
Stop solution.
-
Microplate reader.
Procedure:
-
Sample Preparation:
-
Collect serum or plasma samples.
-
Perform any necessary pre-treatment steps as specified by the kit manufacturer to release vitamin D metabolites from the vitamin D binding protein (DBP). This may involve precipitation or displacement.
-
-
Assay Procedure:
-
Add a specific volume of standards, controls, and prepared samples to the appropriate wells of the microplate.
-
Add the enzyme-conjugated vitamin D metabolite to each well.
-
Incubate the plate for a specified time at a specific temperature to allow for competitive binding.
-
Wash the plate multiple times with wash buffer to remove any unbound components.
-
Add the substrate solution to each well.
-
Incubate the plate in the dark to allow for color development. The intensity of the color is inversely proportional to the concentration of the vitamin D metabolite in the sample.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the vitamin D metabolite in the samples by interpolating their absorbance values on the standard curve.
-
Visualizing the Workflow and Metabolic Pathway
To better understand the experimental process and the biological context, the following diagrams have been generated using Graphviz.
Caption: A schematic overview of the competitive ELISA workflow.
References
- 1. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of 1,25-dihydroxyvitamin D in serum by LC-MS/MS compared to immunoassay reveals inconsistent agreement in paediatric samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. theprofesional.com [theprofesional.com]
- 5. Efficacy of the Measurement of 25-Hydroxyvitamin D2 and D3 Levels by Using PerkinElmer Liquid Chromatography-Tandem Mass Spectrometry Vitamin D Kit Compared With DiaSorin Radioimmunoassay Kit and Elecsys Vitamin D Total Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of 1α,24,25-Trihydroxyvitamin D2 and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of 1α,24,25-Trihydroxyvitamin D2 and its precursors, supported by experimental data. Understanding the absorption, distribution, metabolism, and excretion of these vitamin D2 analogs is crucial for the development of new therapeutics, particularly in the context of renal disease and cancer.
Comparative Pharmacokinetic Parameters
Table 1: Oral Bioavailability and Circulating Half-Life of Vitamin D2 Analogs in Rats
| Compound | Oral Bioavailability (%) | Circulating Half-Life (t½) | Study Animal |
| 1α,24-dihydroxyvitamin D2 (1α,24(OH)₂D₂) | Similar to Calcitriol | Similar to Calcitriol | Normal Rats |
| Calcitriol (1α,25-dihydroxyvitamin D3) | Not explicitly stated, used as comparator | Not explicitly stated, used as comparator | Normal Rats |
| Calcipotriol (B1668217) | Much less than 1α,24(OH)₂D₂ and Calcitriol | Much less than 1α,24(OH)₂D₂ and Calcitriol | Normal Rats |
Source: Knutson et al.[1]
Table 2: Pharmacokinetic Parameters of 24,25-dihydroxyvitamin D3 in Humans Following Intravenous Administration
| Parameter | Value (mean ± SD) |
| Half-life (t½) - phase 1 | 3.0 ± 0.9 hours |
| Half-life (t½) - phase 2 | 8.2 ± 2.9 days |
| Volume of Distribution (Vd) | 0.19 ± 0.02 L/kg |
Source: A study on the pharmacokinetics of 24,25-dihydroxyvitamin D3 in humans.
Note: Data for 1α,24,25-Trihydroxyvitamin D2 are currently limited, with studies indicating it is less active than 1,25-dihydroxyvitamin D3 in stimulating intestinal calcium transport and bone calcium mobilization[2].
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from studies employing rigorous experimental methodologies. Below are detailed descriptions of the key experimental protocols typically used in such studies.
Animal Models and Administration
-
Animal Species: Studies on vitamin D pharmacokinetics frequently utilize rat models, such as Sprague-Dawley or Wistar rats[1][3][4]. These models are well-characterized and provide valuable insights into the metabolic pathways of vitamin D analogs.
-
Housing and Diet: Animals are typically housed in controlled environments with regulated light-dark cycles and temperature. They are often fed a standard rodent diet, which may be modified to be vitamin D deficient for specific study objectives[4].
-
Drug Administration: For oral pharmacokinetic studies, compounds are administered via oral gavage to ensure precise dosing[5]. Intravenous or intraperitoneal injections are used for determining absolute bioavailability and studying distribution and elimination kinetics[6].
Sample Collection and Analysis
-
Blood Sampling: Blood samples are collected at multiple time points after drug administration to characterize the concentration-time profile. Common sampling sites in rats include the tail vein or subclavian vein[5].
-
Sample Processing: Plasma or serum is separated from whole blood by centrifugation and stored at low temperatures (e.g., -80°C) until analysis to ensure the stability of the vitamin D metabolites.
-
Analytical Method: The quantification of vitamin D and its metabolites in biological matrices is predominantly performed using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)[7]. This technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple vitamin D compounds. The general workflow involves:
-
Sample Preparation: This typically includes protein precipitation to remove large proteins, followed by liquid-liquid extraction or solid-phase extraction to isolate the vitamin D metabolites from the plasma or serum matrix.
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate the different vitamin D metabolites based on their physicochemical properties.
-
Mass Spectrometric Detection: The separated metabolites are then introduced into a tandem mass spectrometer for detection and quantification. This is often done using multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.
-
Signaling and Metabolic Pathways
The biological effects and pharmacokinetic profiles of 1α,24,25-Trihydroxyvitamin D2 and its precursors are governed by their interactions with the vitamin D metabolic and signaling pathways.
Vitamin D Metabolic Pathway
The following diagram illustrates the key steps in the metabolic activation and catabolism of vitamin D2.
Caption: Metabolic pathway of Vitamin D2 and its analogs.
Experimental Workflow for Pharmacokinetic Studies
The diagram below outlines a typical experimental workflow for conducting a pharmacokinetic study of vitamin D analogs in a rodent model.
Caption: Workflow for a typical rodent pharmacokinetic study.
References
- 1. Pharmacokinetics and systemic effect on calcium homeostasis of 1 alpha,24-dihydroxyvitamin D2 in rats. Comparison with 1 alpha,25-dihydroxyvitamin D2, calcitriol, and calcipotriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Vitamin D Deficiency in Rats: Clinical Chemistry, Histopathological, and Immunological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Gene Expression Effects of 1α,24,25-Trihydroxyvitamin D2 and 1,25-Dihydroxyvitamin D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known and potential differential effects of two key vitamin D metabolites, 1α,24,25-Trihydroxyvitamin D2 (1,24,25-(OH)₃D₂) and the hormonally active form, 1,25-Dihydroxyvitamin D3 (1,25-(OH)₂D₃), on gene expression. While the genomic actions of 1,25-(OH)₂D₃ are extensively documented, a significant knowledge gap exists regarding the specific gene regulatory profile of 1,24,25-(OH)₃D₂. This document summarizes the current understanding, highlights the research gap, and proposes a comprehensive experimental framework for a direct, quantitative comparison.
Introduction
1,25-dihydroxyvitamin D3 is the principal active metabolite of vitamin D, exerting its biological effects by binding to the nuclear Vitamin D Receptor (VDR).[1][2] This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3] This intricate signaling pathway governs a multitude of physiological processes, including calcium and phosphate (B84403) homeostasis, immune function, and cellular proliferation and differentiation.[3][4]
1α,24,25-Trihydroxyvitamin D2 is another vitamin D metabolite. While its synthesis and some biological activities have been explored, its specific impact on genome-wide gene expression remains largely uncharacterized. Understanding the potential differential effects of these two metabolites is crucial for developing novel therapeutic strategies that leverage the vitamin D signaling pathway with potentially improved efficacy and safety profiles.
Comparative Biological Activity and Mechanism of Action
| Feature | 1,25-Dihydroxyvitamin D3 (1,25-(OH)₂D₃) | 1α,24,25-Trihydroxyvitamin D2 (1,24,25-(OH)₃D₂) |
| Binding Affinity for VDR | High | Expected to bind to VDR, but comparative affinity data is limited.[5] |
| Mechanism of Action | Acts as a potent agonist of the VDR, initiating a cascade of genomic events that regulate gene expression.[2] | Presumed to act through the VDR, though the specific downstream effects are not well-defined. |
| Known Regulated Genes | Extensively documented; includes genes involved in calcium transport (e.g., TRPV6, CALB1), bone metabolism (e.g., RANKL, OPN), cell cycle regulation (e.g., p21, p27), and immune response (e.g., cathelicidin). | Specific target genes are largely unknown. |
| Physiological Roles | Primary regulator of calcium and phosphate homeostasis, bone health, and immune modulation.[4] | Role in overall physiology is not as well understood. |
Proposed Experimental Protocol for Comparative Gene Expression Analysis
To elucidate the differential effects of 1,24,25-(OH)₃D₂ and 1,25-(OH)₂D₃, a comprehensive transcriptomic study is proposed.
1. Cell Line Selection:
A human cell line known to be responsive to 1,25-(OH)₂D₃ and expressing high levels of VDR would be ideal. Examples include:
-
Human colon cancer cell lines (e.g., Caco-2, HT-29): Well-characterized models for studying vitamin D signaling.
-
Human breast cancer cell lines (e.g., MCF-7, T-47D): VDR expression and responsiveness to 1,25-(OH)₂D₃ are well-documented.
-
Human keratinocytes (e.g., HaCaT): A key target tissue for vitamin D action.
2. Treatment Protocol:
-
Cells will be cultured to 70-80% confluency.
-
Cells will be treated with one of the following for 24 hours:
-
Vehicle control (e.g., 0.1% ethanol)
-
1,25-Dihydroxyvitamin D3 (100 nM)
-
1α,24,25-Trihydroxyvitamin D2 (at a range of concentrations to determine potency, e.g., 10 nM, 100 nM, 1 µM)
-
-
Three biological replicates will be prepared for each treatment condition.
3. RNA Extraction and Sequencing:
-
Total RNA will be extracted from the cells using a standard commercially available kit.
-
RNA quality and quantity will be assessed using a spectrophotometer and a bioanalyzer.
-
RNA sequencing (RNA-Seq) will be performed on a high-throughput sequencing platform to generate comprehensive gene expression profiles.
4. Data Analysis:
-
Sequencing reads will be aligned to the human reference genome.
-
Differential gene expression analysis will be performed to identify genes that are significantly up- or down-regulated by each treatment compared to the vehicle control.
-
Bioinformatic analyses, including pathway analysis and gene ontology enrichment, will be used to identify the biological processes and signaling pathways affected by each compound.
-
A direct comparison of the gene expression profiles induced by 1,24,25-(OH)₃D₂ and 1,25-(OH)₂D₃ will be conducted to identify both common and unique gene targets.
Visualizing the Molecular Pathways
Signaling Pathway of 1,25-Dihydroxyvitamin D3
Caption: Canonical VDR-mediated signaling pathway of 1,25(OH)₂D₃.
Proposed Experimental Workflow
Caption: Proposed workflow for comparative transcriptomic analysis.
Conclusion
A direct comparison of the gene regulatory profiles of 1α,24,25-Trihydroxyvitamin D2 and 1,25-Dihydroxyvitamin D3 is a critical next step in understanding the full spectrum of vitamin D's biological activities. The proposed experimental framework provides a robust methodology to address this knowledge gap. The results of such a study will be invaluable for the scientific community and for the development of next-generation vitamin D-based therapeutics with potentially distinct and more targeted effects on gene expression.
References
- 1. researchgate.net [researchgate.net]
- 2. 1alpha,25-dihydroxyvitamin D3 inducible transcription factor and its role in the vitamin D action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D receptor (VDR)-mediated actions of 1α,25(OH)₂vitamin D₃: genomic and non-genomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on biological actions of 1alpha,25(OH)2-vitamin D3 (rapid effects) and 24R,25(OH)2-vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of 1α,24,25-Trihydroxy VD2
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of 1α,24,25-Trihydroxy Vitamin D2 (VD2), a potent vitamin D analog. Adherence to these procedures is critical for ensuring personnel safety and environmental protection in research and drug development settings.
Immediate Actions and Operational Plan
The disposal of 1α,24,25-Trihydroxy VD2 requires a multi-step process to ensure that the compound and any contaminated materials are handled and disposed of safely. The primary method of disposal for this potent compound is incineration by a certified hazardous waste vendor .
Waste Segregation and Container Management
Proper segregation and containment of waste are the first steps in safe disposal. All materials that have come into contact with 1α,24,25-Trihydroxy VD2 must be treated as hazardous waste.
| Waste Type | Container Specification | Labeling Requirements |
| Unused/Expired Compound | Sealed, chemically compatible container. | "Hazardous Waste", "Potent Compound", Chemical Name: "1α,24,25-Trihydroxy VD2" |
| Contaminated Labware (vials, pipette tips, etc.) | Puncture-resistant, sealed container. | "Hazardous Waste", "Contaminated Sharps/Labware" |
| Contaminated PPE (gloves, lab coat, etc.) | Sealed plastic bag within a rigid, labeled container. | "Hazardous Waste", "Contaminated PPE" |
| Aqueous Waste (from cleaning/decontamination) | Sealed, leak-proof, chemically compatible container. | "Hazardous Waste", Chemical Name and Concentration |
Note: Do not mix different waste streams unless compatibility has been confirmed. All waste containers must be kept closed when not in use and stored in a designated, secure area until collection by a certified hazardous waste vendor.
Experimental Protocol: Decontamination of Work Surfaces
While incineration is the final disposal step for the compound itself, a validated decontamination procedure for work surfaces is crucial. Vitamin D analogs are known to be sensitive to oxidative and acidic conditions. The following is a general procedure for the decontamination of non-porous surfaces. This protocol should be validated by the user's institution to ensure its efficacy for their specific application.
Materials:
-
10% Sodium Hypochlorite (B82951) solution (freshly prepared)
-
Deionized water
-
Appropriate Personal Protective Equipment (PPE): double gloves, lab coat, safety goggles
Procedure:
-
Initial Cleaning: Remove any visible powder or liquid contamination using a disposable wipe dampened with a suitable solvent (e.g., 70% ethanol). Place the wipe in the designated "Contaminated PPE" waste container.
-
Decontamination: Liberally apply the 10% sodium hypochlorite solution to the contaminated surface.
-
Contact Time: Allow the sodium hypochlorite solution to remain in contact with the surface for at least 15 minutes.
-
Rinsing: Thoroughly rinse the surface with deionized water to remove the bleach.
-
Final Wipe-Down: Perform a final wipe-down of the surface with 70% ethanol.
-
Waste Disposal: All wipes and disposable materials used in this procedure must be disposed of as hazardous waste.
Mandatory Visualizations
Metabolic Pathway of Vitamin D2
The following diagram illustrates the metabolic activation of Vitamin D2 to its active and catabolic forms, including the formation of 1α,24,25-Trihydroxy VD2.
Personal protective equipment for handling 1alpha, 24, 25-Trihydroxy VD2
Essential Safety and Handling Guide: 1alpha, 24, 25-Trihydroxy VD2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, it is classified as a substance that is not yet fully tested and is irritating to the eyes, respiratory system, and skin.[1] Therefore, stringent safety precautions are mandatory.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Respiratory | Respirator | A properly fitted respirator is essential to avoid inhalation of dust or aerosols.[1] |
| Eye Protection | Chemical Safety Goggles | Must be worn to protect against splashes and fine particles.[1] |
| Hand Protection | Heavy Rubber Gloves | Provides a barrier against skin contact.[1] |
| Body Protection | Protective Clothing | A lab coat or disposable gown should be worn to prevent contamination of personal clothing.[2] |
| Footwear | Rubber Boots or Shoe Covers | Necessary to prevent contamination of footwear and the laboratory environment.[1] |
Operational Plan: From Receipt to Experimentation
A systematic workflow is critical for the safe handling of this compound. The following diagram and procedural steps outline the recommended operational plan.
Experimental Protocol: Preparation of a Stock Solution
This protocol details the steps for preparing a stock solution of this compound. All procedures should be conducted within a chemical fume hood or other ventilated enclosure.
-
Preparation : Ensure all necessary equipment, including vials, pipettes, and solvent, are clean and readily accessible. The recommended solvent is DMSO, in which the compound has a solubility of 10 mM.
-
Weighing : Tare a clean, dry vial on an analytical balance. Carefully add the desired amount of this compound powder to the vial. Record the exact weight.
-
Dissolution : Using a calibrated pipette, add the appropriate volume of DMSO to the vial to achieve the desired concentration.
-
Mixing : Gently swirl or vortex the vial until the compound is completely dissolved.
-
Storage : Clearly label the vial with the compound name, concentration, solvent, and date of preparation. For long-term storage, it is recommended to store the stock solution at -20°C.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste : All contaminated solid waste, including empty vials, pipette tips, gloves, and disposable lab coats, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste : Unused stock solutions and experimental liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
Disposal Procedure
Due to the limited toxicological data and potential hazards, self-treatment of this chemical waste is not recommended.
-
Containment : Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Labeling : All waste containers must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Professional Disposal : Contact a local, authorized waste disposal contractor for the collection and disposal of the chemical waste.[1] Adhere to all local, state, and federal regulations for hazardous waste disposal. Improper disposal can lead to significant environmental damage and legal repercussions.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
